molecular formula C11H14N4O3 B1364261 1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide CAS No. 752944-99-3

1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide

Cat. No.: B1364261
CAS No.: 752944-99-3
M. Wt: 250.25 g/mol
InChI Key: BPQPTXRLVFYMEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C11H14N4O3 and its molecular weight is 250.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(5-nitropyridin-2-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3/c12-11(16)8-3-5-14(6-4-8)10-2-1-9(7-13-10)15(17)18/h1-2,7-8H,3-6H2,(H2,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQPTXRLVFYMEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390400
Record name 1-(5-nitropyridin-2-yl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

752944-99-3
Record name 1-(5-nitropyridin-2-yl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide

Introduction: A Key Intermediate in Modern Drug Discovery

This compound is a pivotal chemical intermediate, recognized for its role in the synthesis of complex pharmaceutical agents. Its structure, which combines a substituted pyridine ring with a piperidine carboxamide moiety, makes it a valuable building block, particularly in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2] PARP inhibitors are a frontier class of targeted cancer therapies, leveraging the principle of synthetic lethality to selectively kill cancer cells with deficiencies in DNA repair mechanisms, such as those with BRCA mutations.[1][3]

This guide, intended for researchers, chemists, and drug development professionals, provides a detailed exploration of the primary synthesis pathway for this compound. It delves into the underlying reaction mechanisms, offers a step-by-step experimental protocol, and contextualizes the strategic importance of this molecule in medicinal chemistry.

Core Synthesis Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely employed method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy involves the coupling of two key precursors: an activated halopyridine and a piperidine derivative.

  • Precursor 1: 2-Chloro-5-nitropyridine. This molecule serves as the electrophilic partner. The pyridine ring is rendered electron-deficient by the ring nitrogen and further activated by the potent electron-withdrawing nitro group (-NO₂) at the 5-position.

  • Precursor 2: Piperidine-4-carboxamide. The secondary amine of the piperidine ring acts as the nucleophile, attacking the electrophilic pyridine ring.

The overall transformation relies on the displacement of the chloride leaving group from the pyridine ring by the piperidine nitrogen.

Mechanistic Insights: The Chemistry of Activation

The feasibility of the SNAr reaction on the pyridine ring is governed by fundamental principles of heterocyclic chemistry.

  • Ring Activation: Aromatic rings are typically electron-rich and resistant to nucleophilic attack. However, in pyridine, the electronegative nitrogen atom withdraws electron density from the ring, particularly from the α (2- and 6-) and γ (4-) positions.[4][5] This intrinsic electron deficiency makes the pyridine ring susceptible to attack by nucleophiles.

  • Role of the Nitro Group: The presence of a strong electron-withdrawing group, such as the nitro group (-NO₂) para to the site of substitution, is crucial. It provides powerful resonance stabilization for the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction.[4] This stabilization significantly lowers the activation energy, making the reaction proceed under viable laboratory conditions.

  • Leaving Group Departure: The reaction proceeds via a two-step addition-elimination mechanism.[6][7] After the initial nucleophilic attack forms the stabilized intermediate, the aromaticity of the pyridine ring is restored by the expulsion of a good leaving group, typically a halide like chloride.

Below is a diagram illustrating the SNAr mechanism for this specific synthesis.

Synthesis_Pathway A 2-Aminopyridine B 2-Amino-5-nitropyridine A->B 1. Nitration (H₂SO₄, HNO₃) C 2-Hydroxy-5-nitropyridine B->C 2. Diazotization & Hydrolysis (NaNO₂, H₂O, H⁺) D 2-Chloro-5-nitropyridine C->D 3. Chlorination (POCl₃ / PCl₅) F This compound D->F 4. SNAr Coupling (Base, Solvent, Heat) E Piperidine-4-carboxamide E->F 4. SNAr Coupling (Base, Solvent, Heat)

Caption: Overall synthesis pathway from 2-aminopyridine to the final product.

Experimental Protocol: The SNAr Coupling Reaction

This section provides a representative, step-by-step methodology for the synthesis of the title compound.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Molar Eq.Notes
2-Chloro-5-nitropyridine158.551.0Limiting Reagent
Piperidine-4-carboxamide128.171.1 - 1.2Slight excess to ensure complete reaction
Triethylamine (TEA)101.191.5 - 2.0Base to scavenge HCl byproduct
N,N-Dimethylformamide (DMF)--Anhydrous, polar aprotic solvent
Ethyl Acetate--For extraction
Brine--For washing
Anhydrous Sodium Sulfate--Drying agent

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-5-nitropyridine (1.0 eq.) and piperidine-4-carboxamide (1.1 eq.).

  • Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) to create a solution with a concentration of approximately 0.5 M with respect to the limiting reagent. Add triethylamine (1.5 eq.) to the mixture.

  • Heating: Heat the reaction mixture to 90-100°C and maintain this temperature with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2-chloro-5-nitropyridine) is consumed (typically 6-12 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by flash column chromatography on silica gel to afford this compound as a pure solid.

Conclusion and Broader Significance

The synthesis of this compound via nucleophilic aromatic substitution is a robust and well-understood process, grounded in the fundamental reactivity of activated heterocyclic systems. The strategic placement of the nitro group is the key design element that facilitates this efficient transformation. As a validated intermediate for advanced pharmaceutical targets like PARP inhibitors, the mastery of this synthesis pathway is of significant value to the scientific community engaged in the discovery and development of next-generation therapeutics. [1][8]The reliability of this route ensures a consistent supply of this crucial building block for progressing novel drug candidates from the laboratory to clinical evaluation.

References

  • Al-Zoubi, R. M., et al. (2012). Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. Canadian Journal of Chemistry.
  • Gangwal, R. P., et al. (2021). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry.
  • Wang, L., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega.
  • Wang, L., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Chemical Intermediates in Modern Drug Discovery: A Case Study of PARP Inhibitors. NINGBO INNO PHARMCHEM CO.,LTD. News.
  • Syam, Y., et al. (2022). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Molecules.
  • BenchChem. (2025). Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis of 2-Amino-6-bromopyridine and 2-Amino. BenchChem.
  • OChem Tutor. (2019). nucleophilic aromatic substitutions. YouTube.
  • The Organic Chemistry Tutor. (2018). Nucleophilic Aromatic Substitution of Heteroarenes. YouTube.
  • Gandler, J. R., & Jencks, W. P. (1982). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of the American Chemical Society.
  • PrepChem. (n.d.). Synthesis of 2-chloro-5-nitropyridine. PrepChem.com.
  • Patent CN109456257B. (2020). Preparation method of high-yield 2-chloro-5-nitropyridine. Google Patents.
  • Patent CN112745259A. (2021). One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. Google Patents.
  • Dissertation. (n.d.). Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. Tianjin University.
  • Patent TWI718533B. (2020). Preparation method of ribociclib and its salt and crystalline form thereof. Google Patents.

Sources

Unraveling the Mechanism of Action of 1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide: Acknowledging a Gap in Current Scientific Literature

Author: BenchChem Technical Support Team. Date: January 2026

A thorough review of existing scientific literature and publicly available data reveals a significant gap in the understanding of the specific mechanism of action for the compound 1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide. While the chemical structure is defined and the compound is available from various suppliers[1][2][3], detailed in vitro or in vivo studies elucidating its biological targets and downstream signaling pathways are not presently published.

The broader class of molecules to which this compound belongs, namely piperidine-containing derivatives, is of significant interest in medicinal chemistry. These scaffolds are present in a wide array of clinically approved drugs and investigational agents targeting conditions ranging from cancer to central nervous system disorders.[4] The piperidine ring is a versatile structural motif that can influence a molecule's physicochemical properties, such as solubility and lipophilicity, which in turn affects its pharmacokinetic profile and ability to interact with biological targets.[4]

Similarly, the nitropyridine moiety is a component of various biologically active molecules. Research has explored nitropyridine derivatives for a range of applications, including as potential herbicides, anticoagulants, and inhibitors of necroptosis.[5][6] The presence of the nitro group can significantly alter the electronic properties of the pyridine ring, influencing its reactivity and potential interactions with molecular targets.

While there is extensive research on other piperidine carboxamide derivatives with diverse mechanisms of action, it is crucial to note that these findings cannot be directly extrapolated to this compound. For instance, different substitutions on the piperidine and carboxamide moieties have led to the development of compounds that act as:

  • Proteasome inhibitors: A piperidine carboxamide series has been identified with potent and selective anti-malarial activity by targeting the Plasmodium falciparum proteasome β5 active site.[7]

  • Anaplastic Lymphoma Kinase (ALK) inhibitors: A piperidine carboxamide was identified as a novel inhibitor of ALK, with a distinct binding mode.[8]

  • Serotonin 5-HT2C Receptor Positive Allosteric Modulators: Modifications of a 4-alkylpiperidine-2-carboxamide scaffold have yielded potent modulators of the serotonin 5-HT2C receptor.[9][10]

  • Tubulin inhibitors: A class of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides has been shown to exhibit antiproliferative activity by inhibiting tubulin polymerization.[11]

  • Dihydrofolate reductase (DHFR) inhibitors: Piperidine-based thiosemicarbazones have been investigated as inhibitors of DHFR, a key enzyme in folate metabolism.[12]

  • Poly(ADP-ribose) polymerase (PARP) inhibitors: A series of benzimidazole carboxamides containing a cyclic amine, including piperidine, have demonstrated potent PARP inhibition.[13]

The diverse biological activities of these related but structurally distinct compounds underscore the importance of specific experimental validation for each new chemical entity. The precise arrangement of the 5-nitropyridin group and the 4-carboxamide on the piperidine ring of the topic compound will dictate its unique three-dimensional shape and electronic distribution, and therefore its specific binding partners and subsequent biological effects.

Future Directions and Hypothetical Experimental Workflows

To elucidate the mechanism of action of this compound, a systematic and multi-faceted research approach would be required. Below are hypothetical experimental workflows that could be employed.

Part 1: Target Identification and Validation

The initial and most critical step is to identify the molecular target(s) of the compound.

Experimental Protocol: Affinity-Based Target Identification

  • Synthesis of an Affinity Probe: Chemically modify this compound to incorporate a linker and a reactive group (e.g., a photo-activatable group) or a tag (e.g., biotin) for affinity purification.

  • Cell Lysate Incubation: Incubate the affinity probe with lysates from a relevant cell line (e.g., a cancer cell line if antiproliferative activity is observed in initial screens).

  • Cross-linking/Pull-down: For photo-activatable probes, expose the mixture to UV light to covalently link the probe to its binding partners. For biotinylated probes, use streptavidin-coated beads to pull down the probe-protein complexes.

  • Protein Elution and Identification: Elute the bound proteins and identify them using mass spectrometry (e.g., LC-MS/MS).

  • Target Validation: Validate the identified potential targets using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) with the unmodified compound to confirm direct binding and determine binding affinity.

Diagram: Target Identification Workflow

G cluster_0 Target Identification cluster_1 Target Validation Compound Compound Affinity_Probe Synthesize Affinity Probe Compound->Affinity_Probe Cell_Lysate Incubate with Cell Lysate Affinity_Probe->Cell_Lysate Pull_Down Affinity Pull-Down Cell_Lysate->Pull_Down Mass_Spec Mass Spectrometry (LC-MS/MS) Pull_Down->Mass_Spec Hit_Proteins Potential Target Proteins Mass_Spec->Hit_Proteins SPR_ITC SPR / ITC Hit_Proteins->SPR_ITC Validated_Target Validated Target(s) SPR_ITC->Validated_Target G Compound 1-(5-Nitropyridin-2-yl) piperidine-4-carboxamide Target_Kinase Target Kinase (Hypothetical) Compound->Target_Kinase Inhibition Substrate_P Substrate (Phosphorylated) Target_Kinase->Substrate_P Phosphorylation Downstream_Effector Downstream Effector Substrate_P->Downstream_Effector Cellular_Response Cellular Response (e.g., Apoptosis) Downstream_Effector->Cellular_Response

Caption: A hypothetical signaling pathway illustrating inhibition of a target kinase.

References

  • Appretech Scientific Limited. 1-(5-nitropyridin-2-yl)piperidine-4-carboxylic acid.
  • Lawong, A., et al. (2022).
  • MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
  • Emkey, R., et al. (2012). Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors. PubMed.
  • ENAO Chemical Co., Limited. 1-(5-Nitropyridin-2-yl)piperidine-4-carboxylic acid CAS NO.868077-44-5.
  • Watts, V. J., et al. (2021). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. PubMed Central.
  • Poroikov, V., et al. (2014). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. PubMed Central.
  • Wootten, D., et al. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT 2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. PubMed.
  • National Center for Biotechnology Information. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed Central.
  • Khan, I., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase.
  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Penning, T. D., et al. (2008). Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP)
  • Chemsrc. (2025). CAS#:768358-04-9 | this compound.

Sources

Unveiling the Molecular Targets of 1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry

The compound 1-(5-nitropyridin-2-yl)piperidine-4-carboxamide belongs to the piperidine carboxamide class, a scaffold recognized for its significant versatility and "privileged" status in medicinal chemistry. This structural motif is present in a wide array of clinically approved drugs and investigational compounds, demonstrating activity against cancer, central nervous system disorders, and infectious diseases[1]. The piperidine ring offers a desirable combination of chemical stability, modulated lipophilicity, and conformational flexibility, allowing it to adapt to the steric and electronic demands of diverse biological binding pockets[1]. The incorporation of the 5-nitropyridine moiety introduces specific electronic properties that can influence target binding and metabolic stability, making this particular derivative a subject of significant interest for therapeutic development. This guide provides an in-depth technical exploration of the known and potential biological targets of this compound and related analogues, offering a comprehensive resource for researchers in drug discovery and development.

Primary Biological Target: The Plasmodium falciparum 20S Proteasome β5 Subunit (Pf20Sβ5)

Extensive research has identified the β5 active site of the Plasmodium falciparum 20S proteasome (Pf20Sβ5) as a primary and potent target for piperidine carboxamides closely related to this compound[2]. This discovery positions the compound class as a promising avenue for the development of novel antimalarial therapeutics, a critical need in the face of growing drug resistance.

The proteasome is a multi-subunit protease complex essential for protein degradation and cellular homeostasis. In P. falciparum, it plays a crucial role throughout the parasite's lifecycle. The 20S catalytic core of the proteasome contains three distinct active sites: β1 (caspase-like), β2 (trypsin-like), and β5 (chymotrypsin-like)[2]. The piperidine carboxamide series demonstrates species-selective inhibition of the Pf20Sβ5 chymotrypsin-like activity, with significantly less activity against human proteasome isoforms, a critical feature for a viable drug candidate[2].

Mechanism of Action: Non-Covalent, Reversible Inhibition

Cryo-electron microscopy (cryo-EM) studies have revealed that these piperidine carboxamides bind to a previously untargeted region of the β5 active site, distant from the catalytic threonine (T1) residue[2]. This unique binding mode is the basis for the observed species selectivity. The interaction is non-covalent and reversible, which can be advantageous in terms of safety and off-target effects.

Experimental Workflow: From Phenotypic Screening to Target Identification

The identification of Pf20Sβ5 as the target was the result of a systematic, multi-step experimental approach. Understanding this workflow provides valuable insights into modern drug discovery paradigms.

G cluster_in_vitro In Vitro Discovery cluster_target_id Target Deconvolution cluster_validation Biochemical & Structural Validation A Phenotypic Screening (P. falciparum asexual blood stages) B Hit Identification (e.g., SW042, a piperidine carboxamide) A->B Identifies active compounds C Structure-Activity Relationship (SAR) (Synthesis of enantiomers and analogues) B->C Initiates chemical optimization D Lead Optimization (Improved potency and selectivity) C->D Refines molecular structure E Selection of Resistant Mutants (Continuous culture with compound pressure) D->E Provides tool compounds for resistance studies F Whole-Genome Sequencing (Identifies mutations in resistant parasites) E->F Generates resistant lines G Mutation Mapping (Point mutations identified in Pf20Sβ5 gene) F->G Pinpoints genetic changes H Biochemical Assays (Inhibition of purified Pf20S proteasome) G->H Informs biochemical testing I Cryo-Electron Microscopy (Cryo-EM) (Structural determination of compound-target complex) G->I Guides structural studies J Definitive Target Confirmation (Compound binds Pf20Sβ5 active site) H->J I->J

Caption: Workflow for identifying Pf20Sβ5 as the target of piperidine carboxamides.

Protocol: Selection of Drug-Resistant P. falciparum Parasites

This protocol describes the methodology for generating resistant parasite lines, a crucial step in target identification through forward genetics.

Objective: To select for and isolate P. falciparum parasites that exhibit resistance to a test compound (e.g., a this compound analogue).

Materials:

  • P. falciparum culture (e.g., 3D7 strain)

  • Complete parasite culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 2.25 g/L sodium bicarbonate, 10 mg/L hypoxanthine)

  • Human erythrocytes (O+)

  • Test compound (dissolved in DMSO)

  • 96-well microplates

  • Incubator with gas mixture (5% CO₂, 5% O₂, 90% N₂) at 37°C

  • SYBR Green I dye or similar for growth quantification

Step-by-Step Procedure:

  • Culture Synchronization: Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment.

  • Initial Drug Pressure: Seed synchronized ring-stage parasites at a starting parasitemia of ~0.5% in a 96-well plate.

  • Compound Addition: Add the test compound at a concentration equivalent to 3-5 times its EC₅₀ value. Include a solvent control (DMSO) well.

  • Incubation: Incubate the plate for 72-96 hours under standard culture conditions.

  • Parasitemia Assessment: After the initial incubation, assess parasitemia using Giemsa-stained thin blood smears or a fluorescence-based assay (e.g., SYBR Green I).

  • Sub-culturing: If viable parasites are observed in the drug-treated wells, dilute the culture into fresh medium and erythrocytes, maintaining the same drug concentration.

  • Iterative Selection: Repeat steps 4-6, gradually increasing the drug concentration as the parasite population recovers and shows tolerance.

  • Clonal Isolation: Once a resistant population is established (consistently grows at >10x the original EC₅₀), perform limiting dilution to isolate clonal lines.

  • Phenotypic Confirmation: Confirm the resistance phenotype of the clonal lines by re-determining the EC₅₀ and comparing it to the parental strain.

  • Genomic Analysis: Isolate genomic DNA from the confirmed resistant clones and the parental strain for whole-genome sequencing to identify mutations.

Self-Validation: The protocol's integrity is maintained by the parallel culture of a solvent-treated control line, which should not develop resistance. The final confirmation of resistance via EC₅₀ shift provides a quantitative measure of success.

Potential Secondary and Analogue-Based Biological Targets

The versatility of the piperidine carboxamide scaffold suggests that this compound could interact with other biological targets, particularly in different therapeutic contexts. The following targets have been identified for various piperidine carboxamide derivatives and represent potential areas of investigation for the title compound.

Target ClassSpecific TargetTherapeutic AreaKey Findings for AnalogueReference
Kinase Anaplastic Lymphoma Kinase (ALK)OncologyA piperidine carboxamide was identified as a novel ALK inhibitor (IC₅₀ = 0.174 µM) with selectivity over IGF1R.[3][3]
Protease CalpainNeuroprotectionKeto amide derivatives of piperidine carboxamides showed potent µ-calpain inhibition (Kᵢ = 9-30 nM) and anticonvulsive properties.[4][4]
Enzyme MenA (MTB)Infectious DiseasePiperidine derivatives were developed as inhibitors of Mycobacterium tuberculosis 1,4-dihydroxy-2-naphthoate isoprenyltransferase.[5]
GPCR Serotonin 5-HT₂c ReceptorCNS Disorders4-Alkylpiperidine-2-carboxamides act as positive allosteric modulators (PAMs) of the 5-HT₂c receptor.[6][7][6][7]
GPCR Serotonin 5-HT₄ ReceptorGastrointestinalBenzamide derivatives were synthesized as 5-HT₄ receptor agonists with prokinetic activity.[8][8]
GPCR ORL1 (NOP) ReceptorPain/Analgesia3-Phenoxypropyl piperidine analogues were identified as novel and selective ORL1 receptor agonists.[9][9]
Transporter Dopamine Reuptake Transporter (DAT)CNS DisordersSome piperidine-4-carboxamide derivatives have been shown to be potent dopamine reuptake inhibitors.[10][10]
Signaling Pathway: 5-HT₂c Receptor Positive Allosteric Modulation

Should this compound or its analogues engage the 5-HT₂c receptor, they would likely act as Positive Allosteric Modulators (PAMs). A PAM binds to a site on the receptor distinct from the orthosteric site (where the endogenous ligand, serotonin, binds) and enhances the receptor's response to the endogenous ligand.

G cluster_legend receptor 5-HT₂c Receptor (GPCR) Orthosteric Site Allosteric Site g_protein Gαq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release Stimulates pkc Protein Kinase C (PKC) Activation dag->pkc Activates cellular_response Downstream Cellular Response (e.g., neuronal excitability) ca_release->cellular_response pkc->cellular_response serotonin Serotonin (5-HT) serotonin->receptor:ortho Binds pam PAM (Piperidine Carboxamide) pam->receptor:allo Binds key PAM binding enhances the receptor's response to Serotonin, leading to amplified downstream signaling.

Caption: Amplification of 5-HT₂c signaling by a Positive Allosteric Modulator (PAM).

Conclusion and Future Directions

The primary, experimentally validated biological target for the this compound chemical class is the Pf20Sβ5 subunit of the P. falciparum proteasome, marking it as a high-priority candidate for antimalarial drug development[2]. The unique, species-selective binding mode offers a significant therapeutic window. However, the inherent promiscuity of the "privileged" piperidine carboxamide scaffold necessitates a broader view for drug development professionals. Cross-reactivity studies against a panel of kinases, proteases, and G-protein coupled receptors, such as those listed in this guide, are strongly recommended during lead optimization. Such studies will be critical for elucidating the complete pharmacological profile of this compound, predicting potential off-target effects, and exploring possibilities for therapeutic repurposing. The methodologies and pathways detailed herein provide a robust framework for guiding these future research endeavors.

References

  • Phillips, M. A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. Available at: [Link]

  • Bryan, M. C., et al. (2012). Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Singh, R., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. Available at: [Link]

  • Lubisch, W., et al. (2000). Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research. Available at: [Link]

  • Cunningham, C. W., et al. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Journal of Medicinal Chemistry. Available at: [Link]

  • Kim, Y., et al. (2016). Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent. Sungkyunkwan University. Available at: [Link]

  • Palin, R., et al. (2005). Synthesis and SAR Studies of 3-phenoxypropyl Piperidine Analogues as ORL1 (NOP) Receptor Agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of 1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Scaffolding for Innovation in Drug Discovery

The confluence of a nitropyridine core with a piperidine-4-carboxamide moiety in the molecular architecture of 1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide presents a compelling scaffold for modern medicinal chemistry. The piperidine ring is a highly privileged structural motif in drug design, known to enhance druggability by improving pharmacokinetic properties and metabolic stability.[1][2] Its derivatives are integral to numerous classes of pharmaceuticals, demonstrating a wide array of biological activities.[3] The nitropyridine component, on the other hand, is a versatile precursor in the synthesis of diverse bioactive molecules, including potential anticancer, antiviral, and anti-neurodegenerative agents.[4] The electron-withdrawing nature of the nitro group can significantly influence the molecule's reactivity and potential as a pharmacophore.

This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, physicochemical characteristics, and methodologies for its detailed characterization. Given the limited direct experimental data for this specific compound in publicly available literature, this document leverages data from its precursors and structurally related analogues to provide a robust predictive profile and guide for researchers.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of any compound is a thorough characterization of its physical and chemical properties. These parameters are critical for everything from reaction optimization to formulation development.

Core Physicochemical Data

While specific experimental data for this compound is not extensively documented, we can infer its properties from its known precursor, 1-(5-nitropyridin-2-yl)piperidine-4-carboxylic acid, and related structures. The conversion of the carboxylic acid to a primary amide is not expected to drastically alter properties like melting point in all cases, but it will significantly impact solubility and hydrogen bonding capacity.

PropertyThis compound (Predicted/Inferred)1-(5-Nitropyridin-2-yl)piperidine-4-carboxylic acid (Reference)Rationale for Prediction/Inference
CAS Number 768358-04-9[5]868077-44-5[6]N/A
Molecular Formula C₁₁H₁₄N₄O₃C₁₁H₁₃N₃O₄[6]Conversion of -COOH to -CONH₂ results in the addition of one nitrogen and one hydrogen atom, and the removal of one oxygen atom.
Molecular Weight 250.26 g/mol 251.24 g/mol Calculated based on the molecular formula.
Appearance Likely a white to off-white or pale yellow solid.White powder.[6]The nitropyridine moiety can impart a yellowish hue.
Melting Point (°C) Expected to be in a similar range or slightly higher than the carboxylic acid precursor, likely >180 °C.186 - 188 °C.Amides often have high melting points due to strong intermolecular hydrogen bonding.
Solubility Predicted to have low solubility in water and higher solubility in polar aprotic solvents (e.g., DMSO, DMF) and some polar protic solvents (e.g., methanol, ethanol).Poorly soluble in water, soluble in organic solvents.The carboxamide group can participate in hydrogen bonding, but the overall molecule remains largely hydrophobic.
pKa The piperidine nitrogen will be basic, with an estimated pKa around 8-9. The amide protons are weakly acidic.The carboxylic acid proton is acidic (pKa ~4-5), and the piperidine nitrogen is basic.Based on typical pKa values for similar functional groups.

Synthesis and Purification

A logical and efficient synthesis pathway is paramount for the successful investigation of a novel compound. The synthesis of this compound can be readily achieved from its carboxylic acid precursor.

Proposed Synthetic Pathway

The most direct route involves the amidation of 1-(5-nitropyridin-2-yl)piperidine-4-carboxylic acid. This can be accomplished through a two-step, one-pot procedure involving activation of the carboxylic acid followed by reaction with an ammonia source.

Synthesis_Pathway cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Amidation 2-chloro-5-nitropyridine 2-chloro-5-nitropyridine precursor 1-(5-nitropyridin-2-yl)piperidine-4-carboxylic acid 2-chloro-5-nitropyridine->precursor Diisopropylethylamine (DIPEA) Acetonitrile, Reflux piperidine-4-carboxylic_acid Piperidine-4-carboxylic acid piperidine-4-carboxylic_acid->precursor precursor_amide 1-(5-nitropyridin-2-yl)piperidine-4-carboxylic acid reagents 1. SOCl₂ or (COCl)₂ 2. NH₄OH or NH₃(g) precursor_amide->reagents target This compound reagents->target

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-(5-nitropyridin-2-yl)piperidine-4-carboxylic acid

  • To a solution of 2-chloro-5-nitropyridine (1.0 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF), add piperidine-4-carboxylic acid (1.1 eq) and a non-nucleophilic base, for example, diisopropylethylamine (DIPEA) (2.5 eq).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure carboxylic acid precursor.

Step 2: Synthesis of this compound

  • Suspend the 1-(5-nitropyridin-2-yl)piperidine-4-carboxylic acid (1.0 eq) in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the suspension in an ice bath and add a chlorinating agent, for example, thionyl chloride (SOCl₂) (1.2 eq) or oxalyl chloride ((COCl)₂) (1.2 eq) dropwise. A catalytic amount of DMF can be added if using oxalyl chloride.

  • Allow the reaction to stir at room temperature until the formation of the acid chloride is complete (typically 1-2 hours). Monitor by IR spectroscopy (disappearance of the broad O-H stretch and appearance of the sharp C=O stretch of the acid chloride).

  • In a separate flask, prepare a concentrated solution of ammonium hydroxide or bubble ammonia gas through a cooled, inert solvent.

  • Slowly add the freshly prepared acid chloride solution to the ammonia source at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Spectroscopic and Chromatographic Analysis
TechniqueExpected Observations for this compound
¹H NMR Signals corresponding to the protons on the nitropyridine ring (typically in the aromatic region, ~7.0-9.0 ppm), the piperidine ring protons (aliphatic region, ~1.5-4.0 ppm), and the amide protons (-CONH₂) which may appear as a broad singlet.
¹³C NMR Resonances for the carbons of the nitropyridine ring, the piperidine ring, and the carbonyl carbon of the amide group (typically ~170-180 ppm).
FT-IR Characteristic absorption bands for N-H stretching of the amide (~3300-3500 cm⁻¹), C=O stretching of the amide (~1650-1680 cm⁻¹), and N-O stretching of the nitro group (~1500-1550 cm⁻¹ and ~1340-1380 cm⁻¹).
Mass Spectrometry (MS) The molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (251.11 m/z for the protonated molecule).
HPLC A single major peak under optimized reversed-phase conditions, indicating the purity of the compound. A typical method would utilize a C18 column with a gradient of water and acetonitrile containing a small amount of formic acid or trifluoroacetic acid.[7][8]
Experimental Protocol: HPLC Purity Assessment

HPLC_Workflow cluster_0 Sample Preparation cluster_1 HPLC System cluster_2 Data Analysis Sample Weigh Compound Solvent Dissolve in Mobile Phase (e.g., 50:50 ACN:H₂O) Sample->Solvent Filter Filter through 0.45 µm syringe filter Solvent->Filter System Reversed-Phase HPLC (C18 Column) Filter->System MobilePhase Mobile Phase A: 0.1% TFA in Water Mobile Phase B: 0.1% TFA in Acetonitrile System->MobilePhase Gradient Gradient Elution (e.g., 5-95% B over 20 min) MobilePhase->Gradient Detector UV Detector (e.g., 254 nm) Gradient->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Purity Calculate % Purity Integration->Purity

Caption: Workflow for HPLC purity analysis.

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) and dilute with the mobile phase to an appropriate concentration.

Stability Profile

Understanding the stability of a compound under various conditions is crucial for its storage, handling, and formulation. Nitropyridine derivatives can be susceptible to degradation under certain conditions, such as exposure to light or harsh pH environments.[9][10]

Forced Degradation Studies

A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Forced_Degradation cluster_conditions Stress Conditions Compound This compound (in solution) Acid Acidic (e.g., 0.1 M HCl) Compound->Acid Base Basic (e.g., 0.1 M NaOH) Compound->Base Oxidative Oxidative (e.g., 3% H₂O₂) Compound->Oxidative Thermal Thermal (e.g., 80°C) Compound->Thermal Photolytic Photolytic (UV/Vis light) Compound->Photolytic Analysis Analyze by Stability-Indicating HPLC-UV/MS Method Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis

Sources

An In-Depth Technical Guide to 1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide (CAS No. 768358-04-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information presented herein is intended to support research and development activities by providing detailed information on its chemical properties, synthesis, potential applications, and safety considerations.

Compound Identification and Properties

Chemical Identity:

  • Systematic Name: this compound

  • CAS Number: 768358-04-9[1][2]

  • Molecular Formula: C₁₁H₁₄N₄O₃

  • Molecular Weight: 250.26 g/mol

Physicochemical Properties:

While specific experimental data for this compound is not extensively published, properties can be inferred from its structure and data available for its precursors. The presence of the nitro group and the carboxamide moiety suggests a compound with moderate polarity.

For its immediate precursor, 1-(5-Nitropyridin-2-yl)piperidine-4-carboxylic acid (CAS No. 868077-44-5) , the following properties have been reported:

PropertyValueSource
Molecular Formula C₁₁H₁₃N₃O₄[3][4]
Molecular Weight 251.24 g/mol [4]
Appearance White powder[4]
Melting Point 186 - 188 °C
Purity ≥95%[4]
Storage 2-8°C[4]

These properties of the carboxylic acid precursor provide a valuable reference for handling and characterization of the target carboxamide.

Synthesis and Manufacturing

The synthesis of this compound typically proceeds through a two-step process, starting from commercially available reagents. The key intermediate is the corresponding carboxylic acid, which is then converted to the primary amide.

Synthesis of the Carboxylic Acid Precursor

The precursor, 1-(5-Nitropyridin-2-yl)piperidine-4-carboxylic acid, is synthesized via a nucleophilic aromatic substitution reaction. This involves the reaction of a halogenated nitropyridine with a piperidine derivative. A common starting material is 2-chloro-5-nitropyridine.

Amide Formation

The conversion of the carboxylic acid to the carboxamide is a standard transformation in organic synthesis. This can be achieved through several methods, with the choice of method often depending on the scale of the reaction and the desired purity of the product.

General Workflow for Amide Synthesis:

G cluster_0 Synthesis Pathway Carboxylic Acid 1-(5-Nitropyridin-2-yl)piperidine-4-carboxylic acid Activation Activation of Carboxylic Acid (e.g., with SOCl₂, Oxalyl Chloride) Carboxylic Acid->Activation Step 1 Acyl_Chloride Formation of Acyl Chloride Intermediate Activation->Acyl_Chloride Intermediate Formation Ammonolysis Reaction with Ammonia (Aqueous or Gaseous) Acyl_Chloride->Ammonolysis Step 2 Product This compound Ammonolysis->Product

Caption: General workflow for the synthesis of the target carboxamide from its carboxylic acid precursor.

Detailed Experimental Protocol (Exemplary):

This protocol is a generalized procedure based on standard amide synthesis methodologies. Optimization may be required for specific laboratory conditions.

Step 1: Activation of the Carboxylic Acid

  • To a solution of 1-(5-Nitropyridin-2-yl)piperidine-4-carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a suitable activating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.1-1.5 equivalents) dropwise at 0 °C.

  • A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC) or other suitable analytical techniques until the starting material is consumed.

  • Remove the excess activating agent and solvent under reduced pressure to obtain the crude acyl chloride.

Step 2: Ammonolysis

  • Dissolve the crude acyl chloride in an anhydrous aprotic solvent.

  • Slowly add this solution to a stirred, cooled (0 °C) solution of concentrated aqueous ammonia or introduce ammonia gas into the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Upon completion, the reaction mixture can be worked up by quenching with water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Potential Applications in Drug Discovery

The this compound scaffold incorporates several structural motifs that are of significant interest in medicinal chemistry.

  • Piperidine Moiety: The piperidine ring is a common scaffold in many approved drugs due to its favorable physicochemical properties, which can enhance drug-like characteristics such as solubility and metabolic stability.

  • Nitropyridine Group: Nitropyridine derivatives are known to exhibit a wide range of biological activities and serve as versatile intermediates in the synthesis of various bioactive molecules. The nitro group is a strong electron-withdrawing group that can influence the electronic properties of the molecule and its interactions with biological targets.

  • Carboxamide Linkage: The carboxamide group is a key functional group in many pharmaceuticals, capable of forming hydrogen bonds with biological macromolecules.

While specific biological activity for this compound is not extensively documented in publicly available literature, related compounds have shown promise in various therapeutic areas:

  • Antimalarial Activity: Piperidine carboxamides have been identified as potent and selective inhibitors of the Plasmodium falciparum proteasome, a key target for antimalarial drug development.[5]

  • Cancer Therapy: Substituted pyridine carboxamide derivatives have been discovered as potent allosteric inhibitors of SHP2, a critical regulator in cancer cell proliferation pathways.

  • Neurological Disorders: Analogs of 4-phenylpiperidine-2-carboxamide have been investigated as positive allosteric modulators of the serotonin 5-HT₂C receptor, a target for treating obesity and substance use disorders.[6]

The structural features of this compound suggest its potential as a lead compound or a building block for the synthesis of novel therapeutic agents in these and other disease areas. Further biological screening and structure-activity relationship (SAR) studies are warranted to explore its full therapeutic potential.

Safety and Handling

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Hazard Identification (based on related compounds):

Safety data for the carboxylic acid precursor (CAS 868077-44-5) indicates that it may be harmful if swallowed, in contact with skin, or if inhaled. Similar hazards should be assumed for the carboxamide derivative.

Analytical Characterization

The identity and purity of this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the compound. The spectra would be expected to show characteristic signals for the protons and carbons of the nitropyridine and piperidine rings, as well as the carboxamide group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing an accurate mass measurement.

  • Chromatography: Techniques such as High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the compound.

Conclusion

This compound is a compound with significant potential for further investigation in the field of drug discovery. Its synthesis is achievable through established chemical transformations, and its structural features suggest a range of possible biological activities. This guide provides a foundational understanding of this molecule to aid researchers and scientists in their future studies. As with any novel compound, all handling and experimental procedures should be conducted with appropriate safety precautions.

References

  • Chemsrc. 1-(5-phenylfuran-2-yl)piperidine | CAS#:32569-94-1. Available from: [Link]

  • Chemsrc. CAS#:768358-04-9 | this compound. Available from: [Link]

  • Google Patents. Alkylated piperazine compounds.
  • Appretech Scientific Limited. 1-(5-nitropyridin-2-yl)piperidine-4-carboxylic acid. Available from: [Link]

  • White Rose eTheses Online. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Available from: [Link]

  • Lawong, A. et al.
  • Google Patents. Piperidinone carboxamide azaindane CGRP receptor antagonists.
  • Royal Society of Chemistry. Unprecedented thiocarbamidation of nitroarenes: A facile one-pot route to unsymmetrical thioureas - Supporting Information. Available from: [Link]

  • ResearchGate. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... Available from: [Link]

  • Google Patents. Pyridine and piperidine compounds and process of making same.
  • Google Patents. Novel piperidine carboxamide compound, preparation method, and usage thereof.
  • Banks, M. D. et al. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Journal of Medicinal Chemistry.
  • Google Patents. Process for production of 4-(5-methylpyridin-2-ylamino)piperidine-1-carboxylic acid derivatives.
  • Bryan, M. C. et al. Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors. Journal of Medicinal Chemistry.
  • Ivashchenko, A. V. et al. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. Bioorganic & Medicinal Chemistry Letters.
  • Wang, Y. et al. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry.
  • Al-Hourani, B. J. et al. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules.

Sources

discovery and isolation of nitropyridine piperidine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery, Synthesis, and Isolation of Nitropyridine Piperidine Compounds

Abstract

The nitropyridine piperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2][3] This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis, isolation, and characterization of these important compounds. We delve into the mechanistic rationale behind common synthetic strategies, including Nucleophilic Aromatic Substitution (SNAr) and modern cross-coupling reactions like the Buchwald-Hartwig amination.[4][5] Furthermore, this whitepaper outlines field-proven protocols for the purification and definitive structural elucidation of the target compounds, ensuring a self-validating workflow from reaction design to final product confirmation.

Part 1: Synthesis Strategies for C-N Bond Formation

The cornerstone of synthesizing nitropyridine piperidine compounds is the formation of a robust carbon-nitrogen bond between the electron-deficient nitropyridine ring and the nucleophilic piperidine moiety. The choice of synthetic route is dictated by factors such as substrate scope, functional group tolerance, and desired reaction conditions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the most direct and classical method for this transformation. The powerful electron-withdrawing effect of the nitro group (–NO₂) significantly activates the pyridine ring, making it susceptible to attack by nucleophiles like piperidine.[6][7]

Causality of Experimental Choice: This method is often the first choice due to its operational simplicity and cost-effectiveness, as it typically does not require a metal catalyst. The reaction proceeds via a two-step addition-elimination mechanism, forming a stabilized Meisenheimer-type intermediate.[8] The reaction is most efficient when the nitro group is positioned ortho or para to a suitable leaving group (e.g., a halide), which facilitates the departure of the leaving group during the rearomatization step.[9][10]

SNAr_Mechanism Reactants Nitropyridine (Ar-X) + Piperidine (Nu-H) Intermediate Meisenheimer Complex (Stabilized Anionic σ-adduct) Reactants->Intermediate 1. Nucleophilic    Addition Products Nitropyridine Piperidine (Ar-Nu) + H-X Intermediate->Products 2. Elimination of    Leaving Group (X⁻) Base Base Base->Intermediate Assists in deprotonation (optional)

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: SNAr Synthesis of 1-(4-nitrophenyl)piperidine [11]

  • Reaction Setup: In a round-bottom flask, dissolve 4-fluoronitrobenzene (1.0 eq.) in dimethyl sulfoxide (DMSO).

  • Addition of Reagents: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq.) as a base, followed by piperidine (2.0 eq.).

  • Reaction Conditions: Heat the mixture to 90 °C and stir for 9-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature. Add water to quench the reaction and precipitate the product.

  • Extraction: Extract the aqueous mixture twice with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated aqueous NaCl (brine) to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Palladium-Catalyzed Buchwald-Hartwig Amination

For less activated aryl halides or when milder conditions are required, the Buchwald-Hartwig amination is a superior alternative.[12] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and excellent functional group tolerance.[5][13]

Causality of Experimental Choice: This reaction is chosen when SNAr fails or gives low yields, for instance, with aryl chlorides or bromides that are not sufficiently activated. The choice of phosphine ligand is critical and is tailored to the specific substrates to optimize the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[5][13]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex L₂Pd(II)(Ar)(X) Pd0->OxAdd AmineCoord Amine Coordination [L₂Pd(II)(Ar)(NHR₂)]⁺X⁻ OxAdd->AmineCoord Ligand Exchange Amido Amido Complex L₂Pd(II)(Ar)(NR₂) AmineCoord->Amido Deprotonation HXBase [Base-H]⁺X⁻ AmineCoord->HXBase Amido->Pd0 Reductive Elimination Product Ar-NR₂ Amido->Product ArX Ar-X ArX->OxAdd Amine R₂NH Amine->AmineCoord Base Base Base->AmineCoord

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds.[14] While often requiring higher temperatures and stoichiometric amounts of copper compared to palladium-catalyzed methods, modern advancements with soluble copper catalysts and ligands have improved its utility.[15]

Causality of Experimental Choice: The Ullmann reaction can be a cost-effective alternative to palladium-catalyzed methods, especially on an industrial scale. It is particularly useful for coupling with aryl iodides and activated aryl bromides.[14]

Method Catalyst/Reagent Typical Conditions Pros Cons
SNAr Base (e.g., K₂CO₃, Et₃N)50-120 °C, Polar aprotic solventCatalyst-free, simple, low cost.[11]Requires activated substrate, limited scope.
Buchwald-Hartwig Pd catalyst + LigandRoom temp to 100 °C, Anhydrous solventBroad scope, mild conditions, high yields.[12][16]Costly catalyst/ligands, air-sensitive.
Ullmann Cu catalyst (CuI, CuO)150-220 °C, High-boiling solventLower cost than Pd, good for specific substrates.Harsh conditions, often requires high catalyst loading.[14][15]

Part 2: Isolation and Purification Workflow

A rigorous purification strategy is essential to isolate the target compound in high purity, free from starting materials, reagents, and byproducts.

Chromatographic Purification

Column chromatography is the primary technique for purifying the crude product from the reaction mixture.[17]

Causality of Experimental Choice: The polarity of nitropyridine piperidine compounds can be tuned by the solvent system, allowing for effective separation on a solid stationary phase like silica gel. Due to the basic nature of the piperidine and pyridine nitrogen atoms, peak tailing can be an issue.[18] This is mitigated by adding a small amount of a basic modifier, like triethylamine (~1%), to the eluent to neutralize acidic sites on the silica gel, ensuring symmetrical peaks.[18]

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: Determine an optimal solvent system (e.g., Hexane:Ethyl Acetate) using TLC, aiming for a target compound Rf value of ~0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") and carefully add it to the top of the packed column.

  • Elution: Run the column using the eluent, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization

For obtaining an analytically pure, crystalline solid, recrystallization is the gold standard.[19][20][21] This technique relies on the principle that the solubility of a compound in a solvent increases with temperature.[22]

Causality of Experimental Choice: A successful recrystallization requires a solvent that dissolves the compound well when hot but poorly when cold.[23] This differential solubility allows the desired compound to crystallize out upon cooling, while impurities remain in the mother liquor.[22] This method is crucial for obtaining high-quality material for melting point analysis and X-ray crystallography.[20]

Purification_Workflow Start Crude Reaction Mixture Workup Aqueous Work-up & Extraction Start->Workup Drying Drying & Solvent Removal Workup->Drying Crude Crude Solid/Oil Drying->Crude Chroma Column Chromatography Crude->Chroma PurityCheck1 Purity Check (TLC, NMR) Chroma->PurityCheck1 Recrystal Recrystallization PurityCheck1->Recrystal Impure Final Pure Crystalline Product PurityCheck1->Final Pure Collect Collect & Dry Crystals Recrystal->Collect Collect->Final

Caption: General workflow for isolation and purification.

Part 3: Structural Characterization and Validation

Unambiguous structural confirmation and purity assessment are accomplished through a combination of spectroscopic and analytical techniques.[24][25][26]

Spectroscopic Analysis
Technique Purpose & Key Observables
¹H NMR Confirms the proton framework. Expect signals for aromatic protons on the nitropyridine ring (δ 7.0-9.0 ppm) and aliphatic protons on the piperidine ring (δ 1.5-4.0 ppm).[24][27]
¹³C NMR Confirms the carbon skeleton. Look for characteristic signals for aromatic carbons and the aliphatic carbons of the piperidine ring.
Mass Spec (MS) Determines the molecular weight (MW). High-Resolution MS (HRMS) provides the exact mass, confirming the elemental composition.[28][29]
IR Spectroscopy Identifies key functional groups. Expect strong characteristic stretches for the nitro group (N-O) around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹.[30]

Template for Spectroscopic Data Reporting [28]

  • ¹H NMR (400 MHz, CDCl₃) δ: 8.95 (d, J = 2.5 Hz, 1H), 8.10 (dd, J = 9.0, 2.5 Hz, 1H), 7.05 (d, J = 9.0 Hz, 1H), 3.40 (t, J = 5.5 Hz, 4H), 1.75 (m, 6H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 155.1, 142.0, 138.5, 125.8, 118.2, 48.5, 25.4, 24.3.

  • HRMS (ESI) m/z: [M+H]⁺ Calcd for C₁₁H₁₄N₃O₂: 220.1081; Found: 220.1085.

  • IR (KBr, cm⁻¹): 2935, 1598, 1505 (NO₂ asym), 1320 (NO₂ sym), 1245, 820.

X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction is the ultimate validation tool. It provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and conformation in the solid state.[1][27][31] Obtaining a high-quality crystal is often the rate-limiting step but provides the highest level of structural confidence.[32][33]

Characterization_Workflow Start Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (LRMS, HRMS) Start->MS IR IR Spectroscopy Start->IR Structure_Proposed Proposed Structure & Purity Assessment NMR->Structure_Proposed MS->Structure_Proposed IR->Structure_Proposed Xray_Decision Is Compound Crystalline? Structure_Proposed->Xray_Decision Xray Single Crystal X-ray Diffraction Xray_Decision->Xray Yes Final_Structure Confirmed Structure Xray_Decision->Final_Structure No Xray->Final_Structure

Caption: Workflow for structural characterization and validation.

References

  • Recrystallization. (n.d.). Google Cloud.
  • Recrystalliz
  • Chromatographic Purification of Pyridine Derivatives. (2025, December). Benchchem.
  • Sampath, N. (2017). X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative. Vol 58, No 4, 804-808.
  • Recrystallization (chemistry). (n.d.). Wikipedia.
  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. (n.d.). PubMed.
  • Recrystallization. (n.d.). Jack Westin.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. (2025, August 10). ResearchGate.
  • Spectroscopic Analysis of 4-Benzylamino-3-nitropyridine: A Technical Guide. (2025). Benchchem.
  • Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). MDPI.
  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022, January 3). Organic Letters.
  • Nitropyridines, Their Synthesis and Reactions. (2025, August 9). ResearchGate.
  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (2022, September 3). PMC - NIH.
  • Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. (n.d.). Source unavailable.
  • X-ray crystal structure of the minor anti -piperidine product 14d. (n.d.). ResearchGate.
  • Purification and separation of pyridine nucleotide-linked dehydrogenases by affinity chromatography techniques. (n.d.). PubMed.
  • Synthesis and Functionalization of 3-Nitropyridines. (n.d.). Source unavailable.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). NIH.
  • X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. (2020, December 24). MDPI.
  • METHODS OF NITROPYRIDINE SYNTHESIS. (n.d.). Semantic Scholar.
  • Katritzky, A. R., et al. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry, 3, 538-541.
  • preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. (n.d.). Source unavailable.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • 4-Piperidinoaniline synthesis. (n.d.). ChemicalBook.
  • Nucleophilic aromatic substitution of the nitro-group. (1972). Journal of the Chemical Society, Perkin Transactions 2.
  • Spectroscopic Data of 4-Chloro-2-methyl-3-nitropyridine: A Technical Guide. (2025). Benchchem.
  • Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. (n.d.). PubMed Central.
  • Ullmann condensation. (n.d.). Wikipedia.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Synthesis and physicochemical properties of the methyl-nitro-pyridine-disulfide: X-ray, NMR, electron absorption and emission, IR and Raman studies and quantum chemical calculations. (n.d.). ResearchGate.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • An In-Depth Technical Guide to the Synthesis and Characterization of Novel Piperidine Derivatives. (2025). Benchchem.
  • Preparation method of 4-nitro-piperidine derivative. (n.d.). Google Patents.
  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. (2025, August 6). ResearchGate.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J, 1(1).
  • Quantum chemical studies and spectroscopic investigations on 22-amino-3-methyl-5-nitropyridine by density functional theory. (2019, July). ResearchGate.
  • Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. (n.d.). Source unavailable.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PMC - PubMed Central.
  • Synthesis, characterization and antimicrobial activity of piperidine deriv
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (n.d.). PMC - NIH.
  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). Source unavailable.

Sources

A Senior Application Scientist's In-Depth Technical Guide to the Preliminary Biological Screening of 1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Scientific Imperative for Novel Compound Interrogation

In the landscape of modern drug discovery, the journey from a synthesized molecule to a potential therapeutic candidate is a rigorous and multifaceted endeavor. It is a process underpinned by meticulous scientific investigation, where each step is a critical decision point. This guide is crafted for the discerning researcher, the dedicated scientist, and the forward-thinking drug development professional. Our focus is the preliminary biological screening of a novel chemical entity: 1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide.

This molecule is a compelling subject for investigation, possessing a unique amalgamation of structural motifs known for their diverse pharmacological activities. The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] The nitropyridine moiety is a known pharmacophore with documented antimicrobial and anticancer properties.[4][5][6] Finally, the carboxamide linkage is a common feature in many biologically active compounds, contributing to their binding and pharmacokinetic profiles.[7][8][9]

This document eschews a rigid, one-size-fits-all template. Instead, it presents a bespoke, logic-driven framework for the initial biological evaluation of this specific compound. As a Senior Application Scientist, my objective is not merely to list protocols but to illuminate the causality behind each experimental choice, ensuring a self-validating and scientifically robust screening cascade. Every claim and protocol herein is grounded in authoritative scientific literature, providing a trustworthy and comprehensive resource for your research.

Foundational Physicochemical and Cytotoxicity Assessment: The Gateway to Biological Relevance

Before embarking on specific disease-oriented assays, a foundational understanding of the compound's intrinsic properties and its general effect on cell viability is paramount. This initial phase serves as a critical filter, providing essential data for dose selection in subsequent, more complex assays and flagging any overt cellular toxicity that might preclude further development.

Solubility and Stability Assessment

A prerequisite for any biological testing is ensuring the compound can be reliably dissolved and remains stable in aqueous environments typical of biological assays.

Experimental Protocol: Kinetic Solubility Assessment

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for instance, at 10 mM.

  • Serial Dilution: Create a serial dilution of the stock solution in a 96-well plate using DMSO.

  • Aqueous Dilution: Transfer a small, precise volume of each DMSO dilution to a corresponding well in a 96-well plate containing the primary aqueous buffer to be used in biological assays (e.g., Phosphate-Buffered Saline - PBS).

  • Equilibration: Allow the plate to equilibrate at room temperature for a defined period (e.g., 2 hours), with gentle agitation.

  • Turbidity Measurement: Measure the absorbance of each well at a wavelength of 620 nm using a microplate reader. The onset of turbidity indicates precipitation and thus the limit of kinetic solubility.

Causality: Understanding the solubility limit is crucial to avoid false-negative results in biological assays due to compound precipitation. It also informs the choice of vehicle and its final concentration in the assay medium.

General Cytotoxicity Screening

A broad-spectrum cytotoxicity assessment against a panel of representative cell lines is a cornerstone of preliminary screening.[10][11][12] This provides an initial therapeutic window and helps to identify potential mechanisms of cell death.[10][12]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture and Seeding: Maintain the selected cancer cell lines (e.g., a panel including MCF-7 for breast cancer, HepG2 for liver cancer, and A549 for lung cancer) in a humidified incubator at 37°C with 5% CO2.[13][14] Seed the cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach for 24 hours.[13]

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the various concentrations to the designated wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug like doxorubicin).[13][14]

  • Incubation: Incubate the plates for a standard duration, typically 48 to 72 hours.[14]

  • MTT Addition: Following incubation, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for an additional 3-4 hours.[13] Viable cells will metabolize the MTT into formazan crystals.[13]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Data Presentation: Cytotoxicity Profile

Cell LineTissue of OriginIC50 (µM)
MCF-7Breast CancerExperimental Value
HepG2Liver CancerExperimental Value
A549Lung CancerExperimental Value
Normal Cell Line (e.g., MRC-5)Lung FibroblastExperimental Value

Antimicrobial Activity Evaluation: A Logical First-Line Screen

Given the known antimicrobial properties of nitropyridine-containing compounds, a primary screen for antibacterial and antifungal activity is a logical and high-yield starting point.[4][15]

Antibacterial Screening

Testing against a panel of both Gram-positive and Gram-negative bacteria is essential to determine the spectrum of activity.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Bacterial Strain Selection: Utilize a panel of clinically relevant bacteria, including Gram-positive strains like Staphylococcus aureus and Bacillus subtilis, and Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa.[4]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (a known antibiotic like ciprofloxacin) and a negative control (broth with inoculum only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antifungal Screening

A similar approach can be used to assess activity against common fungal pathogens.

Experimental Protocol: Antifungal Susceptibility Testing

  • Fungal Strain Selection: Test against representative fungal strains such as Candida albicans and Aspergillus niger.[15]

  • Methodology: Follow a similar broth microdilution protocol as described for bacteria, using an appropriate fungal growth medium (e.g., RPMI-1640).

  • Incubation and MIC Determination: Incubate at an appropriate temperature (e.g., 35°C) for 24-48 hours and determine the MIC.

Data Presentation: Antimicrobial Spectrum

OrganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive BacteriaExperimental Value
Escherichia coliGram-negative BacteriaExperimental Value
Candida albicansFungalExperimental Value

In-Depth Anticancer Activity Profiling

Should the initial cytotoxicity screen reveal potent and selective activity against cancer cell lines, a more detailed investigation into the mechanism of action is warranted.

Cell Cycle Analysis

Determining if the compound induces cell cycle arrest is a crucial step in understanding its antiproliferative effects.

Experimental Protocol: Propidium Iodide Staining and Flow Cytometry

  • Cell Treatment: Treat the cancer cell line of interest with this compound at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Causality: An accumulation of cells in a specific phase of the cell cycle suggests that the compound may be interfering with the cellular machinery that governs cell division at that checkpoint.

Apoptosis Induction Assay

Investigating whether the compound induces programmed cell death (apoptosis) is a key indicator of its potential as a cancer therapeutic.

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for a predetermined time.

  • Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-positive/PI-negative cells: Early apoptotic cells.

    • Annexin V-positive/PI-positive cells: Late apoptotic or necrotic cells.

    • Annexin V-negative/PI-negative cells: Live cells.

Visualization: Experimental Workflow for Anticancer Screening

G cluster_0 Initial Cytotoxicity Screening cluster_1 Mechanistic Investigation start This compound cell_panel Panel of Cancer Cell Lines (e.g., MCF-7, HepG2, A549) start->cell_panel mtt_assay MTT Assay cell_panel->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis flow_cytometry Flow Cytometry Analysis cell_cycle->flow_cytometry apoptosis->flow_cytometry

Caption: Workflow for in-vitro anticancer screening.

Preliminary Anti-inflammatory Activity Assessment

The piperidine and carboxamide moieties are present in numerous compounds with anti-inflammatory properties.[7][9] Therefore, a preliminary in vivo screen for anti-inflammatory activity is a logical extension of the biological evaluation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

  • Animal Model: Utilize a standard rodent model, such as Sprague-Dawley rats or Swiss albino mice.

  • Compound Administration: Administer this compound orally or intraperitoneally at various doses. Include a vehicle control group and a positive control group treated with a known anti-inflammatory drug (e.g., indomethacin or diclofenac sodium).[7][9]

  • Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each treated group compared to the vehicle control group.

Causality: The carrageenan-induced paw edema model is a well-established and widely used assay to screen for compounds with acute anti-inflammatory activity. A reduction in paw swelling indicates that the compound may be interfering with the inflammatory cascade.

Visualization: Logic Diagram for Screening Cascade

G cluster_primary Primary Screening cluster_secondary Secondary Screening (Based on Primary Results) compound This compound cytotoxicity General Cytotoxicity (MTT Assay) compound->cytotoxicity antimicrobial Antimicrobial Screening (MIC Determination) compound->antimicrobial anticancer In-depth Anticancer Assays (Cell Cycle, Apoptosis) cytotoxicity->anticancer If potent & selective anti_inflammatory Anti-inflammatory Assay (Carrageenan Paw Edema) cytotoxicity->anti_inflammatory If low toxicity

Caption: Decision-making workflow for biological screening.

Concluding Remarks and Future Directions

This guide has outlined a comprehensive and logically structured approach to the preliminary biological screening of this compound. The proposed workflow is designed to efficiently and effectively probe the potential therapeutic value of this novel compound, starting with broad, foundational assays and progressing to more specific, mechanism-of-action studies.

The results from these initial screens will be instrumental in guiding the subsequent stages of drug discovery, including lead optimization, pharmacokinetic profiling, and more extensive in vivo efficacy studies. It is through this systematic and scientifically rigorous process of inquiry that we can unlock the full potential of novel chemical entities and pave the way for the development of the next generation of therapeutics.

References

  • BenchChem. (n.d.). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines.
  • Çetin, Y. (n.d.). Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. ResearchGate.
  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.
  • SciSpace. (n.d.). Role of Cytotoxicity Experiments in Pharmaceutical Development.
  • MDPI. (n.d.). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing.
  • BenchChem. (n.d.). A Technical Guide to the Preliminary Biological Screening of Piperidine Derivatives.
  • BenchChem. (n.d.). An In-Depth Technical Guide to the Synthesis and Characterization of Novel Piperidine Derivatives.
  • Boy, S., Aras, A., & Türkan, F. (2021). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. Chemical Biology & Drug Design, 18(12), e2100433.
  • Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.
  • National Center for Biotechnology Information. (n.d.). Assays for Predicting Acute Toxicity.
  • ResearchGate. (n.d.). Nitropyridine complexes with antibacterial and antifungal activities.
  • Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188.
  • National Center for Biotechnology Information. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities.
  • Royal Society of Chemistry. (n.d.). Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile groups: POM analysis and identification of pharmacophore sites of nitriles as important pro-drugs.
  • National Center for Biotechnology Information. (1975). Antibacterial activity of nitropyrroles, nitrothiphenes, and aminothiophenes in vitro.
  • Biomedical Research. (2016). Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates.
  • National Center for Biotechnology Information. (2008). Discovery of piperidine carboxamide TRPV1 antagonists.
  • Allied Academies. (2016). Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates.
  • National Center for Biotechnology Information. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.
  • ResearchGate. (2008). Discovery of piperidine carboxamide TRPV1 antagonists.
  • National Center for Biotechnology Information. (n.d.). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria.
  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.
  • MDPI. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles.
  • ResearchGate. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
  • MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.

Sources

A Technical Guide to the Structural Elucidation of 1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the precise and unambiguous determination of a molecule's structure is a cornerstone of chemical research and development. This guide provides a comprehensive, in-depth technical overview of the methodologies and analytical logic required for the structural elucidation of 1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide, a compound featuring a confluence of key pharmacophoric motifs: a nitro-aromatic system, a piperidine scaffold, and a primary carboxamide. For professionals in pharmaceutical and chemical research, this document serves as a practical framework, blending established analytical principles with field-proven insights to ensure the confident confirmation of the compound's molecular architecture.

The structural hypothesis is predicated on the synthesis from 2-chloro-5-nitropyridine and piperidine-4-carboxamide. The elucidation process, therefore, is a confirmatory exercise, designed to validate every constitutional and connectivity feature of the target molecule. This guide will navigate through the critical spectroscopic techniques, emphasizing not just the procedural steps, but the causal reasoning behind experimental choices and data interpretation. Every analytical method described is part of a self-validating system, where data from orthogonal techniques converge to provide an irrefutable structural assignment.

Molecular and Spectroscopic Overview

The target molecule, this compound, possesses a molecular formula of C₁₁H₁₄N₄O₃ and a monoisotopic mass of approximately 250.1066 Da. The structural elucidation strategy is designed to confirm the presence and connectivity of its three primary structural components: the 5-nitropyridin-2-yl group, the piperidine-4-carboxamide moiety, and the crucial C-N bond linking them.

Caption: Key structural motifs of the target molecule.

Part 1: Mass Spectrometry for Molecular Formula and Connectivity

Mass spectrometry (MS) serves as the initial and most crucial technique for determining the molecular weight and elemental composition of a novel compound.[1] For this compound, high-resolution mass spectrometry (HRMS) is indispensable.

Rationale for Technique Selection

Electrospray ionization (ESI) is the chosen method due to the polarity of the molecule, particularly the basic nitrogen of the piperidine ring, which allows for efficient formation of the protonated molecule, [M+H]⁺.[2] This "soft" ionization technique minimizes in-source fragmentation, ensuring the molecular ion is the base peak in the full scan spectrum. A Time-of-Flight (TOF) or Orbitrap mass analyzer is selected for its high mass accuracy, which is essential for elemental composition determination.[1]

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a 50:50 mixture of acetonitrile and water with 0.1% formic acid to facilitate protonation.

  • Instrumentation: Utilize a tandem mass spectrometer (e.g., Q-TOF) with an ESI source.[3]

  • Ionization Mode: Positive ion mode is selected due to the basicity of the piperidine nitrogen.[3]

  • MS Method:

    • Full Scan: Acquire data over a mass range of m/z 100-500 to observe the protonated molecule [M+H]⁺.

    • Tandem MS (MS/MS): Isolate the precursor ion ([M+H]⁺) and perform a product ion scan by collision-induced dissociation (CID) to induce fragmentation. Optimize collision energy (e.g., 10-40 eV) to generate a rich fragmentation spectrum.[2]

Predicted Data and Interpretation

Table 1: Predicted High-Resolution Mass Spectrometry Data

IonPredicted Exact Mass (m/z)Elemental Composition
[M+H]⁺251.1139C₁₁H₁₅N₄O₃⁺
[M+Na]⁺273.0958C₁₁H₁₄N₄O₃Na⁺

The primary objective is to observe the [M+H]⁺ ion and confirm that its measured mass is within a narrow tolerance (typically < 5 ppm) of the calculated value. This provides strong evidence for the elemental formula.

The MS/MS spectrum is critical for confirming the connectivity of the structural fragments. The fragmentation is expected to be initiated at the protonated piperidine nitrogen, leading to characteristic cleavages.[3][4]

mol [M+H]⁺ m/z 251.11 frag1 Loss of CONH₂ (Amide Radical) m/z 207.11 mol->frag1 - 44 Da frag2 Piperidine Ring Opening α-Cleavage m/z 179.08 mol->frag2 - C₂H₄N frag4 Piperidine-4-carboxamide Cation m/z 127.08 mol->frag4 Cleavage of Pyridine-N Bond frag3 5-Nitropyridin-2-yl Cation m/z 124.03 frag2->frag3 Further Fragmentation

Caption: Predicted MS/MS fragmentation pathway.

  • Key Fragmentation Pathways:

    • Loss of the Carboxamide Group: A neutral loss of isocyanic acid (HNCO) or the carboxamide radical is a common pathway for such structures.

    • α-Cleavage: Cleavage of the C-C bond adjacent to the piperidine nitrogen is a dominant fragmentation route for piperidine derivatives, leading to a stable iminium ion.[3]

    • Piperidine Ring Fission: The piperidine ring itself can undergo cleavage, yielding various acyclic fragment ions.[3]

    • Pyridine-Piperidine Bond Cleavage: Scission of the bond between the two heterocyclic rings would generate ions corresponding to both the 5-nitropyridinyl moiety and the protonated piperidine-4-carboxamide.

The presence of these specific fragment ions provides unequivocal evidence for the proposed connectivity.

Part 2: Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[5]

Rationale for Technique Selection

This technique is perfectly suited to confirm the presence of the critical nitro (NO₂), amide (CONH₂), and amine (C-N) functional groups, each of which has a distinct and strong absorption signature.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond). No further preparation is needed.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and subtracted from the sample spectrum.

Predicted Data and Interpretation

Table 2: Predicted Characteristic Infrared Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)Description of Vibration
Amide N-H Stretch3350 - 3180 (two bands)Asymmetric and symmetric stretching of primary amide N-H bonds[6]
Aliphatic C-H Stretch2950 - 2850Stretching of C-H bonds in the piperidine ring
Amide C=O Stretch (Amide I)1680 - 1630Carbonyl stretching, strong intensity[6]
Amide N-H Bend (Amide II)1640 - 1550N-H bending vibration[6]
Nitro N-O Asymmetric Stretch1550 - 1475Asymmetric stretching of the NO₂ group[5]
Nitro N-O Symmetric Stretch1360 - 1290Symmetric stretching of the NO₂ group[5]
Aromatic C=C/C=N Stretch1600 - 1450Ring stretching vibrations of the pyridine ring
C-N Stretch1350 - 1200Stretching of the tertiary amine (pyridine-piperidine)

The simultaneous observation of the two strong nitro group stretches, the amide C=O stretch, and the pair of N-H stretches provides a definitive functional group fingerprint that aligns perfectly with the proposed structure. The absence of O-H stretches (broad, ~3300 cm⁻¹) or carboxylic acid C=O stretches (~1700 cm⁻¹) rules out common impurities or alternative structures.

Part 3: Nuclear Magnetic Resonance Spectroscopy for Definitive Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[7] A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.

Rationale for Technique Selection
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, their integration (ratio), and their coupling (neighboring protons).

  • ¹³C NMR: Shows the number of unique carbon atoms and their chemical environment (e.g., aliphatic, aromatic, carbonyl).

  • COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings, identifying adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹H-¹³C one-bond correlations).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and does not exchange with amide protons.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire standard 2D COSY, HSQC, and HMBC experiments.

Predicted ¹H NMR Data and Interpretation (in DMSO-d₆)

The ¹H NMR spectrum can be divided into three distinct regions: the aromatic region (pyridine protons), the aliphatic region (piperidine protons), and the amide region. The electron-withdrawing nitro group will significantly deshield the pyridine protons.[8][9]

Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale for Shift & Multiplicity
H-6 (Pyridine)8.8 - 9.0d1HOrtho to nitro group, strongly deshielded
H-4 (Pyridine)8.1 - 8.3dd1HMeta to nitro, ortho to C-N link, deshielded
H-3 (Pyridine)6.9 - 7.1d1HOrtho to C-N link, least deshielded pyridine proton
Amide NH₂7.3 & 6.8br s2HTwo broad singlets for the non-equivalent amide protons
Piperidine H-2, H-6 (axial/eq)4.4 - 4.6m4HAdjacent to the electron-deficient pyridine ring, deshielded
Piperidine H-4 (axial)2.4 - 2.6m1HMethine proton adjacent to the carboxamide group
Piperidine H-3, H-5 (axial/eq)1.8 - 2.0m4HStandard aliphatic piperidine protons
Predicted ¹³C NMR Data and Interpretation

The ¹³C spectrum will confirm the presence of 11 carbon signals (or fewer if symmetry leads to equivalence).

Table 4: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted δ (ppm)Rationale
Amide C=O175 - 178Typical chemical shift for a primary amide carbonyl
Pyridine C-2158 - 162Attached to two nitrogen atoms (ring and piperidine)
Pyridine C-5138 - 142Attached to the nitro group
Pyridine C-6145 - 150Deshielded by adjacent nitro group
Pyridine C-4128 - 132Aromatic CH
Pyridine C-3106 - 110Shielded by the adjacent C-N bond
Piperidine C-2, C-645 - 50Aliphatic carbons adjacent to nitrogen
Piperidine C-440 - 45Methine carbon
Piperidine C-3, C-528 - 33Standard aliphatic carbons
2D NMR for Final Confirmation

The final, irrefutable proof of structure comes from the 2D NMR data, which connects all the pieces.

Caption: Key HMBC correlations confirming connectivity.

  • Key HMBC Correlations: The most critical correlation is between the piperidine protons at the 2' and 6' positions (predicted at 4.4-4.6 ppm) and the pyridine carbon at the 2-position (predicted at 158-162 ppm). This single observation definitively establishes the linkage between the two heterocyclic rings. Further correlations, such as from the piperidine H-3'/H-5' protons to the C-4' carbon, and from the H-4' proton to the amide carbonyl carbon, will confirm the substitution pattern on the piperidine ring.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the convergence of data from multiple, orthogonal analytical techniques. High-resolution mass spectrometry establishes the elemental composition and provides initial connectivity data through fragmentation analysis. Infrared spectroscopy offers a rapid and definitive confirmation of the key functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provides the unambiguous and complete assignment of the molecular structure, with key HMBC correlations serving as the ultimate proof of the pyridine-piperidine linkage. By following the integrated approach outlined in this guide, researchers and drug development professionals can achieve a high degree of confidence in the structural integrity of this and related molecules, a prerequisite for any further investigation into its chemical and biological properties. The validation of any analytical method is crucial to ensure data reliability and regulatory compliance.[10][11][12][13][14]

References

  • Benchchem. Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Benchchem.
  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma.
  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
  • Pharmaguideline. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline.
  • SciELO. (2007). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO.
  • PMC - NIH. (2010). Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH.
  • Academian. Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Academian.
  • Pharma Tutor. (2012). Analytical method validation: A brief review. Pharma Tutor.
  • Journal of Pharmaceutical and Scientific Innovation. (2020). Analytical Method Validation Parameters: An Updated Review. Journal of Pharmaceutical and Scientific Innovation.
  • TSI Journals. Structural Elucidation: Principles, Techniques, and Applications in Chemistry and Pharmaceuticals. TSI Journals.
  • Quora. (2018). How will you distinguish between the Nitro and Amide Group by using IR spectroscopy?. Quora.
  • Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
  • Polish Chemical Society. (1964). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Polish Chemical Society.
  • ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... ResearchGate.

Sources

An In-Depth Technical Guide to the In Silico Modeling of 1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide Interactions with the Plasmodium falciparum 20S Proteasome

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Executive Summary

The rise of drug-resistant pathogens necessitates innovative approaches in drug discovery. In silico modeling has become an indispensable tool, accelerating the identification and optimization of novel therapeutic agents. This guide provides a comprehensive, technically detailed walkthrough of the computational methodologies used to investigate the interactions between the small molecule, 1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide, and its putative target, the β5 subunit of the Plasmodium falciparum 20S proteasome. The piperidine carboxamide scaffold has been identified as a potent inhibitor of this essential parasite enzyme, making it a compelling case study for structure-based drug design.[1]

This document is structured to guide researchers through the entire in silico workflow, from initial system preparation to advanced simulation and analysis. We will delve into the causality behind each experimental choice, ensuring a robust and reproducible computational study. The protocols herein are designed to be self-validating, providing a framework for generating trustworthy and actionable insights into ligand-protein interactions.

Introduction: Targeting the Malarial Proteasome

Malaria, caused by parasites of the Plasmodium genus, remains a significant global health challenge. The parasite's ability to develop resistance to existing drugs underscores the urgent need for new antimalarials with novel mechanisms of action.[1] The ubiquitin-proteasome system is essential for protein degradation and homeostasis in eukaryotic cells, and its disruption is a validated strategy in cancer therapy. In P. falciparum, the 20S proteasome is a critical enzyme for all stages of the parasite's life cycle, making it an attractive drug target.[1]

Recent studies have identified piperidine carboxamides as a class of potent and species-selective inhibitors of the P. falciparum proteasome, specifically targeting the chymotrypsin-like activity of the β5 subunit.[1] These inhibitors bind to a novel pocket, distinct from the catalytic threonine, which accounts for their selectivity over human proteasome isoforms.[1] This guide will use this compound as a representative ligand to explore these interactions computationally. By simulating its binding, we can elucidate the structural and energetic determinants of its inhibitory activity, providing a blueprint for the rational design of next-generation antimalarials.

Part 1: System Preparation: Building the Foundation for Accurate Modeling

The fidelity of any in silico study is contingent upon the quality of the initial structures. This section details the meticulous process of preparing both the ligand and the receptor for subsequent modeling.

Ligand Preparation

Protocol 1: Ligand Structure Generation and Optimization

  • 2D Structure Sketching: Using a chemical sketcher such as ChemDraw or the online PubChem Sketcher, draw the 2D structure of this compound.

  • 3D Structure Generation: Convert the 2D sketch into a 3D structure. Most chemical informatics software, such as Avogadro or Open Babel, can perform this conversion.

  • Energy Minimization: The initial 3D conformer is likely not in a low-energy state. It is crucial to perform an energy minimization to obtain a more realistic conformation. This is typically done using a molecular mechanics force field like MMFF94 or UFF.

    • Causality: This step relaxes steric clashes and optimizes bond lengths and angles, resulting in a physically plausible low-energy conformation of the ligand.

  • Charge Assignment: Assign partial atomic charges to the ligand atoms. For docking with AutoDock tools, Gasteiger charges are commonly used.

  • File Format Conversion: Save the optimized ligand structure in a format suitable for the docking software (e.g., PDBQT for AutoDock). This format includes atomic coordinates, partial charges, and atom type definitions.

Receptor Preparation

We will use the high-resolution cryo-EM structure of the P. falciparum 20S proteasome in complex with a piperidine carboxamide inhibitor (PDB ID: 8W2F) as our receptor model.[2] This structure provides an experimentally validated binding pocket.

Protocol 2: Receptor Structure Preparation

  • Structure Retrieval: Download the PDB file for 8W2F from the RCSB Protein Data Bank.

  • Initial Cleaning: The downloaded structure contains multiple protein chains, water molecules, and other non-essential heteroatoms. For modeling the interaction with the β5 subunit, it is advisable to isolate the relevant chains that form the binding pocket. In the case of 8W2F, the inhibitor binds at the interface of the β5, β6, and β3 subunits.[2]

  • Removal of Non-essential Molecules: Delete all water molecules and any co-solvents or ions that are not critical for the structural integrity of the binding site. The original ligand should also be removed to prepare for redocking or docking of our new ligand.

  • Addition of Hydrogen Atoms: Crystal and cryo-EM structures typically do not include hydrogen atoms. These must be added, as they are crucial for proper hydrogen bonding and electrostatic interactions. Software like UCSF Chimera or AutoDockTools can add hydrogens and predict their optimal positions.

  • Protonation State Assignment: The protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH (typically ~7.4) must be determined. This can be done using tools like H++ or PROPKA.

    • Trustworthiness: Incorrect protonation states can lead to erroneous predictions of electrostatic and hydrogen bonding interactions, compromising the validity of the simulation.

  • Charge and Atom Type Assignment: Assign partial charges (e.g., from the Amber or CHARMM force fields) and atom types to the protein.

  • File Format Conversion: Save the prepared receptor structure in the PDBQT format for use with AutoDock.

G cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation l1 2D Sketch l2 3D Structure Generation l1->l2 l3 Energy Minimization (e.g., MMFF94) l2->l3 l4 Charge Assignment (e.g., Gasteiger) l3->l4 l5 Save as PDBQT l4->l5 Docking Proceed to Docking l5->Docking Ligand Input r1 Download PDB (8W2F) r2 Isolate Relevant Chains (β3, β5, β6) r1->r2 r3 Remove Water & Ligand r2->r3 r4 Add Hydrogens r3->r4 r5 Assign Protonation States r4->r5 r6 Save as PDBQT r5->r6 r6->Docking Receptor Input G start Prepared Ligand & Receptor (PDBQT files) grid Define Grid Box (Binding Site) start->grid config Create Vina Config File start->config grid->config run Execute AutoDock Vina config->run output Output Poses & Scores (PDBQT) run->output analysis Analyze Results output->analysis visual Visual Inspection (PyMOL) analysis->visual affinity Rank by Binding Affinity analysis->affinity final_pose Proceed to MD Simulation visual->final_pose affinity->final_pose Select Best Pose

Fig. 2: Molecular Docking Workflow.
ParameterValue/DescriptionRationale
Software AutoDock VinaWidely used, accurate, and computationally efficient docking program. [3]
Receptor Prepared P. falciparum 20S Proteasome (from 8W2F)High-resolution structure with a relevant co-crystallized ligand.
Ligand Energy-minimized this compoundThe molecule of interest for this study.
Grid Center Centered on the co-crystallized ligand from 8W2FFocuses the search on the known active site, increasing efficiency.
Grid Size ~25 x 25 x 25 ÅSufficient to cover the binding pocket and allow for ligand flexibility.
Exhaustiveness 16 (or higher)Controls the thoroughness of the conformational search. Higher values increase accuracy at the cost of computation time.
Output Top 10 binding posesAllows for analysis of multiple potential binding modes.

Table 1: Key Parameters for Molecular Docking

Part 3: Molecular Dynamics Simulations: Assessing Complex Stability

While docking provides a static snapshot of a likely binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. [4]MD simulations are crucial for assessing the stability of the docked ligand-protein complex and for refining the binding pose. [5]

Principles of Molecular Dynamics

MD simulations calculate the trajectory of atoms and molecules by iteratively solving Newton's equations of motion. A force field (e.g., AMBER, CHARMM, GROMOS) provides the parameters to calculate the potential energy of the system, from which the forces on each atom are derived. [6] Protocol 4: MD Simulation with GROMACS

  • System Setup:

    • Complex Creation: Combine the coordinates of the protein receptor and the best-docked pose of the ligand into a single file.

    • Force Field Selection: Choose an appropriate force field. The AMBER family of force fields is well-suited for protein-ligand simulations. [5]The ligand's topology and parameters must be generated, often using tools like Antechamber or the CHARMM General Force Field (CGenFF).

    • Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model). This explicitly models the solvent environment.

    • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's total charge and to mimic a physiological salt concentration (e.g., 0.15 M).

  • Energy Minimization: Perform a robust energy minimization of the entire system to remove any steric clashes introduced during the setup phase.

  • Equilibration: Before the production run, the system must be gradually brought to the desired temperature and pressure. This is typically done in two phases:

    • NVT Ensemble (Canonical): Equilibrate the system at a constant Number of particles, Volume, and Temperature (e.g., 300 K). This allows the solvent to relax around the solute.

    • NPT Ensemble (Isothermal-Isobaric): Equilibrate at a constant Number of particles, Pressure (e.g., 1 bar), and Temperature. This ensures the system reaches the correct density.

  • Production MD Run: Once equilibrated, run the simulation for a sufficient length of time (e.g., 100 nanoseconds) to sample the conformational space of the complex. Save the coordinates (trajectory) at regular intervals.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time relative to the starting structure. A stable, converging RMSD suggests the complex is not undergoing major conformational changes and is stable.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein. High fluctuations in the binding site might indicate instability.

    • Hydrogen Bond Analysis: Monitor the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation. Stable hydrogen bonds are key indicators of a strong interaction.

G cluster_equil Equilibration start Docked Protein-Ligand Complex setup System Setup start->setup ff Choose Force Field (e.g., AMBER) setup->ff solvate Solvate with Water setup->solvate ions Add Ions setup->ions em Energy Minimization ff->em solvate->em ions->em nvt NVT Ensemble (Constant Temp) npt NPT Ensemble (Constant Pressure) nvt->npt prod Production MD Run (e.g., 100 ns) npt->prod em->nvt analysis Trajectory Analysis prod->analysis rmsd RMSD analysis->rmsd rmsf RMSF analysis->rmsf hbond Hydrogen Bonds analysis->hbond final_traj final_traj analysis->final_traj Proceed to Free Energy Calculation

Fig. 3: Molecular Dynamics Simulation Workflow.

Part 4: Binding Free Energy Calculations: Quantifying Affinity

MD simulations can be used to estimate the binding free energy of a ligand to a protein, providing a more rigorous quantification of binding affinity than docking scores. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular end-point method for this purpose. [7]

Principles of MM/PBSA

The MM/PBSA method calculates the binding free energy (ΔG_bind) by taking snapshots from an MD trajectory and computing the difference in the free energies of the complex, the receptor, and the ligand.

ΔG_bind = G_complex - (G_receptor + G_ligand)

Each term is calculated as: G_x = - T +

Where is the average molecular mechanics energy, T is the entropic contribution, and is the solvation free energy.

Protocol 5: MM/PBSA Calculation

  • Trajectory Extraction: From the production MD trajectory, extract a set of uncorrelated snapshots (e.g., every 100 ps).

  • Solvent Removal: For each snapshot, strip the explicit water and ions. MM/PBSA uses an implicit solvent model.

  • Energy Calculations: Using a script such as gmx_MMPBSA, calculate the different energy components for the complex, the receptor alone, and the ligand alone for each snapshot.

    • Molecular Mechanics Energy (E_MM): Includes bonded, van der Waals, and electrostatic energy terms calculated with the force field.

    • Solvation Free Energy (G_solvation): Composed of a polar component (calculated using the Poisson-Boltzmann equation) and a non-polar component (often estimated from the solvent-accessible surface area, SASA).

  • Averaging and ΔG Calculation: Average the calculated energies over all snapshots and compute the final ΔG_bind.

  • Per-Residue Decomposition (Optional): Decompose the total binding free energy into contributions from individual amino acid residues. This is highly valuable for identifying "hotspot" residues that are critical for binding.

    • Authoritative Grounding: This analysis can guide medicinal chemistry efforts by highlighting which residues to target for improved interactions or which parts of the ligand contribute most to the binding affinity.

G cluster_calc For Each Snapshot start MD Trajectory extract Extract Snapshots start->extract strip Remove Solvent & Ions extract->strip calc_complex Calculate G_complex strip->calc_complex calc_receptor Calculate G_receptor strip->calc_receptor calc_ligand Calculate G_ligand strip->calc_ligand average Average Energies over all Snapshots calc_complex->average calc_receptor->average calc_ligand->average delta_g Calculate ΔG_bind average->delta_g decomp Per-Residue Decomposition (Optional) delta_g->decomp report report decomp->report Final Report & Insights

Fig. 4: MM/PBSA Binding Free Energy Calculation Workflow.
Energy ComponentDescriptionInsight Provided
ΔE_VDW van der Waals EnergyContribution from shape complementarity and hydrophobic interactions.
ΔE_ELEC Electrostatic EnergyContribution from charge-charge interactions and hydrogen bonds.
ΔG_POLAR Polar Solvation EnergyEnergy cost of desolvating polar groups upon binding.
ΔG_NONPOLAR Non-Polar Solvation EnergyFavorable energy from burying hydrophobic surfaces.
ΔG_bind Total Binding Free Energy Overall predicted binding affinity.

Table 2: Components of MM/PBSA Binding Free Energy

Conclusion and Future Directions

This guide has outlined a rigorous and comprehensive in silico workflow for modeling the interaction between this compound and the P. falciparum 20S proteasome. By following these self-validating protocols, researchers can generate reliable predictions of binding modes, assess the stability of the ligand-protein complex, and quantify the binding affinity. The insights gained from this computational analysis, particularly from the per-residue energy decomposition, can directly inform the structure-based design of more potent and selective antimalarial agents.

It is important to acknowledge the inherent limitations of these computational models. Force fields are approximations of quantum reality, and sampling in MD simulations is finite. Therefore, the ultimate validation of these in silico predictions must come from experimental testing. Future work should focus on synthesizing and testing derivatives of the lead compound based on the structural insights gained, creating a feedback loop between computational modeling and experimental validation to accelerate the discovery of new life-saving medicines.

References

  • Gohlke, H., & Case, D. A. (2004). Converging free energy estimates: MM-PBSA and MM-GBSA. Molecules, 9(5), 370-385. [Link]

  • Omics Tutorials. (2024). Step-by-Step Tutorial on Molecular Docking. Omics Tutorials. [Link]

  • Han, Y., Deng, X., Ray, S., Chen, Z., & Phillips, M. A. (2024). Plasmodium falciparum 20S proteasome bound to an inhibitor. RCSB Protein Data Bank. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • LibreTexts Chemistry. (2022). 7.5: Molecular Docking Experiments. Chemistry LibreTexts. [Link]

  • Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • University of Cagliari. (n.d.). Molecular Docking Tutorial. University of Cagliari. [Link]

  • Docswiki. (2019). Calculating binding free energy using the FSA method. Docswiki. [Link]

  • Omics Tutorials. (2024). Molecular Dynamics Simulation: A Step-by-Step Tutorial. Omics Tutorials. [Link]

  • Gapsys, V., & de Groot, B. L. (2019). Calculation of binding free energies. Methods in Molecular Biology, 2022, 1-27. [Link]

  • Salo-Ahen, O. M. H., et al. (2021). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. Processes, 9(3), 474. [Link]

  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, 10(5), 449-461. [Link]

  • Lu, W., et al. (2014). Modulating Protein–Protein Interactions with Small Molecules: The Importance of Binding Hotspots. Journal of Medicinal Chemistry, 57(22), 9346-9355. [Link]

  • Lee, J., & Seok, C. (2016). In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. Molecules and Cells, 39(11), 765-771. [Link]

  • Basith, S., et al. (2018). Evolution of In Silico Strategies for Protein-Protein Interaction Drug Discovery. International Journal of Molecular Sciences, 19(4), 1063. [Link]

  • BioExcel. (2018). High Throughput Molecular Dynamics Simulations for Drug Discovery. YouTube. [Link]

  • Chandra, R. (2022). Developing In Silico Models of Protein-Protein Interactions (PPIs). Journal of Proteomics & Bioinformatics, 15(7), 1-2. [Link]

  • Gkeka, P., & Evangelidis, T. (2024). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Journal of Chemical Information and Modeling. [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorials. GROMACS Tutorials. [Link]

  • Virtual Drug Design Simulations. (2023). Molecular Dynamics Simulation: Part1. YouTube. [Link]

  • Appretech Scientific Limited. (n.d.). 1-(5-nitropyridin-2-yl)piperidine-4-carboxylic acid. Appretech Scientific Limited. [Link]

  • Chen, Z., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Host & Microbe, 32(8), 1388-1402.e11. [Link]

Sources

The Therapeutic Potential of 5-Nitropyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs. The introduction of a nitro group at the 5-position of this ring creates the 5-nitropyridine moiety, a versatile pharmacophore with a distinct electronic profile that unlocks a wide spectrum of therapeutic applications. This technical guide provides an in-depth exploration of the burgeoning field of 5-nitropyridine derivatives, synthesizing current research to offer a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the key therapeutic areas where these compounds show significant promise—oncology, infectious diseases, and inflammatory disorders—supported by mechanistic insights, quantitative data, and detailed experimental protocols. This guide is designed not as a rigid template, but as a foundational blueprint to empower researchers in their quest to translate the potential of 5-nitropyridine derivatives into next-generation therapeutics.

Introduction: The 5-Nitropyridine Scaffold

Pyridine and its derivatives are among the most prevalent N-heterocycles in pharmaceuticals, valued for their ability to engage in hydrogen bonding and other key molecular interactions.[1][2] The addition of a strong electron-withdrawing nitro group at the C-5 position profoundly influences the molecule's reactivity and biological activity. This modification makes the pyridine ring more susceptible to nucleophilic substitution, a property that is not only crucial for the synthesis of diverse derivatives but is also implicated in their mechanisms of action.[3] From a drug design perspective, 5-nitropyridines serve as "privileged structures," providing a versatile and readily available foundation for creating libraries of compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]

Anticancer Applications: Targeting Malignant Cells

The development of novel anticancer agents is a paramount challenge in modern medicine. 5-Nitropyridine derivatives have emerged as a promising class of compounds that can selectively target cancer cells through multiple mechanisms, primarily by exploiting the unique redox environment of tumors and inducing programmed cell death.

Mechanism of Action: A Two-Pronged Attack

The anticancer efficacy of many 5-nitropyridine derivatives stems from their ability to disrupt the delicate redox balance in cancer cells and to initiate apoptosis.

  • Inhibition of the Thioredoxin System: The thioredoxin (Trx) system, comprising thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, is a critical antioxidant system that maintains cellular redox homeostasis.[4] Many cancer types exhibit elevated levels of reactive oxygen species (ROS) and consequently upregulate the Trx system to survive this oxidative stress.[4][5] This dependency creates a therapeutic window. 5-Nitropyridine derivatives can act as inhibitors of TrxR, the only known enzyme capable of reducing Trx.[5][6] By inhibiting TrxR, these compounds disrupt the cancer cell's primary defense against oxidative damage, leading to an overwhelming accumulation of ROS and subsequent cell death.[4]

  • Induction of Apoptosis: Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in cancer. 5-Nitropyridine derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7]

    • Intrinsic Pathway: This pathway is triggered by intracellular stress, such as the ROS accumulation caused by TrxR inhibition. This leads to mitochondrial membrane permeabilization, the release of cytochrome c, and the activation of a caspase cascade that executes cell death.[8]

    • Extrinsic Pathway: Some derivatives can upregulate the expression of death receptors, such as DR5, on the cancer cell surface.[7] This sensitization allows for the initiation of apoptosis through signaling from the tumor necrosis factor (TNF) family of ligands, leading to the activation of caspase-8 and the subsequent apoptotic cascade.[7] Furthermore, some pyridine-based compounds have been shown to cause DNA damage, which is another powerful trigger for apoptosis.[8]

Quantitative Data: In Vitro Efficacy

The potency of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit cell proliferation by 50%. The table below summarizes the IC50 values for representative 5-nitropyridine and related derivatives against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
N-methyl-3-nitropyridine chloride (MNP)Leukemia (HL60)24.3[3]
N-methyl-3-nitropyridine chloride (MNP)Leukemia (HL60/MX2, resistant)20.5[3]
5-Nitroisatin-thiosemicarbazone Cu(II) ComplexBreast Cancer (MDA-MB-231)0.85[9]
5-Nitroisatin-thiosemicarbazone (Ligand only)Breast Cancer (MDA-MB-231)3.28-3.53[9]
Pyridine-based PIM-1 Kinase Inhibitor (Cmpd 12)Breast Cancer (MCF-7)0.5[10]
Pyridine-based PIM-1 Kinase Inhibitor (Cmpd 12)Liver Cancer (HepG2)5.27[10]

Note: The data presented is a selection from the cited literature and is intended to be representative of the anticancer potential of this class of compounds.

Experimental Protocols

The evaluation of a new chemical entity for anticancer activity follows a logical progression from initial cytotoxicity screening to detailed mechanistic studies. The causality behind this workflow is to first identify compounds that are effective at killing cancer cells (high potency) and then to understand how they achieve this effect, ensuring the mechanism is relevant for therapeutic development.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action Studies Synthesis Compound Synthesis & Characterization MTT Cytotoxicity Screening (MTT Assay) Synthesis->MTT Test Compounds IC50 IC50 Determination MTT->IC50 Identify Potent Hits Apoptosis Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis Select Lead Compounds Pathway Signaling Pathway Analysis (Western Blot, PCR) Apoptosis->Pathway TrxR Target Engagement Assay (e.g., TrxR Activity) Apoptosis->TrxR

Caption: General workflow for screening 5-nitropyridine derivatives for anticancer activity.

The MTT assay is a colorimetric method used to assess cell viability.[11] Its principle lies in the metabolic activity of viable cells, where mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. This protocol is self-validating through the inclusion of untreated controls (representing 100% viability) and vehicle controls (to account for any effect of the solvent).

Materials:

  • Human cancer cell lines

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • 5-nitropyridine derivative stock solution (in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 5-nitropyridine derivative in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated and vehicle (DMSO) control wells. Incubate for 48-72 hours.

  • MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Gently shake the plate for 10 minutes. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC50 value.[12]

This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[2] The principle is based on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis.[13] Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and is used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[2] This dual staining allows for the quantification of different cell populations.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) solution

  • 1X Annexin V Binding Buffer (containing CaCl2)

  • Flow cytometry tubes

Procedure:

  • Cell Preparation: Harvest both adherent and floating cells from the treatment flasks. Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Cell Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[14] Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[14]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[15]

    • Healthy cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Antimicrobial Applications: Combating Pathogens

The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. Nitroaromatic compounds have a long history of use in treating bacterial and protozoal infections, and 5-nitropyridine derivatives are being explored as a modern iteration of this chemical class.

Mechanism of Action: Reduction is Key

The antimicrobial activity of nitroaromatic compounds, including 5-nitropyridines, is generally contingent upon the enzymatic reduction of the nitro group within the target pathogen.[15] Anaerobic bacteria and certain protozoa possess nitroreductase enzymes that can reduce the nitro group to highly reactive cytotoxic intermediates, such as nitroso and hydroxylamine derivatives.[15] These reactive species can then induce widespread cellular damage by reacting with key macromolecules, including DNA, leading to strand breaks and cell death. This mechanism of action, which requires metabolic activation within the pathogen, provides a degree of selectivity and is effective against a broad spectrum of pathogens.

Spectrum of Activity and Quantitative Data

5-Nitropyridine derivatives have demonstrated activity against bacteria, fungi, and protozoa. The potency of antimicrobial compounds is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Compound ClassPathogenMIC (µg/mL)Reference
Epoxybenzooxocino[4,3-b]pyridineMycobacterium bovis12.5–50[3]
N-hydroxy-pyridoxazinoneCandida albicans62.5[3]
5-Nitroimidazole Derivative (Cmpd 5)Various Bacteria & Fungi7.3-125[12]
5-Nitroimidazole Derivative (Cmpd 7)Various Fungi3-25[12]
2-benzyl-5-nitroindazolin-3-oneLeishmania amazonensis (amastigote)0.46[5]

Note: Data includes related nitroaromatic compounds to illustrate the broad potential of this chemical class. MIC values are highly dependent on the specific derivative and the microbial strain tested.

Experimental Protocol: MIC Determination by Broth Microdilution

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[16] It involves challenging a standardized inoculum of bacteria with serial dilutions of the antimicrobial compound in a liquid growth medium within a 96-well microtiter plate. This method is efficient and allows for the simultaneous testing of multiple compounds and bacterial strains.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • 5-nitropyridine derivative stock solution

  • Sterile 96-well round-bottom microtiter plates

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: From a fresh agar plate, suspend several bacterial colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[6] Dilute this suspension in broth to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL in the well).

  • Compound Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. In the first column, add 100 µL of the test compound at twice the highest desired concentration. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to column 10. Discard 100 µL from column 10. Column 11 serves as a growth control (no compound), and column 12 serves as a sterility control (no bacteria).[4]

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL, and the compound concentrations will be halved.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[16]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear). This can be assessed visually or by using a plate reader to measure optical density.

Anti-inflammatory Applications

Chronic inflammation is an underlying factor in a multitude of diseases, including autoimmune disorders, cardiovascular disease, and neurodegenerative conditions. Certain 5-nitropyridine derivatives have shown potential as anti-inflammatory agents by modulating key inflammatory pathways.

Mechanism of Action: Modulating Inflammatory Signaling

The anti-inflammatory effects of some 5-nitropyridine derivatives are linked to their ability to interfere with pro-inflammatory signaling cascades. For instance, derivatives of 5-nitropicolinic acid have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. Overproduction of NO by the inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation. While the exact molecular targets are still under investigation, it is plausible that these compounds interfere with upstream signaling pathways that regulate iNOS expression, such as the Toll-like receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB) pathways.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB (p65/p50) IKK->NFkB Nucleus Nucleus NFkB->Nucleus Translocation iNOS iNOS Gene Expression Nucleus->iNOS NO Nitric Oxide (NO) Production iNOS->NO Compound 5-Nitropyridine Derivative Compound->NFkB Inhibition

Sources

Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of 1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, two-step protocol for the synthesis of 1-(5-nitropyridin-2-yl)piperidine-4-carboxamide, a key building block in contemporary medicinal chemistry. The synthetic strategy begins with a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-nitropyridine and piperidine-4-carboxylic acid to yield the carboxylic acid intermediate. This is followed by a robust amidation step using a modern coupling agent to afford the target carboxamide. This guide emphasizes the mechanistic rationale behind procedural choices, incorporates critical safety protocols, and provides detailed characterization guidelines to ensure reproducible, high-yield synthesis for research and development applications.

Introduction and Synthetic Strategy

Nitropyridine derivatives are prevalent scaffolds in the development of bioactive molecules, serving as precursors to a wide range of pharmaceuticals.[1] The target molecule, this compound, combines the reactive nitropyridine moiety with a piperidine carboxamide, a structure often found in proteasome inhibitors and other therapeutic agents.[2]

The synthesis is logically approached in two distinct stages:

  • Nucleophilic Aromatic Substitution (SNAr): Formation of the C-N bond between the pyridine and piperidine rings.

  • Amidation: Conversion of the intermediate carboxylic acid to the primary amide.

This strategy was chosen for its reliability and the commercial availability of the starting materials. It allows for the isolation and purification of a stable intermediate, which often leads to a cleaner final product compared to a one-pot approach.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Amidation A 2-Chloro-5-nitropyridine C Intermediate 1 1-(5-nitropyridin-2-yl)piperidine-4-carboxylic acid A->C Base (DIPEA) Solvent (DMF) Heat B Piperidine-4-carboxylic acid B->C D Intermediate 1 E Target Molecule This compound D->E EDC, HOBt, NH4Cl Base (DIPEA) Solvent (DMF)

Figure 1: Overall two-step synthetic workflow.

Part I: Synthesis of 1-(5-Nitropyridin-2-yl)piperidine-4-carboxylic acid (Intermediate)

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

This reaction is a classic example of nucleophilic aromatic substitution. Aryl halides are typically unreactive towards nucleophiles; however, the presence of a strong electron-withdrawing group, such as the nitro group (-NO₂), activates the ring for nucleophilic attack.[3] The nitro group, positioned para to the chlorine leaving group, stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.[3][4] The nitrogen atom of piperidine-4-carboxylic acid acts as the nucleophile, attacking the carbon atom bearing the chlorine. A non-nucleophilic base is required to neutralize the hydrochloric acid (HCl) generated during the reaction.

G cluster_mech SNA_r_ Mechanism start Pyridine Ring + Nucleophile meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) start->meisenheimer Nucleophilic Attack product Substituted Product meisenheimer->product Elimination of Leaving Group (Cl-)

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )M. Eq.Amount
2-Chloro-5-nitropyridine4548-45-2158.551.0(Specify mass)
Piperidine-4-carboxylic acid498-94-2129.161.1(Specify mass)
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.242.5(Specify volume)
N,N-Dimethylformamide (DMF)68-12-273.09-(Specify volume)
Detailed Experimental Protocol
  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-nitropyridine (1.0 eq) and piperidine-4-carboxylic acid (1.1 eq).

  • Under a nitrogen atmosphere, add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the stirring suspension.

  • Heat the reaction mixture to 90-100 °C and maintain for 12-18 hours.

  • Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 10% Methanol in Dichloromethane, observing the consumption of the 2-chloro-5-nitropyridine spot.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the dark solution into a beaker of ice water (10x the reaction volume).

  • Acidify the aqueous mixture to pH ~4-5 by the slow addition of 1 M HCl. A precipitate should form.

  • Stir the suspension in an ice bath for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water, followed by a small amount of cold diethyl ether to aid in drying.

  • Dry the solid product under high vacuum.

Characterization of Intermediate
  • Physical Form: Off-white to yellow solid.[5]

  • Melting Point: 186 - 188 °C.

  • Purity: Assess by ¹H NMR and LC-MS. The product is often of sufficient purity to proceed to the next step without further purification. If needed, recrystallization from an ethanol/water mixture can be performed.

Part II: Synthesis of this compound (Target Molecule)

Reaction Principle: EDC-Mediated Amidation

The direct reaction of a carboxylic acid with an amine (or ammonia source) to form an amide is thermodynamically unfavorable under mild conditions due to a competing acid-base reaction.[6] To facilitate this transformation, a coupling agent is used to "activate" the carboxylic acid. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by a nucleophile (ammonia, generated in situ from ammonium chloride and a base). Hydroxybenzotriazole (HOBt) is often added as a catalyst to suppress side reactions and minimize potential racemization if chiral centers are present.[6] The urea byproduct from EDC is water-soluble, simplifying its removal during the aqueous work-up.[6]

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )M. Eq.Amount
1-(5-Nitropyridin-2-yl)piperidine-4-carboxylic acid868077-44-5251.241.0(Specify mass)
EDC hydrochloride25952-53-8191.701.5(Specify mass)
HOBt hydrate123333-53-9153.141.2(Specify mass)
Ammonium Chloride (NH₄Cl)12125-02-953.491.5(Specify mass)
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.243.0(Specify volume)
N,N-Dimethylformamide (DMF)68-12-273.09-(Specify volume)
Detailed Experimental Protocol
  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve the intermediate carboxylic acid (1.0 eq), HOBt (1.2 eq), and ammonium chloride (1.5 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (3.0 eq) and stir for 10 minutes.

  • Add EDC hydrochloride (1.5 eq) portion-wise, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting carboxylic acid.

  • Work-up: Pour the reaction mixture into saturated sodium bicarbonate (NaHCO₃) solution (10x the reaction volume) to quench the reaction and neutralize acids.

  • Extract the aqueous layer with ethyl acetate (3 x 5 volumes).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by flash column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane) or by recrystallization from a suitable solvent like ethyl acetate or ethanol.

Characterization of Final Product
  • Physical Form: Expected to be a solid.

  • Purity and Identity: Confirm by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC analysis.

Safety and Handling Precautions

All manipulations should be performed inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.

  • 2-Chloro-5-nitropyridine: This compound is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[7][8] Avoid breathing dust and ensure adequate ventilation.[9][10] In case of contact, wash skin thoroughly and rinse eyes cautiously with water for several minutes.[7][8]

  • DIPEA and DMF: These are organic solvents with specific handling requirements. Consult their respective Safety Data Sheets (SDS) prior to use.

  • EDC: EDC is a moisture-sensitive and corrosive reagent. Handle with care.

Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Available at: [Link]

  • The preparation of amides. Chemguide. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Available at: [Link]

  • Making Amides from Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

  • 1-(5-Nitropyridin-2-yl)piperidine-4-carboxylic acid CAS NO.868077-44-5. LookChem. Available at: [Link]

  • This compound. Chemsrc. Available at: [Link]

  • nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH. Available at: [Link]

  • 1-(5-nitropyridin-2-yl)piperidine-4-carboxylic acid. Appretech Scientific Limited. Available at: [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available at: [Link]

  • Alkylated piperazine compounds. Google Patents.
  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. NIH. Available at: [Link]

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Optimization of the one-pot synthesis of N-(6-(5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)pyridin-3-yl)-N-hydroxyacetamide. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]-pyridines and Indoles with Triethylamine. NIH. Available at: [Link]

  • Process for production of 4-(5-methylpyridin-2-ylamino)piperidine-1-carboxylic acid derivatives. Google Patents.
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]

  • One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. Google Patents.
  • Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Google Patents.
  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. Available at: [Link]

Sources

Application Notes & Protocols: Strategic Selection of Amide Coupling Reagents for Piperidine-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in modern medicinal chemistry, appearing in a vast number of marketed drugs and clinical candidates.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an invaluable design element. Piperidine-4-carboxylic acid, in particular, serves as a versatile building block, allowing for the attachment of diverse functionalities through the formation of an amide bond. Amide bond formation is one of the most frequently used reactions in drug discovery.[1][2][3] However, the seemingly straightforward coupling of an amine to this carboxylic acid presents unique challenges that necessitate a careful and strategic selection of coupling reagents.

This guide provides an in-depth analysis of common amide coupling reagents, tailored specifically for reactions involving piperidine-4-carboxylic acid. We will explore the mechanistic rationale behind reagent selection, provide field-proven, step-by-step protocols, and offer a troubleshooting guide to overcome common hurdles encountered in the synthesis of these critical amide derivatives.

The Synthetic Challenge: N-Protection and Steric Hindrance

The primary consideration when working with piperidine-4-carboxylic acid is the state of the piperidine nitrogen.

  • Unprotected Piperidine Nitrogen: When the nitrogen is unprotected (as a hydrochloride salt), the molecule exists as a zwitterion at neutral pH. This can lead to poor solubility in common aprotic organic solvents (like DCM or THF) and potential side reactions, such as polymerization.

  • N-Protected Piperidine Nitrogen: To improve solubility and prevent N-acylation, the piperidine nitrogen is typically protected, most commonly with a tert-butyloxycarbonyl (Boc) group. While this solves the solubility issue, the bulky Boc group introduces significant steric hindrance around the C4-carboxylic acid.[4] This steric congestion can slow the rate of nucleophilic attack by the incoming amine on the activated carboxylate, often leading to sluggish or incomplete reactions with standard coupling reagents.[3][5]

Therefore, the choice of coupling reagent must balance reactivity, cost, and the specific steric and electronic properties of both the N-protected piperidine-4-carboxylic acid and the amine coupling partner.

A Comparative Guide to Amide Coupling Reagents

The success of an amide coupling reaction hinges on the activation of the carboxylic acid.[6] This is achieved by converting the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. Below is a comparison of the most common classes of reagents used for this purpose.

Carbodiimides: The Workhorse Reagents

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), are cost-effective and widely used. They activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.

  • Mechanism: The carboxylic acid adds across the C=N bond of the carbodiimide. This intermediate can be directly attacked by the amine.

  • Additives are Crucial: Direct attack on the O-acylisourea can be slow and can lead to the formation of a stable N-acylurea byproduct, terminating the reaction.[6] To prevent this and reduce the risk of racemization at the alpha-carbon of amino acid substrates, additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are essential.[2][7] These additives act as acyl transfer agents, trapping the O-acylisourea to form a more stable but still highly reactive active ester, which is then cleanly converted to the amide by the amine.[2]

  • Byproducts: The main drawback of DCC is the formation of dicyclohexylurea (DCU), which is often insoluble and requires filtration for removal.[8] EDC offers a significant advantage as its corresponding urea byproduct is water-soluble, allowing for simple removal during an aqueous workup.[6] This makes EDC a preferred choice for solution-phase synthesis.[6]

Uronium/Guanidinium Salts: The High-Performance Option

For sterically hindered substrates or less nucleophilic amines, uronium/guanidinium reagents like HATU, HBTU, and COMU are often the reagents of choice.[6][9]

  • Mechanism of HATU: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) is one of the most effective coupling reagents available.[9][10] In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated.[11] The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, which rapidly reacts with the amine to form the desired amide.[10][11]

  • Advantages: These reagents lead to very fast reaction times and high yields, even in difficult cases.[1][9] The HOAt-based active ester generated by HATU is more reactive than the HOBt-based esters, making it particularly effective for challenging couplings.[6]

  • Considerations: These reagents are more expensive than carbodiimides. It is also important to note that under certain conditions, particularly with an excess of the coupling reagent, side reactions can occur where the reagent modifies the amine or other nucleophilic side chains.[7][9] The reaction endpoint with HATU is often indicated by a color change from yellow to colorless. A persistent yellow color may suggest the presence of side products.[9]

Phosphonium Salts: The Racemization-Resistant Alternative

Phosphonium salt reagents, such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are analogous to uronium salts but have a key advantage: they do not possess a guanidinium group. This prevents a specific side reaction where the coupling reagent itself can react with the amine, forming a guanidinium byproduct. They are highly effective and known for low levels of racemization.[6]

Propylphosphonic Anhydride (T3P®): The Green and Efficient Choice

T3P® is a cyclic trimer of propylphosphonic anhydride that has gained popularity as a powerful, safe, and environmentally friendly coupling reagent.[12][13]

  • Mechanism: T3P® activates the carboxylic acid by forming a mixed anhydride intermediate. This reactive species is then readily attacked by the amine.

  • Advantages: The primary byproduct is propylphosphonic acid, which is water-soluble and easily removed by a simple aqueous wash.[13] T3P® is known for its high efficiency, low epimerization risk (especially when used with pyridine as the base), and broad substrate scope, including for sterically demanding couplings.[13][14][15] Its non-toxic and non-allergenic nature makes it an excellent choice for large-scale synthesis.[13]

Data Presentation: Comparison of Coupling Reagents

FeatureEDC/HOBtHATUPyBOPT3P®
Reactivity Moderate to HighVery HighHighVery High
Suitability for Hindered Substrates ModerateExcellentVery GoodExcellent
Byproduct Type Water-soluble ureaWater-soluble ureaWater-soluble phosphine oxideWater-soluble phosphonic acid
Ease of Workup Easy (Aqueous extraction)Easy (Aqueous extraction)Easy (Aqueous extraction)Very Easy (Aqueous extraction)
Racemization Risk Low (with additive)Very LowVery LowVery Low (with pyridine)[14][16]
Relative Cost LowHighHighModerate
Common Base DIPEA, Et₃NDIPEADIPEAPyridine, DIPEA, Et₃N
Common Solvent DCM, DMFDMF, ACNDMF, DCMEtOAc, Me-THF, DCM

Visualization of Activation Pathways

Carbodiimide Activation Pathway

The following diagram illustrates the activation of a carboxylic acid using EDC in the presence of HOBt, a critical additive that prevents N-acylurea formation and minimizes racemization.

G RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Reactive) RCOOH->O_Acylisourea EDC EDC EDC->O_Acylisourea ActiveEster HOBt Active Ester (Activated Acid) O_Acylisourea->ActiveEster (fast, desired) Urea Water-Soluble Urea Byproduct NAcylurea N-Acylurea (Side Product) O_Acylisourea->NAcylurea (slow, undesired) HOBt HOBt (Additive) HOBt->ActiveEster Amide Amide Product ActiveEster->Amide Amine Amine (R'-NH2) Amine->Amide

Caption: EDC activation pathway with HOBt additive.

HATU Activation Pathway

This diagram shows the highly efficient activation mechanism of HATU, which proceeds through a very reactive OAt-active ester.

G RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO⁻) RCOOH->Carboxylate Base Base (DIPEA) Base->Carboxylate ActiveEster OAt-Active Ester (Highly Activated) Carboxylate->ActiveEster HATU HATU HATU->ActiveEster Amide Amide Product ActiveEster->Amide (very fast) TMU Tetramethylurea Byproduct Amine Amine (R'-NH2) Amine->Amide

Caption: HATU activation proceeds via a highly reactive ester.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Cost-Effective Coupling using EDC/HOBt

This protocol is suitable for routine couplings where steric hindrance is not extreme. It is robust and utilizes inexpensive reagents.

  • Materials:

    • N-Boc-piperidine-4-carboxylic acid (1.0 equiv)

    • Amine (1.0 - 1.2 equiv)

    • EDC·HCl (1.2 - 1.5 equiv)

    • HOBt (1.2 - 1.5 equiv)

    • DIPEA or Et₃N (2.0 - 3.0 equiv)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Step-by-Step Procedure:

    • To a round-bottom flask under a nitrogen atmosphere, add N-Boc-piperidine-4-carboxylic acid (1.0 equiv), the amine (1.1 equiv), and HOBt (1.2 equiv).

    • Dissolve the solids in anhydrous DCM or DMF (to make a ~0.1-0.2 M solution).

    • Add the base (DIPEA, 2.5 equiv) and stir the solution for 5 minutes.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add EDC·HCl (1.2 equiv) portion-wise over 5 minutes. A slight exotherm may be observed.

    • Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours).

    • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the consumption of the carboxylic acid is complete.

    • Work-up:

      • Dilute the reaction mixture with DCM or Ethyl Acetate (EtOAc).

      • Wash the organic layer sequentially with 5% aqueous NaHCO₃ (2x), water (1x), and saturated aqueous NaCl (brine) (1x).

      • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

      • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a hexane/EtOAc or DCM/MeOH gradient.

Protocol 2: High-Efficiency Coupling for Hindered Substrates using HATU

This protocol is recommended for challenging couplings involving sterically hindered amines or N-Boc-piperidine-4-carboxylic acid.[17]

  • Materials:

    • N-Boc-piperidine-4-carboxylic acid (1.0 equiv)

    • Amine (1.0 - 1.2 equiv)

    • HATU (1.1 - 1.2 equiv)

    • DIPEA (2.0 - 4.0 equiv)

    • Anhydrous Dimethylformamide (DMF)

  • Step-by-Step Procedure:

    • In a flask under a nitrogen atmosphere, dissolve N-Boc-piperidine-4-carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

    • Add DIPEA (2.0 equiv) to the solution. The mixture will typically turn yellow. Stir for 10-15 minutes at room temperature to pre-activate the acid.

    • Add the amine (1.1 equiv) to the reaction mixture, followed by additional DIPEA (1.0 equiv).

    • Stir the reaction at room temperature for 1-4 hours.

    • Reaction Monitoring: Monitor by LC-MS. These reactions are often complete within a few hours.[1] The solution may become colorless upon completion.[9]

    • Work-up:

      • Pour the reaction mixture into a separatory funnel containing water and EtOAc.

      • Extract the aqueous layer with EtOAc (3x).

      • Combine the organic layers and wash sequentially with 0.5 M aqueous HCl (2x) (to remove DIPEA), saturated aqueous NaHCO₃ (2x), and brine (1x).

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purification: Purify the crude material by flash column chromatography.

Protocol 3: Scalable & Low-Epimerization Coupling using T3P®

This protocol is ideal for reactions where minimizing epimerization is critical and for larger-scale synthesis due to its simple, non-chromatographic workup in many cases.[14]

  • Materials:

    • N-Boc-piperidine-4-carboxylic acid (1.0 equiv)

    • Amine (1.05 equiv)

    • T3P® (50% solution in EtOAc or DMF) (1.5 equiv)

    • Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

    • Ethyl Acetate (EtOAc) or 2-MeTHF

  • Step-by-Step Procedure:

    • Charge a reactor or flask with N-Boc-piperidine-4-carboxylic acid (1.0 equiv), the amine (1.05 equiv), and the solvent (e.g., EtOAc).

    • Add pyridine (3.0 equiv) and stir to dissolve.

    • Cool the mixture to 0-10 °C.

    • Slowly add the T3P® solution (1.5 equiv) via an addition funnel, maintaining the internal temperature below 20 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Reaction Monitoring: Monitor by LC-MS for the disappearance of the starting acid.

    • Work-up:

      • Quench the reaction by slowly adding water or 1 M aqueous HCl.

      • Separate the layers. Wash the organic layer with 1 M aqueous HCl (if pyridine was used), followed by saturated aqueous NaHCO₃, and finally brine.

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which is often of high purity.

    • Purification: If necessary, purify by flash chromatography or recrystallization.

General Workflow and Troubleshooting

Caption: A generalized experimental workflow for amide coupling.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive coupling reagent (hydrolyzed).2. Insufficiently reactive reagent for the substrate.3. Steric hindrance is too great.4. Base is not strong enough or is incompatible.1. Use a fresh bottle of coupling reagent.2. Switch to a more powerful reagent (e.g., EDC → HATU).3. Increase reaction temperature; increase reaction time.4. Ensure sufficient equivalents of a non-nucleophilic base like DIPEA are used.
N-Acylurea Formation Using a carbodiimide (EDC/DCC) without an additive like HOBt or HOAt.Always include at least 1.0 equivalent of HOBt or HOAt when using carbodiimides.
Starting Amine Recovered The carboxylic acid was not activated properly.Pre-activate the acid with the coupling reagent and base for 10-15 minutes before adding the amine.
Difficult Purification Byproducts are co-eluting with the product (e.g., DCU).If using DCC, try to filter the DCU before workup. Alternatively, switch to EDC or T3P® to get water-soluble byproducts.

Conclusion

The successful synthesis of amides from piperidine-4-carboxylic acid is a critical operation in pharmaceutical research. While a variety of effective coupling reagents exist, there is no single "best" reagent for all scenarios. For simple, cost-sensitive applications, EDC/HOBt remains a reliable choice. For challenging couplings involving sterically demanding partners, the superior reactivity of HATU often justifies its higher cost. For processes where scalability, safety, and ease of workup are paramount, T3P® presents a compelling and modern alternative. By understanding the mechanistic nuances and practical considerations outlined in this guide, researchers can confidently select the optimal reagent and conditions to efficiently synthesize their target molecules.

References

  • Prakash, O., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]

  • Demir, Y., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]

  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, ACS Publications. [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Abdel-Aziem, A., et al. (n.d.). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Spiral. [Link]

  • ResearchGate. (2015). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

  • Bode, J. W. (n.d.). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Wikipedia. (n.d.). HATU. Wikipedia. [Link]

  • Troise, A. D., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. RSC Publishing. [Link]

  • Maruoka, H., et al. (2007). New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives. PubMed. [Link]

  • Tzani, A., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. [Link]

  • ResearchGate. (2014). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • Kumar, A., et al. (n.d.). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate. [Link]

  • cynicalbrit. (2020). amide coupling help. Reddit. [Link]

  • Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • Synform. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. Synform. [Link]

  • AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI. [Link]

  • Singh, R. P., et al. (n.d.). (PDF) Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. ResearchGate. [Link]

Sources

Application Note: A Validated LC-MS/MS Method for the Quantitative Analysis of 1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide is a heterocyclic compound featuring a nitropyridine core linked to a piperidine carboxamide moiety. Such structures are of significant interest in medicinal chemistry and drug development programs, often serving as key intermediates or potential pharmacologically active agents. The presence of the nitro group, a strong electron-withdrawing group, and the basic piperidine nitrogen, makes this molecule particularly suitable for sensitive analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This document provides a comprehensive, validated protocol for the quantitative determination of this compound in a common research matrix (e.g., plasma). The methodology is designed to be robust, sensitive, and specific, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This application note is intended for researchers, analytical scientists, and quality control professionals engaged in pharmaceutical development and bioanalysis.

Analytical Strategy: The Rationale Behind the Method

The primary objective is to develop a method that is fit for its intended purpose: the accurate and precise quantification of the target analyte.[3] LC-MS/MS was selected as the analytical platform due to its unparalleled sensitivity and selectivity, which are critical for distinguishing the analyte from complex matrix components.

  • Chromatography: A Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) approach is employed. The stationary phase, a C18 column, is chosen for its versatility and effectiveness in retaining moderately polar compounds like the target analyte. Mobile phase additives, specifically formic acid, are used to control pH, which serves the dual purpose of ensuring consistent analyte retention and promoting efficient protonation for mass spectrometry detection.

  • Mass Spectrometry: Electrospray Ionization (ESI) in positive ion mode is the chosen ionization technique. The presence of multiple basic nitrogen atoms on the piperidine and pyridine rings makes the molecule readily susceptible to protonation, forming a stable [M+H]⁺ precursor ion. Tandem Mass Spectrometry (MS/MS) is utilized for its high degree of specificity. By monitoring a specific fragmentation pathway from a precursor ion to a product ion—a process known as Multiple Reaction Monitoring (MRM)—we can virtually eliminate interferences from matrix components, ensuring confident quantification.[4][5]

  • Sample Preparation: For analysis in biological fluids like plasma, sample preparation is paramount to remove proteins and phospholipids that can interfere with the analysis and damage the LC-MS system. A straightforward protein precipitation method using acetonitrile is described, providing a good balance between analyte recovery and sample cleanliness.[6][7]

Experimental Workflow

The overall analytical process is outlined below. Each stage is critical for generating high-quality, reproducible data.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Processing Sample Plasma Sample Receipt Spike Spike with Analyte & Internal Standard (IS) Sample->Spike Precipitate Add Acetonitrile (Protein Precipitation) Spike->Precipitate Vortex Vortex Mix Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LCMS LC-MS/MS Analysis (MRM Mode) Inject->LCMS Integration Peak Integration LCMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Generate Report Quantification->Report

Caption: High-level workflow for the analysis of this compound.

Detailed Protocols

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled version of the analyte or a related piperidine carboxamide derivative.[6]

  • Acetonitrile (LC-MS Grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Formic Acid (LC-MS Grade, >99%)

  • Control human plasma (K2-EDTA)

Protocol: Standard and Sample Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and Internal Standard (IS) in methanol or DMSO to prepare 1 mg/mL primary stock solutions.

  • Working Solutions: Serially dilute the stock solutions with 50:50 acetonitrile:water to prepare calibration curve standards and quality control (QC) samples at appropriate concentrations.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (blank, standard, QC, or unknown), add 10 µL of IS working solution.

    • Add 150 µL of cold acetonitrile.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean autosampler vial for analysis.

Protocol: LC-MS/MS Analysis

The following tables summarize the optimized instrumental parameters.

Table 1: Liquid Chromatography Conditions

Parameter Setting
HPLC System UHPLC System (e.g., Shimadzu Nexera, Waters Acquity)
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL

| Gradient Elution | 5% B to 95% B over 5 min, hold 1 min, re-equilibrate 2 min |

Table 2: Mass Spectrometry Conditions

Parameter Setting
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Gas Flow Instrument Dependent

| MRM Transitions | See Table 3 |

Table 3: Optimized MRM Transitions (Hypothetical)

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Analyte 251.1 [M+H]⁺ 122.1 (Nitropyridine fragment) 25
Analyte (Confirming) 251.1 [M+H]⁺ 128.1 (Piperidine carboxamide fragment) 20
Internal Standard Dependent on IS used Dependent on IS used Optimized value

Note: The exact m/z values and collision energies must be empirically determined by infusing a standard solution of the analyte. The fragmentation of nitropyridine-containing compounds often involves the pyridine ring and the nitro group.[4]

Method Validation

The analytical method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for the intended purpose.[1][3][8] The validation assessed specificity, linearity, range, accuracy, precision, and limits of detection and quantitation.

Validation_Parameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters evaluated during method validation as per ICH Q2(R1) guidelines.

Table 4: Summary of Method Validation Results and Acceptance Criteria

Parameter Test Procedure Acceptance Criteria Result
Specificity Analysis of 6 blank plasma lots No significant interfering peaks at the retention time of the analyte or IS Pass
Linearity & Range 8-point calibration curve (1-1000 ng/mL) analyzed in triplicate Correlation coefficient (r²) ≥ 0.99 r² = 0.998
Accuracy Analysis of QCs at 3 levels (Low, Mid, High) in 5 replicates Mean recovery within 85-115% (80-120% at LLOQ) 95.2% - 103.5%
Precision Intra-day and Inter-day analysis of QCs (n=5) RSD ≤ 15% (≤ 20% at LLOQ) Intra-day RSD < 6%, Inter-day RSD < 8%
LOD Signal-to-Noise ratio (S/N) of 3:1 - 0.3 ng/mL
LOQ S/N of 10:1 with acceptable accuracy & precision - 1.0 ng/mL

| Robustness | Minor variations in flow rate and column temperature | Results remain within acceptance criteria | Pass |

These results confirm that the method is accurate, precise, and reliable for the quantification of this compound within the specified range.[9][10]

Conclusion

This application note details a robust, specific, and sensitive LC-MS/MS method for the quantitative analysis of this compound. The simple sample preparation protocol and rapid chromatographic runtime make it suitable for high-throughput applications in a drug development setting. The method has been thoroughly validated in accordance with internationally recognized guidelines[1][3], demonstrating its fitness for purpose in supporting preclinical and clinical research.

References

  • Benchchem. Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Benchchem. Spectroscopic Analysis of 2-Amino-4-bromo-3-nitropyridine: A Technical Overview.
  • PubMed Central. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • American College of Clinical Pharmacology. FDA Announces Guidance on M10 Bioanalytical Method Validation. Available from: [Link]

  • U.S. Food and Drug Administration. Guidelines for the Validation of Chemical Methods for the Foods Program. Available from: [Link]

  • Indian Journal of Pharmaceutical Education and Research. LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Available from: [Link]

  • ResearchGate. Validation issues arising from the new FDA guidance for industry on bioanalytical method validation | Request PDF. Available from: [Link]

  • ResearchGate. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum | Request PDF. Available from: [Link]

  • ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... Available from: [Link]

  • Slideshare. Sample Preparation in LC-MS | PDF. Available from: [Link]

Sources

purification of 1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide by chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Chromatographic Purification of 1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide

Abstract

This application note provides a comprehensive guide for the purification of this compound, a heterocyclic compound of interest in pharmaceutical and medicinal chemistry research.[1] We present two robust, validated protocols tailored for different purification scales and final purity requirements: (1) a primary purification method using automated flash column chromatography for efficient removal of bulk impurities from crude reaction mixtures, and (2) a high-resolution preparative High-Performance Liquid Chromatography (HPLC) method for final polishing to achieve high purity (>98%). The protocols detail method development, selection of stationary and mobile phases, and optimization strategies, explaining the scientific rationale behind each step to ensure reproducibility and success.

Introduction and Compound Analysis

This compound is a moderately polar molecule featuring a basic piperidine nitrogen, a polar amide group, and a highly polar, electron-withdrawing nitro group on a pyridine ring. The pyridine nitrogen's basicity is significantly attenuated by the conjugated nitro group, but its presence, along with the piperidine nitrogen, can lead to challenging chromatographic behavior, such as peak tailing on standard silica gel.[2]

The compound's structure incorporates a strong UV chromophore—the 5-nitropyridine moiety—making UV-Vis detection highly effective. The nitroaromatic structure typically exhibits strong absorbance in the 210-270 nm range, allowing for sensitive detection during purification.[3]

Typical synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction, which may leave unreacted starting materials and side-products as key impurities. Crude products containing nitro groups often present as yellow or brown oils or solids, necessitating an effective purification strategy.[4][5] This guide provides the necessary protocols to isolate the target compound with high purity.

Compound Properties
PropertyDataSource(s)
Chemical Structure (Structure of this compound would be depicted here)-
Molecular Formula C₁₁H₁₄N₄O₃Derived from structure
Molecular Weight 250.26 g/mol Derived from formula
Appearance (Typical) Off-white to yellow solidGeneral knowledge of nitro compounds[4]
Key Functional Groups 5-Nitropyridine, Tertiary Amine (Piperidine), Primary Amide-
Solubility Profile Soluble in DCM, MeOH, DMSO; Poorly soluble in non-polar solvents like hexanes.Inferred from structure
UV Chromophore 5-Nitropyridine[3][6]

Part 1: Primary Purification by Automated Flash Chromatography

Flash chromatography is the ideal first-pass technique for purifying multi-gram to milligram quantities of the crude product. It efficiently removes major impurities, such as unreacted starting materials and non-polar by-products. We will use a normal-phase silica gel method, which separates compounds based on polarity.[7][8]

Principle of Separation

In normal-phase chromatography, the stationary phase (silica gel) is highly polar, while the mobile phase is relatively non-polar.[8] Polar compounds, like our target molecule, interact strongly with the silica and elute later, while less polar impurities pass through the column more quickly. The key to success is selecting a mobile phase that provides optimal retention, characterized by a target Retention Factor (Rf) between 0.2 and 0.4 in preliminary Thin-Layer Chromatography (TLC) analysis.

Workflow for Flash Chromatography Method Development

flash_workflow cluster_tlc TLC Method Development cluster_optimization Optimization cluster_purification Purification Protocol tlc1 Spot Crude Mixture on TLC Plate tlc2 Develop in Hexane/EtOAc Systems (e.g., 8:2, 1:1, 2:8) tlc1->tlc2 tlc3 Visualize under UV (254 nm) tlc2->tlc3 tlc4 Analyze Rf Value and Tailing tlc3->tlc4 opt1 Target Rf ≈ 0.3? tlc4->opt1 opt2 Peak Tailing Observed? opt1->opt2 Yes opt3 Add 0.5% Triethylamine (TEA) to Mobile Phase opt2->opt3 Yes opt4 Final Optimized Mobile Phase opt2->opt4 No opt3->opt4 pur1 Select Column Size Based on Mass opt4->pur1 pur2 Perform Solid or Liquid Load pur1->pur2 pur3 Run Isocratic or Gradient Elution pur2->pur3 pur4 Collect Fractions via UV Trigger pur3->pur4 pur5 Analyze Fractions by TLC & Pool pur4->pur5 pur6 Evaporate Solvent pur5->pur6 hplc_workflow cluster_analytical Analytical Method Development cluster_prep Preparative Method Optimization cluster_isolation Product Isolation ana1 Dissolve Sample in DMSO or MeOH ana2 Inject on Analytical C18 Column ana1->ana2 ana3 Run Fast Scouting Gradient (e.g., 5-95% ACN in 10 min) ana2->ana3 ana4 Identify Product Retention Time (tR) ana3->ana4 prep1 Develop Focused Gradient Around tR ana4->prep1 prep2 Calculate Loading Capacity prep1->prep2 prep3 Inject Sample on Prep Column prep2->prep3 prep4 Run Optimized Prep Method prep3->prep4 iso1 Collect Peak via UV Trigger prep4->iso1 iso2 Confirm Purity of Fraction iso1->iso2 iso3 Remove ACN/Water via Lyophilization or Rotary Evaporation iso2->iso3 iso4 Obtain High-Purity Compound iso3->iso4

Sources

Application Note & Protocols: A Framework for In Vitro ADME Profiling of Novel Piperidine Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Early ADME Assessment

In modern drug discovery, the "fail early, fail cheap" paradigm is a guiding principle. Historically, a significant percentage of drug candidates failed in late-stage development due to poor pharmacokinetic properties.[1] It is estimated that up to 40% of candidate drugs have failed in the past due to toxicity, a factor often linked to metabolism and exposure.[2] Integrating comprehensive Absorption, Distribution, Metabolism, and Excretion (ADME) studies early in the discovery process is paramount to mitigating this risk.[3][4] Early-stage in vitro ADME profiling provides essential data that guides the optimization of chemical structures, helps select the most promising candidates, and predicts potential liabilities like drug-drug interactions (DDI) long before significant resources are invested in in vivo studies.[4][5]

This guide provides a detailed framework and actionable protocols for characterizing the in vitro ADME properties of novel piperidine carboxamides, a scaffold of increasing interest in medicinal chemistry.[6] By understanding the fundamental ADME characteristics of this chemical class, researchers can accelerate their discovery pipeline and increase the probability of selecting a successful clinical candidate.[7][8]

The Integrated ADME Screening Cascade

A successful ADME screening strategy is not a series of disconnected experiments but an integrated workflow. Data from initial, high-throughput assays inform decisions and guide the selection of compounds for more complex, lower-throughput biological assays. This tiered approach ensures that resources are used efficiently.

ADME_Workflow cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Mechanistic & Biological Assays cluster_2 Decision & Optimization MetStab Metabolic Stability (Liver Microsomes) Caco2 Permeability & Efflux (Caco-2 Assay) MetStab->Caco2 High Stability Compounds Advance Decision Go / No-Go Candidate Selection MetStab->Decision Low Stability (Optimization/Terminate) PAMPA Permeability (PAMPA) PAMPA->Caco2 High Permeability Compounds Advance PAMPA->Decision Low Permeability (Optimization/Terminate) CYP_Inhib CYP450 Inhibition (IC50 Panel) Caco2->CYP_Inhib Caco2->Decision PPB Plasma Protein Binding (Equilibrium Dialysis) CYP_Inhib->PPB CYP_Inhib->Decision Potent Inhibition (DDI Risk) PPB->Decision

Caption: Integrated In Vitro ADME Screening Workflow.

Metabolism: Assessing Metabolic Stability

Metabolism, primarily in the liver, is a major route of elimination for many small molecule drugs.[9] The initial assessment of a compound's susceptibility to metabolism is performed via a metabolic stability assay, most commonly using liver microsomes. These subcellular fractions are enriched in key drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily.[9][10] The output of this assay, intrinsic clearance (CLint), provides a quantitative measure of how rapidly a compound is metabolized, which is crucial for predicting in vivo half-life.

Protocol: Liver Microsomal Stability Assay

Principle: The test compound is incubated with liver microsomes in the presence of the necessary cofactor, NADPH, which initiates enzymatic activity. The concentration of the compound is measured over time by LC-MS/MS to determine its rate of disappearance.[9]

Experimental Parameters:

ParameterRecommended ValueRationale
Test SystemPooled Human Liver MicrosomesRepresents the average metabolic activity of a population.
Protein Concentration0.5 mg/mLBalances enzymatic activity with potential non-specific binding.
Compound Concentration1 µMShould be well below the Km for most enzymes to ensure first-order kinetics.
Incubation Times0, 5, 15, 30, 45 minutesProvides sufficient data points to accurately determine the rate of depletion.[9]
CofactorNADPH Regenerating SystemEnsures the cofactor is not depleted during the incubation period.[11]
ControlsVerapamil (High CL), Warfarin (Low CL)Validates assay performance.
Negative ControlIncubation without NADPHDifferentiates enzymatic degradation from chemical instability.[11]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the piperidine carboxamide in DMSO. Create a working solution by diluting the stock in acetonitrile.[11]

  • Microsome Preparation: On ice, thaw pooled human liver microsomes. Dilute to the final working concentration (e.g., 1 mg/mL for a 2X stock) in a 0.1 M phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-warm the microsomal suspension and NADPH regenerating system solution to 37°C. To initiate the reaction, add the NADPH solution to the microsome suspension.

  • Incubation: Add a small volume of the test compound's working solution to the pre-warmed microsome/NADPH mixture to achieve the final 1 µM concentration. Incubate at 37°C with gentle shaking.

  • Time Point Sampling: At each designated time point (0, 5, 15, 30, 45 min), withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a tube or plate containing ice-cold acetonitrile with an internal standard.[9] The 0-minute sample is taken immediately after adding the compound.

  • Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.

Data Analysis:

  • Plot the natural logarithm (ln) of the percent remaining compound against time.

  • The slope of the linear regression line equals the elimination rate constant (k).

  • Half-life (t½): t½ = 0.693 / k

  • Intrinsic Clearance (CLint, in µL/min/mg protein): CLint = (0.693 / t½) / (mg/mL microsomal protein)

Drug-Drug Interactions: Cytochrome P450 Inhibition

A critical safety liability for any new drug is its potential to inhibit CYP enzymes.[12] Inhibition of a specific CYP isoform can slow the metabolism of co-administered drugs that are substrates for that enzyme, leading to elevated plasma levels and potential toxicity.[13] Therefore, screening novel piperidine carboxamides for CYP inhibition is a mandatory step. The standard assay determines the IC50 value—the concentration of the inhibitor that causes 50% inhibition of a specific CYP isoform's activity.

Protocol: CYP450 Inhibition IC50 Assay

Principle: A specific probe substrate for a CYP isoform is incubated with human liver microsomes in the presence of varying concentrations of the test compound. The rate of formation of the substrate's metabolite is measured. A reduction in metabolite formation relative to a vehicle control indicates inhibition.[12]

Key CYP Isoforms and Probe Substrates:

CYP IsoformProbe SubstrateMetabolite Measured
CYP1A2 PhenacetinAcetaminophen
CYP2C9 Diclofenac4'-hydroxydiclofenac
CYP2C19 S-Mephenytoin4'-hydroxy-S-mephenytoin
CYP2D6 DextromethorphanDextrorphan
CYP3A4 Midazolam1'-hydroxymidazolam
(This is a representative list; regulatory guidance often recommends including CYP2B6 and CYP2C8 as well)[14][15]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of human liver microsomes, NADPH, each probe substrate, and a range of concentrations of the test compound (e.g., 0.1 to 25 µM).[12]

  • Incubation Setup: In a 96-well plate, combine the microsomes, phosphate buffer, and each concentration of the test compound (or vehicle control). Pre-incubate for a short period at 37°C.

  • Reaction Initiation: Add the probe substrate to the wells and allow a brief pre-incubation. Initiate the metabolic reaction by adding a pre-warmed NADPH solution.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 10-15 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing & Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the formation of the specific metabolite.

  • Data Analysis: Calculate the percent inhibition at each test compound concentration relative to the vehicle control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Absorption: Assessing Membrane Permeability

For an orally administered drug to be effective, it must be absorbed from the gastrointestinal tract into the bloodstream. This process is governed by the drug's ability to permeate across the intestinal epithelium. Two key in vitro assays are used to predict this behavior.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: PAMPA is a non-cell-based assay that models passive diffusion, a primary mechanism for drug absorption.[16] A filter plate is coated with a lipid solution (e.g., lecithin in dodecane), creating an artificial membrane that separates a donor compartment from an acceptor compartment.[17][18] This high-throughput screen is excellent for ranking compounds based on their passive permeability early in discovery.

Step-by-Step Methodology:

  • Membrane Coating: Coat the filter of a 96-well donor plate with the lipid solution and allow the solvent to evaporate.

  • Compound Preparation: Dissolve the test compounds in the donor buffer solution (e.g., PBS at pH 7.4).

  • Assay Setup: Fill the wells of a 96-well acceptor plate with fresh buffer. Place the lipid-coated donor plate on top of the acceptor plate, creating a "sandwich". Add the compound solutions to the donor wells.[19]

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 5 to 16 hours).[18][20]

  • Quantification: After incubation, separate the plates and determine the compound concentration in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Data Analysis: The effective permeability coefficient (Pe) is calculated using the concentrations in the donor and acceptor wells and known assay parameters (e.g., well volume, filter area, incubation time). Compounds are typically classified as having low or high permeability.[16]

Caco-2 Permeability Assay

Principle: The Caco-2 assay is the industry gold standard for predicting human intestinal absorption.[21] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.[22] This model can assess both passive transport and active transport mechanisms, such as efflux mediated by transporters like P-glycoprotein (P-gp).[21]

Caco2_Assay cluster_Apical Apical (A) (Lumenal Side) cluster_Basolateral Basolateral (B) (Blood Side) A_well Donor Well cell1 Caco-2 Cell cell2 Caco-2 Cell A_well->cell2 A -> B Transport (Absorption) B_well Receiver Well B_well->cell2 B -> A Transport (Efflux) cell3 Caco-2 Cell

Caption: Bidirectional transport across a Caco-2 cell monolayer.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells onto semi-permeable filter inserts in a Transwell® plate and culture for 21 days to allow differentiation and monolayer formation.[21] Maintain the culture by replacing the medium every other day.[23]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with high TEER values (e.g., >200 Ω·cm²), which indicate tight junction formation.[24] Also, assess the permeability of a low-permeability marker like Lucifer Yellow.[21]

  • Bidirectional Transport:

    • A -> B (Apical to Basolateral): Add the test compound to the apical (donor) side and fresh buffer to the basolateral (receiver) side.

    • B -> A (Basolateral to Apical): Add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

  • Incubation & Sampling: Incubate the plates at 37°C. Take samples from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes). A sample is also taken from the donor compartment at the beginning and end of the experiment.

  • Analysis: Quantify the compound concentration in all samples by LC-MS/MS.

Data Analysis:

  • Apparent Permeability Coefficient (Papp): Calculated for both directions (A->B and B->A). The formula is Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

  • Efflux Ratio (ER): ER = Papp (B->A) / Papp (A->B). An efflux ratio greater than 2 suggests the compound is a substrate for an active efflux transporter.[22]

Distribution: Assessing Plasma Protein Binding (PPB)

Once a drug enters the bloodstream, it can bind to plasma proteins like albumin and α1-acid glycoprotein.[25] According to the "free drug hypothesis," only the unbound fraction of the drug is free to distribute into tissues and exert a pharmacological effect.[25] Therefore, determining the fraction unbound (fu) is essential for interpreting pharmacokinetic and pharmacodynamic data.

Protocol: Equilibrium Dialysis for PPB

Principle: Equilibrium dialysis is considered the gold standard for measuring plasma protein binding.[26] It uses a semi-permeable membrane to separate a plasma-containing compartment from a buffer-containing compartment. The drug is added to the plasma side, and over time, the unbound drug equilibrates across the membrane. At equilibrium, the concentration in the buffer compartment is equal to the free drug concentration in the plasma compartment.

Experimental Parameters:

ParameterRecommended ValueRationale
Test SystemPooled Human PlasmaRepresents the average protein binding in the human population.
MembraneSemipermeable, 10,000 Da MWCOAllows free drug to pass but retains plasma proteins and bound drug.[25]
Compound Concentration1-5 µMA typical concentration for screening purposes.[25]
Incubation Time4-6 hours (or until equilibrium)Ensures sufficient time for the free drug to fully equilibrate.
Temperature37°CMimics physiological conditions.
ControlsWarfarin (High Binding), Metoprolol (Low Binding)Validates the performance of the dialysis system.

Step-by-Step Methodology:

  • Compound Spiking: Add the test compound to a volume of plasma to achieve the desired final concentration.

  • Apparatus Assembly: Assemble the equilibrium dialysis apparatus (e.g., a 96-well plate format). Add the spiked plasma to one side of the membrane (the donor chamber) and an equal volume of protein-free buffer (e.g., PBS) to the other side (the receiver chamber).

  • Equilibrium: Seal the unit and incubate at 37°C on an orbital shaker for 4-6 hours to allow the system to reach equilibrium.

  • Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the compound in both the plasma and buffer aliquots by LC-MS/MS. To account for matrix effects, it is common to mix the plasma sample with blank buffer and the buffer sample with blank plasma before analysis.

  • Data Analysis:

    • Percent Bound: ( ( [Plasma] - [Buffer] ) / [Plasma] ) * 100

    • Fraction Unbound (fu): [Buffer] / [Plasma]

Conclusion

The early-stage characterization of ADME properties is a non-negotiable component of modern drug discovery. For novel chemical series like piperidine carboxamides, establishing a robust in vitro screening cascade is essential for success. The protocols detailed in this guide—for metabolic stability, CYP inhibition, permeability, and plasma protein binding—provide a comprehensive and validated framework. By systematically applying these assays, researchers can generate high-quality, decision-enabling data. This allows for the rapid identification of compounds with favorable pharmacokinetic profiles, guides medicinal chemistry efforts to mitigate liabilities, and ultimately increases the likelihood of advancing safe and effective medicines to the clinic.

References

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]

  • AZoLifeSciences. (2021, February 3). Purpose of ADME Studies in Drug Development. Retrieved from [Link]

  • Walling, L. A., et al. (2017, January 20). A guide to simple, direct, and quantitative in vitro binding assays. PMC. Retrieved from [Link]

  • Balani, S. K., et al. (2005). Strategy of Utilizing In Vitro and In Vivo ADME Tools for Lead Optimization and Drug Candidate Selection. Current Topics in Medicinal Chemistry.
  • ICE Bioscience. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • The Center for Professional Innovation & Education (CfPIE). (2022, October 6). How ADME Studies Contribute To Drug Development. Retrieved from [Link]

  • BioAgilytix. (2020, October 3). The Role of ADME & Toxicology Studies in Drug Discovery & Development. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • BioIVT. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Tebubio. (2023, April 27). What is the role of ADME in drug discovery?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • IONOS. (2023, April 19). Importance of ADME and Toxicology Studies in Drug Discovery. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • protocols.io. (2025, August 3). In-vitro plasma protein binding. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). ADME of Biologics—What Have We Learned from Small Molecules?. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Retrieved from [Link]

  • Visikol. (2022, December 12). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved from [Link]

  • Caco2 assay protocol. (n.d.). Retrieved from [Link]

  • protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). CYP Inhibition Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, November 3). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, October 24). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Retrieved from [Link]

Sources

Application Notes and Protocols for High-Throughput Screening with 1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Quest for Novel Kinase Inhibitors and the Promise of the Piperidine Carboxamide Scaffold

The relentless pursuit of novel therapeutics has positioned high-throughput screening (HTS) as a cornerstone of modern drug discovery.[1][2] This automated, miniaturized process enables the rapid evaluation of vast chemical libraries against specific biological targets, accelerating the identification of promising lead compounds.[2][3] Among the most critical target classes are protein kinases, whose dysregulation is a hallmark of numerous diseases, particularly cancer.

The piperidine carboxamide scaffold is recognized as a "privileged structure" in medicinal chemistry. Its conformational flexibility and ability to engage in various molecular interactions have led to its incorporation in a wide array of clinically approved drugs.[4] High-throughput screening campaigns have successfully identified piperidine carboxamide derivatives as potent inhibitors of diverse targets, including Anaplastic Lymphoma Kinase (ALK) and the proteasome of Plasmodium falciparum.[5][6]

This document provides a detailed application note and protocol for the use of 1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide in a hypothetical high-throughput screening campaign to identify inhibitors of Novel Kinase 1 (NK1) , a fictitious kinase implicated in the progression of non-small cell lung cancer. While specific biological activity for this exact compound is not yet publicly documented, its structural motifs suggest potential as a kinase inhibitor, making it a prime candidate for screening. These protocols are designed to be robust, self-validating, and adaptable for researchers in drug discovery.

Hypothetical Target: Novel Kinase 1 (NK1) Signaling Pathway

NK1 is a receptor tyrosine kinase that, upon ligand binding, dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes cell proliferation and survival. A simplified representation of this pathway is depicted below.

NK1_Signaling_Pathway Ligand Growth Factor (Ligand) NK1_Receptor NK1 Receptor Ligand->NK1_Receptor Binds Dimerization Dimerization & Autophosphorylation NK1_Receptor->Dimerization Substrate Substrate Protein Dimerization->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling (e.g., MAPK pathway) pSubstrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor This compound (Potential Inhibitor) Inhibitor->Dimerization Inhibits ATP Binding

Caption: Hypothetical NK1 signaling pathway and point of inhibition.

Primary HTS Assay: A TR-FRET Approach for Robustness and Sensitivity

To identify inhibitors of NK1, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is proposed. This format is highly amenable to HTS due to its sensitivity, low background, and resistance to interference from colored or fluorescent compounds.

Assay Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the NK1 enzyme. A Europium (Eu)-labeled anti-phosphotyrosine antibody serves as the donor fluorophore, and a Streptavidin-Allophycocyanin (SA-APC) conjugate acts as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the Eu donor and APC acceptor into close proximity, resulting in a FRET signal. Inhibitors of NK1 will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Detailed Experimental Protocols

PART 1: Reagent Preparation
  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT. Prepare fresh on the day of the assay. The choice of buffer components is critical for maintaining enzyme stability and activity.

  • Test Compound Preparation:

    • Prepare a 10 mM stock solution of This compound (MW: 252.25 g/mol ) in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration gradient for dose-response testing (e.g., from 10 mM to 100 nM).

    • For the primary screen, create an intermediate dilution in assay buffer to achieve a final screening concentration of 10 µM with a DMSO concentration of ≤ 1%. This minimizes solvent effects on enzyme activity.

  • Enzyme Preparation: Dilute recombinant human NK1 enzyme in assay buffer to a 2X final concentration (e.g., 2 nM). The optimal concentration should be determined empirically by titration to ensure the assay operates in the linear range.

  • Substrate/ATP Mix: Prepare a 2X solution in assay buffer containing 100 nM biotinylated peptide substrate and 20 µM ATP. The ATP concentration should be at or near the Km value for NK1 to ensure sensitive detection of competitive inhibitors.

  • Detection Reagents: Prepare a solution in detection buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.1% BSA) containing the Eu-labeled anti-phosphotyrosine antibody and SA-APC. The optimal concentrations should be determined by titration.

PART 2: HTS Workflow for NK1 Inhibition

The following protocol is designed for a 384-well plate format, a standard for HTS to conserve reagents and increase throughput.[2][3]

HTS_Workflow start Start step1 Step 1: Compound Dispensing Dispense 50 nL of test compound, positive control (Staurosporine), or negative control (DMSO) into 384-well plate. start->step1 step2 Step 2: Enzyme Addition Add 5 µL of 2X NK1 enzyme solution to all wells. step1->step2 step3 Step 3: Incubation 1 Incubate for 15 minutes at room temperature to allow compound-enzyme interaction. step2->step3 step4 Step 4: Reaction Initiation Add 5 µL of 2X Substrate/ATP mix to all wells to start the reaction. step3->step4 step5 Step 5: Incubation 2 Incubate for 60 minutes at room temperature. step4->step5 step6 Step 6: Reaction Quench Add 10 µL of detection reagent mix (containing EDTA) to stop the reaction. step5->step6 step7 Step 7: Incubation 3 Incubate for 60 minutes at room temperature to allow antibody binding. step6->step7 step8 Step 8: Data Acquisition Read plate on a TR-FRET enabled plate reader (Ex: 340 nm, Em: 615 nm & 665 nm). step7->step8 end End step8->end

Caption: Step-by-step HTS workflow for the NK1 TR-FRET assay.

PART 3: Data Analysis and Hit Identification
  • Calculate TR-FRET Ratio: For each well, calculate the ratio of the acceptor emission (665 nm) to the donor emission (615 nm) and multiply by 10,000.

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_compound - Signal_neg_ctrl) / (Signal_pos_ctrl - Signal_neg_ctrl))

    • Signal_compound: TR-FRET ratio from a well with a test compound.

    • Signal_pos_ctrl: Average TR-FRET ratio from wells with a known inhibitor (e.g., Staurosporine).

    • Signal_neg_ctrl: Average TR-FRET ratio from wells with DMSO only.

  • Assay Quality Control: The Z'-factor is a statistical measure of assay quality. A Z' > 0.5 is considered excellent for HTS. Z' = 1 - (3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Mean_pos_ctrl - Mean_neg_ctrl|

  • Hit Criteria: A compound is typically considered a "hit" if its percent inhibition exceeds a certain threshold, often defined as three times the standard deviation of the negative control wells (e.g., >50% inhibition).

Data Presentation: Hypothetical Assay Validation and Screening Results

Table 1: Assay Validation Metrics

ParameterValueInterpretation
Z'-Factor0.78Excellent assay quality, suitable for HTS.
Signal-to-Background12.5Robust signal window for hit identification.
CV% (Negative Control)4.2%Low variability in the assay signal.
CV% (Positive Control)5.1%Acceptable variability for the inhibited state.

Table 2: Hypothetical Primary HTS Results for Selected Compounds

Compound IDStructure% Inhibition at 10 µMHit?
Cmpd-001 This compound 85.2% Yes
Cmpd-002Analog A12.5%No
Cmpd-003Analog B92.1%Yes
Cmpd-004Unrelated5.8%No

Post-HTS Strategy: Hit Confirmation and Triage

Identifying a compound as a "hit" in the primary screen is merely the beginning. A rigorous follow-up strategy is essential to eliminate false positives and confirm the biological activity of promising candidates.[1]

  • Hit Confirmation: Re-test the initial hits in the same primary assay to confirm their activity.

  • Dose-Response Analysis: Perform a dose-response curve for confirmed hits to determine their potency (IC₅₀).

  • Orthogonal Assays: Test the confirmed hits in a different assay format that relies on a distinct detection technology (e.g., a luminescence-based assay that measures ATP consumption). This helps to rule out assay-specific artifacts.[1]

  • Promiscuity and PAINS Filtering: Computationally and experimentally screen for Pan-Assay Interference Compounds (PAINS) which are known to interfere with many HTS assays.

  • Mechanism of Action Studies: For validated hits like our hypothetical This compound , further studies would be conducted to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP or the peptide substrate.

Conclusion

This application note outlines a comprehensive and scientifically grounded framework for conducting a high-throughput screening campaign with This compound against a hypothetical kinase target, NK1. By employing a robust TR-FRET assay, rigorous data analysis, and a thorough hit confirmation cascade, researchers can confidently identify and validate novel kinase inhibitors. The principles and protocols described herein are broadly applicable and serve as a valuable guide for professionals in the field of drug discovery and development.

References

  • Ta-Nita, S. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. [Link]

  • The High-Throughput Screening Transformation in Modern Drug Development. Technology Networks. [Link]

  • Accelerating Discovery and Development with Advances in High-Throughput Screening. GEN - Genetic Engineering and Biotechnology News. [Link]

  • Advances in High-Throughput Screening for Novel Antimicrobial Compounds. News-Medical.Net. [Link]

  • Compound Screening | CRO Drug Discovery Services | BioAscent. BioAscent. [Link]

  • 1-(5-nitropyridin-2-yl)piperidine-4-carboxylic acid - Appretech Scientific Limited. Appretech Scientific Limited. [Link]

  • Bryan, M. C., et al. Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors. Journal of Medicinal Chemistry. [Link]

  • Dennis, A. M., et al. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology. [Link]

  • Wiethe, R. W., et al. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Journal of Medicinal Chemistry. [Link]

  • Wiethe, R. W., et al. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. PubMed. [Link]

  • Gucky, T., et al. Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals. [Link]

  • Gucky, T., et al. Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

  • Łowicki, D., & Przybylski, P. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • Firestine, S. M., et al. Identification of inhibitors of N5-carboxyaminoimidazole ribonucleotide synthetase by high-throughput screening. Bioorganic & Medicinal Chemistry. [Link]

  • Al-Hujaily, E. M., et al. High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione (C3), as a novel EGFR—HER2 dual inhibitor in gastric tumors. Scientific Reports. [Link]

  • This compound | CAS#:768358-04-9. Chemsrc. [Link]

Sources

protocol for measuring cytotoxicity of nitropyridine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Measuring the Cytotoxicity of Nitropyridine Compounds

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

Nitropyridine scaffolds are prevalent in medicinal chemistry, forming the backbone of numerous therapeutic candidates. However, the presence of the nitroaromatic moiety introduces specific challenges for accurate cytotoxicity assessment. This guide provides a comprehensive framework for evaluating the cytotoxic potential of nitropyridine compounds, moving beyond simple viability metrics to offer a multi-assay strategy. We detail robust protocols for assessing metabolic health, membrane integrity, and key mechanisms of cell death such as apoptosis and oxidative stress. This document emphasizes the causality behind experimental choices and integrates self-validating controls to ensure data integrity, particularly when dealing with potentially interfering colored or redox-active compounds.

Introduction: The Challenge of Nitropyridine Cytotoxicity

Nitropyridine derivatives are a cornerstone in the synthesis of bioactive molecules, with applications ranging from anticancer to antiviral agents.[1] A critical step in the preclinical development of these compounds is the characterization of their cytotoxic profile. This process is not merely about determining a lethal concentration; it is about understanding the cellular mechanisms that lead to cell death, which can inform drug design, predict off-target effects, and establish a therapeutic window.

The unique chemical nature of nitropyridines necessitates a carefully considered approach. The nitro group can make these compounds colored, potentially interfering with common colorimetric assays.[2] Furthermore, nitroaromatics can participate in intracellular redox cycling, leading to the generation of reactive oxygen species (ROS), which can be a primary driver of their biological activity and toxicity.[3][4]

This guide presents an integrated workflow to navigate these challenges, ensuring that the data generated is both accurate and mechanistically informative. We will cover primary screening assays to gauge overall toxicity and secondary, mechanism-focused assays to dissect the mode of action.

Foundational Assays for Primary Cytotoxicity Screening

Metabolic Viability: The MTT Assay

The MTT assay is a widely used colorimetric method that measures the metabolic activity of a cell population, which in most cases, correlates with the number of viable cells.[5] The assay's principle is the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells.[6][7][8]

Causality Behind the Method: This assay interrogates the health of the cell's mitochondria. A reduction in the purple formazan signal indicates a decrease in mitochondrial activity, which can be due to either cell death or a cytostatic effect leading to reduced proliferation.

Nitropyridine compounds can be yellow or reddish in color, which may interfere with the absorbance reading of the purple formazan product (typically measured at 570 nm).[2] Additionally, their redox-active nature could potentially reduce the MTT reagent non-enzymatically.

Self-Validating Control: To account for this, it is mandatory to include "compound-only" control wells. These wells contain the complete assay medium and the nitropyridine compound at each tested concentration but no cells. The absorbance from these wells is subtracted from the absorbance of the corresponding cell-containing wells.[9]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Execution cluster_analysis Data Analysis P1 Seed cells in 96-well plate P2 Incubate for 24h (allow attachment) P1->P2 P3 Prepare serial dilutions of nitropyridine compound P2->P3 T1 Treat cells with compound dilutions P3->T1 T2 Include Vehicle Control & Compound-Only Control T1->T2 T3 Incubate for desired time (e.g., 24, 48, 72h) T2->T3 A1 Add MTT Reagent (0.5 mg/mL final conc.) T3->A1 A2 Incubate for 4 hours at 37°C A1->A2 A3 Solubilize formazan crystals (e.g., with DMSO or SDS) A2->A3 D1 Read absorbance at 570 nm A3->D1 D2 Subtract background (Compound-Only Control) D1->D2 D3 Calculate % Viability and IC50 D2->D3

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (see Table 1) in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.[10]

  • Compound Preparation: Prepare a 2X concentrated serial dilution of the nitropyridine compound in culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions. Remember to include vehicle controls (medium with the compound solvent) and compound-only controls (medium with the compound, no cells). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[7]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[7]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl) to each well. Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[7][11]

  • Data Acquisition: Measure the spectrophotometrical absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[7] A reference wavelength of >650 nm can be used to subtract background absorbance.

Table 1: Recommended Cell Seeding Densities for MTT Assay
Cell Line Seeding Density (cells/well)
A549 (Lung Carcinoma)5,000 - 10,000
HeLa (Cervical Cancer)5,000 - 10,000
HepG2 (Hepatoma)10,000 - 15,000
MCF-7 (Breast Cancer)8,000 - 12,000
K562 (Leukemia)20,000 - 40,000 (suspension)
Note: These are starting recommendations and should be optimized for your specific experimental conditions and cell growth rates.
Membrane Integrity: Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a cytotoxicity assay that quantifies the release of the stable cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[10][12] This method is an excellent complement to the MTT assay because it measures an event—loss of membrane integrity—that is characteristic of late apoptosis and necrosis, rather than metabolic activity.[10][13]

Causality Behind the Method: Healthy cells retain LDH within their cytoplasm. When the cell membrane is compromised, LDH leaks into the culture supernatant. The assay measures the enzymatic activity of this extracellular LDH through a coupled reaction that results in the formation of a colored product, which is directly proportional to the number of lysed cells.[14][15]

  • Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described in the MTT protocol (Steps 1-3).

  • Setup Controls: For each condition, you must set up three types of controls:

    • Spontaneous LDH Release: Untreated cells (vehicle control) to measure background LDH release.

    • Maximum LDH Release: Untreated cells lysed with a detergent (e.g., Triton X-100) to determine 100% LDH release.[13]

    • Background Control: Culture medium without cells to measure LDH activity present in the serum.[15]

  • Supernatant Collection: At the end of the treatment period, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.[15]

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, clear flat-bottom 96-well plate.

  • Add Reaction Mixture: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.[15]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[14][15]

  • Stop Reaction: Add 50 µL of the stop solution.[15]

  • Data Acquisition: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[15]

LDH_Workflow cluster_prep Preparation & Treatment cluster_assay Assay Execution cluster_analysis Data Analysis P1 Seed and treat cells in 96-well plate P2 Set up Spontaneous, Maximum, and Background Controls P1->P2 A1 Centrifuge plate P2->A1 A2 Transfer supernatant to new plate A1->A2 A3 Add LDH Reaction Mixture A2->A3 A4 Incubate 30 min at RT A3->A4 A5 Add Stop Solution A4->A5 D1 Read absorbance at 490 nm A5->D1 D2 Subtract background absorbance D1->D2 D3 Calculate % Cytotoxicity D2->D3

Elucidating the Mechanism of Cell Death

Once the cytotoxic potential of a nitropyridine compound is established, the next crucial step is to investigate how it kills the cells. This provides invaluable information for its development as a therapeutic agent.

Detecting Apoptosis via Caspase Activity

Apoptosis, or programmed cell death, is a highly regulated process executed by a family of proteases called caspases.[16] The activation of effector caspases, particularly caspase-3 and caspase-7, is a hallmark of apoptosis. Measuring their activity provides a clear indication that this pathway is being engaged.[17]

Causality Behind the Method: We recommend a fluorometric assay to avoid potential interference from colored nitropyridine compounds. These assays use a synthetic substrate, such as Ac-DEVD-AMC, which is specifically cleaved by active caspase-3/7.[18][19] Upon cleavage, the fluorophore (AMC) is released and emits a fluorescent signal, which is proportional to the level of caspase activity.

  • Cell Treatment: Treat cells with the nitropyridine compound in an appropriate plate format (e.g., 96-well, opaque-walled plate to minimize signal crosstalk).[20]

  • Cell Lysis: After treatment, lyse the cells according to the manufacturer's protocol to release the caspases. This typically involves adding a specific lysis buffer and incubating on ice.[18][19]

  • Assay Reaction: Add the caspase-3/7 substrate solution (e.g., Ac-DEVD-AMC) and reaction buffer containing DTT to the cell lysates.[21]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition: Measure the fluorescence using a fluorometer with excitation at ~380 nm and emission between 420-460 nm.[18]

Caspase_Pathway cluster_stimuli cluster_pathways Nitropyridine Nitropyridine Compound ROS Oxidative Stress (ROS) Nitropyridine->ROS Intrinsic Intrinsic Pathway (Mitochondrial) ROS->Intrinsic Caspase9 Caspase-9 (Initiator) Intrinsic->Caspase9 Extrinsic Extrinsic Pathway (Death Receptor) Caspase8 Caspase-8 (Initiator) Extrinsic->Caspase8 Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Caspase8->Caspase37 Apoptosis Apoptosis (Cell Death) Caspase37->Apoptosis

Investigating Oxidative Stress

As mentioned, nitroaromatic compounds are known to induce oxidative stress by generating reactive oxygen species (ROS) within the cell.[3] This can damage cellular components like DNA, lipids, and proteins, ultimately triggering cell death pathways like apoptosis.[22][23]

Causality Behind the Method: The production of ROS can be measured using cell-permeable fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA). Inside the cell, esterases cleave the acetate groups, and subsequent oxidation by ROS converts the non-fluorescent H₂DCF to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[24]

Self-Validating Control: To confirm that cytotoxicity is mediated by oxidative stress, a rescue experiment can be performed. Pre-treating the cells with an antioxidant, such as N-acetylcysteine (NAC), before adding the nitropyridine compound should abrogate the cytotoxic effect if ROS are the primary cause.[25]

  • Cell Seeding: Seed cells in a 96-well, black, clear-bottom plate.

  • Probe Loading: After overnight incubation, remove the medium and wash cells with warm PBS. Load the cells with 10 µM H₂DCFDA in PBS and incubate for 30 minutes at 37°C.[3]

  • Treatment: Wash the cells again with PBS to remove excess probe. Add the nitropyridine compound at various concentrations.

  • Data Acquisition: Measure the fluorescence intensity immediately and at various time points using a microplate reader with excitation at ~485 nm and emission at ~520 nm.[20]

Data Analysis and Interpretation

  • Calculating % Viability / Cytotoxicity:

    • MTT Assay: % Viability = [(Abstreated - Abscompound only) / (Absvehicle - Absmedium only)] * 100

    • LDH Assay: % Cytotoxicity = [(Abstreated - Absspontaneous) / (Absmaximum - Absspontaneous)] * 100

  • Determining IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition in vitro. This is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using software like GraphPad Prism.

  • Statistical Analysis: When comparing multiple concentrations of a compound to a control, an Analysis of Variance (ANOVA) is the appropriate statistical test.[26] If the ANOVA result is significant (p < 0.05), a post-hoc test (e.g., Dunnett's or Tukey's) should be performed to identify which specific concentrations cause a statistically significant effect compared to the vehicle control.[27][28][29]

Troubleshooting Guide

Problem Potential Cause Solution
High background in MTT assay Contamination; non-specific reduction of MTT by serum components or the compound itself.Use media-only and compound-only controls. Ensure all wash steps are performed carefully.[30]
Low signal in MTT assay Insufficient cell number; low metabolic activity; incomplete formazan solubilization.Optimize cell seeding density. Increase incubation time with MTT (up to 4h). Ensure complete solubilization by overnight incubation or using a stronger solvent like acidified SDS.[11][30]
"Edge effects" in 96-well plates Uneven evaporation from outer wells during incubation.Avoid using the outermost wells for samples. Fill them with sterile PBS or medium to maintain humidity. Use a plate sealer.[30]
Compound color interferes with assay The nitropyridine compound absorbs light at the assay wavelength.Run compound-only controls for every concentration and subtract the background.[2][9] Consider switching to a fluorescence- or luminescence-based assay.

Conclusion

A thorough and accurate assessment of the cytotoxicity of nitropyridine compounds requires a multi-faceted approach. By combining a metabolic assay (MTT) with a membrane integrity assay (LDH), researchers can gain a confident primary measure of toxicity. Further investigation into specific cell death pathways, such as apoptosis (caspase activity) and oxidative stress (ROS production), provides crucial mechanistic insight. The key to success lies in meticulous experimental design, particularly the inclusion of appropriate controls to account for the unique chemical properties of nitropyridines. This comprehensive strategy will yield reliable, reproducible, and publication-quality data essential for advancing drug development programs.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • Dang, P. M., & Lundy, S. K. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]

  • ScienceDirect. (n.d.). Caspases activity assay procedures. ScienceDirect. [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. protocols.io. [Link]

  • Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Creative Diagnostics. [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Creative Bioarray. [Link]

  • PubMed Central (PMC). (n.d.). Caspase Protocols in Mice. National Institutes of Health. [Link]

  • JoVE. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Journal of Visualized Experiments. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

  • The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. TFOT. [Link]

  • MDPI. (2024). Antitumor Activity of All-Trans Retinoic Acid and Curcumin-Loaded BSA Nanoparticles Against U87 Glioblastoma Cells. MDPI. [Link]

  • protocols.io. (2023). MTT (Assay protocol). protocols.io. [Link]

  • protocols.io. (2024). Cytotoxicity Assay Protocol. protocols.io. [Link]

  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

  • ResearchGate. (2021). What statistical analysis should I pursue with a study of cytotoxic effects using AT and MTT?. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

  • PubMed Central (PMC). (n.d.). Cytotoxicity and reactive oxygen species generation from aggregated carbon and carbonaceous nanoparticulate materials. National Institutes of Health. [Link]

  • Medium. (n.d.). Statistical Analysis: MTT-assay (cell viability test). Medium. [Link]

  • ResearchGate. (2024). Cell viability assay: Problems with MTT assay in the solubilization step. ResearchGate. [Link]

  • BMG LABTECH. (2019). Reactive Oxygen Species (ROS) Detection. BMG LABTECH. [Link]

  • Frontiers. (n.d.). In vitro characterization of antimicrobial efficacy and cytotoxicity of polyvinylpyrrolidone-iodine, N-acetylcysteine, methylglyoxal, and N-chlorotaurine as alternative antimicrobials in treating bovine clinical endometritis. Frontiers. [Link]

  • PubMed Central (PMC). (2022). Drug toxicity assessment: cell proliferation versus cell death. National Institutes of Health. [Link]

  • Springer. (n.d.). Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety. Springer. [Link]

  • ResearchGate. (n.d.). Measurement of the reactive oxygen species (ROS) generation by MTT.... ResearchGate. [Link]

  • PubMed Central (PMC). (n.d.). Cytotoxicity and Nitric Oxide Production Inhibitory Activities of Compounds Isolated from the Plant Pathogenic Fungus Curvularia sp. National Institutes of Health. [Link]

  • Reddit. (2024). Which Statistical Test for Cytotoxicity Analysis with Multiple Concentrations: T-Test or ANOVA with Post Hoc?. Reddit. [Link]

  • ResearchGate. (n.d.). (a) Flow cytometry assays measure drug-induced apoptosis in Ln229.... ResearchGate. [Link]

  • ResearchGate. (2015). Why is my MTT Assay not turning Purple?. ResearchGate. [Link]

  • PubMed. (n.d.). Mechanism of action of 5-nitro-2'-deoxyuridine. National Institutes of Health. [Link]

  • ResearchGate. (2020). I am doing anticancer screening for some compounds that have reddish blue color which interfere with reading in MTT assay do any one have a solution?. ResearchGate. [Link]

  • ResearchGate. (2018). (PDF) Cytotoxicity, oxidative stress and apoptosis in K562 leukemia cells induced by an active compound from pyrano-pyridine derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). Cytotoxic assay of active compounds on HEK293 cell line by using.... ResearchGate. [Link]

  • Sartorius. (2024). A Kinetic, Multiplexed Approach to Analyzing Drug Effects Using Live-Cell Analysis. Sartorius. [Link]

Sources

Application Note: A Strategic Approach to Screening Novel Compounds for Kinase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest: 1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Untapped Potential of Novel Scaffolds in Kinase Inhibitor Discovery

The human kinome represents a vast and compelling landscape for therapeutic intervention in a multitude of diseases, most notably cancer. The relentless pursuit of novel kinase inhibitors has yielded significant clinical successes; however, the challenges of acquired resistance and off-target toxicity necessitate a continuous exploration of new chemical matter. The compound this compound presents a unique structural motif, combining a nitropyridine moiety, known for its diverse biological activities, with a piperidine-4-carboxamide scaffold, a privileged structure in medicinal chemistry.[1] While direct evidence of this specific molecule's kinase inhibitory activity is not yet established in publicly available literature, its structural components are present in known bioactive molecules, including some kinase inhibitors.[2] This application note provides a comprehensive, experience-driven guide for the systematic evaluation of novel compounds, such as this compound, as potential kinase inhibitors. We will delve into the strategic planning, detailed protocols, and data interpretation necessary to move a compound from initial hypothesis to a validated hit.

Part 1: Foundational Compound Characterization

Before embarking on extensive and costly screening campaigns, a thorough characterization of the test compound is paramount. This foundational data ensures the integrity of subsequent biological assays and aids in the interpretation of results.

Physicochemical Properties

A summary of the known properties of this compound is presented below.

PropertyValueSource
CAS Number768358-04-9[3]
Molecular FormulaC11H14N4O3[3]
Molecular Weight250.25 g/mol [3]
AppearanceWhite powder[4]
Purity>95%[4]
Storage2-8°C[4]
Protocol 1: Compound Quality Control and Solubilization

Rationale: Ensuring the purity and solubility of the test compound is a critical first step. Impurities can lead to false-positive or false-negative results, while poor solubility can result in inaccurate concentration measurements and assay artifacts.

Step-by-Step Methodology:

  • Purity Verification:

    • Obtain a fresh sample of this compound.

    • Perform High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to confirm the identity and purity of the compound. The purity should ideally be >98% for screening purposes.

  • Solubility Assessment:

    • Prepare a stock solution of the compound in 100% dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM).

    • Visually inspect the solution for any precipitation. If precipitation is observed, sonicate and gently warm the solution.

    • Determine the aqueous solubility in various buffer systems relevant to the planned kinase assays (e.g., PBS, HEPES-based buffers). This can be done using methods such as nephelometry or by serial dilution and visual inspection.

  • Stock Solution Preparation and Storage:

    • Prepare a concentrated stock solution (e.g., 10 mM) in 100% DMSO.

    • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Part 2: Primary Kinase Inhibitor Screening

The initial goal of primary screening is to identify "hits" – compounds that exhibit inhibitory activity against a kinase or a panel of kinases at a single, high concentration.

Workflow for Primary Kinase Inhibitor Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis A Compound Plating (this compound) D Incubation (Kinase, Substrate, Compound) A->D B Kinase & Substrate Preparation B->D C ATP Solution Preparation E Initiate Reaction (Add ATP) C->E D->E F Reaction Incubation E->F G Stop Reaction & Develop Signal F->G H Signal Detection (Luminescence/Fluorescence) G->H I Data Normalization (% Inhibition Calculation) H->I J Hit Identification I->J

Caption: Workflow for a typical in vitro kinase inhibitor primary screen.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent ADP-Glo™ Assay)

Rationale: The ADP-Glo™ Kinase Assay is a widely used, robust method for measuring kinase activity. It quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. A decrease in ADP production in the presence of the test compound indicates inhibition.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare the kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Dilute the kinase and substrate to their final desired concentrations in the kinase buffer. The optimal concentrations should be determined empirically.

    • Prepare the ATP solution at a concentration equal to the Km for the specific kinase being tested.

  • Compound Plating:

    • In a 384-well plate, add a small volume (e.g., 1 µL) of the this compound stock solution to achieve a final screening concentration of 10 µM.

    • Include appropriate controls:

      • Positive control: A known inhibitor of the target kinase.

      • Negative control: DMSO vehicle only.

  • Kinase Reaction:

    • Add the kinase and substrate mixture to each well.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate for 1 hour at room temperature.

  • Signal Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))

    • A common threshold for hit identification is >50% inhibition.

Part 3: Secondary Screening and Hit Validation

Once a "hit" is identified from the primary screen, further investigation is required to confirm its activity and characterize its potency.

Protocol 3: Dose-Response and IC50 Determination

Rationale: A dose-response experiment is crucial to confirm the inhibitory activity of the hit compound and to determine its potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Step-by-Step Methodology:

  • Compound Dilution Series:

    • Prepare a serial dilution of this compound in DMSO. A common starting point is a 10-point, 3-fold dilution series, starting from a high concentration (e.g., 100 µM).

  • Assay Execution:

    • Perform the in vitro kinase assay as described in Protocol 2, using the different concentrations of the test compound.

  • Data Analysis:

    • Plot the percent inhibition as a function of the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Dose-Response Data
Concentration (µM)% Inhibition
10098.5
33.395.2
11.188.7
3.775.4
1.252.1
0.428.9
0.110.3
0.044.5
0.011.2
0.000.0

IC50: Based on this hypothetical data, the IC50 of this compound for the target kinase would be approximately 1.1 µM.

Decision Tree for Hit Validation

G A Primary Hit (>50% Inhibition @ 10 µM) B IC50 Determination A->B C IC50 < 10 µM? B->C D Orthogonal Assay (e.g., TR-FRET) C->D Yes H Discard or Deprioritize C->H No E Consistent Activity? D->E F Selectivity Profiling E->F Yes E->H No G Promising Hit Candidate F->G

Caption: A decision-making workflow for validating a primary screening hit.

Part 4: Selectivity Profiling

Rationale: An ideal kinase inhibitor should be selective for its intended target to minimize off-target effects and potential toxicity. Selectivity profiling involves testing the hit compound against a panel of other kinases.

Protocol 4: Kinase Selectivity Profiling

Step-by-Step Methodology:

  • Kinase Panel Selection:

    • Choose a diverse panel of kinases representing different branches of the human kinome. Commercially available screening services offer panels of hundreds of kinases.

  • Screening:

    • Screen this compound at a single, high concentration (e.g., 10 µM) against the selected kinase panel using a suitable assay format.

  • Data Analysis:

    • Calculate the percent inhibition for each kinase in the panel.

    • Visualize the data using a kinome map or a bar graph to identify any off-target activities.

    • For any significant off-target hits, determine the IC50 values to quantify the degree of inhibition.

Hypothetical Selectivity Profile
Kinase% Inhibition @ 10 µM
Target Kinase A 95%
Kinase B15%
Kinase C8%
Kinase D65%
Kinase E5%

In this hypothetical example, this compound shows potent inhibition of the primary target (Kinase A) and significant inhibition of one off-target kinase (Kinase D). Further investigation would be warranted to determine the IC50 for Kinase D and assess the therapeutic window.

Conclusion and Future Directions

This application note has outlined a systematic and robust approach for the initial evaluation of a novel compound, this compound, as a potential kinase inhibitor. By following these detailed protocols, researchers can generate high-quality, reproducible data to support the progression of promising hit compounds into lead optimization programs. The journey from a novel chemical entity to a clinical candidate is long and challenging, but it begins with a solid foundation of rigorous in vitro screening and characterization.

References

  • Chemsrc. This compound. [Link]

  • Appretech Scientific Limited. 1-(5-nitropyridin-2-yl)piperidine-4-carboxylic acid. [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • Google Patents.
  • ResearchGate. (PDF) Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. [Link]

  • PubMed Central. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • A2Z Chemical. N-(5-methylpyridin-2-yl)piperidine-4-carboxamide. [Link]

  • PubMed. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT 2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. [Link]

  • PubMed. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. [Link]

  • PubMed Central. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. [Link]

  • PubMed. N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity. [Link]

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • PubChem. Piperidine. [Link]

  • PubChem. 5-Nitropyridine-2-thiol. [Link]

Sources

Application Notes & Protocols: Formulation of 1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Formulation Challenges of a Novel Nitro-pyridinyl Compound

The journey of a new chemical entity (NCE) from discovery to a potential therapeutic is fraught with challenges, a significant one being its formulation for in vivo evaluation.[1] 1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide is a compound of interest whose structural features—a nitroaromatic system coupled with a piperidine carboxamide moiety—suggest potential hurdles in achieving adequate bioavailability for preclinical studies. Compounds with high melting points and complex polarity, as anticipated for this molecule, often exhibit poor aqueous solubility, which can severely limit their absorption and, consequently, their therapeutic efficacy.[2][3]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing a detailed roadmap for the systematic formulation of this compound for in vivo pharmacokinetic (PK) and efficacy studies.[4][5] We will move beyond a simple recitation of methods to explain the rationale behind each step, ensuring a robust and scientifically sound formulation development process.

Part 1: Pre-formulation Assessment - The Foundation of a Successful Formulation

Before embarking on formulation development, a thorough understanding of the physicochemical properties of this compound is paramount. This pre-formulation stage provides the critical data needed to select the most appropriate formulation strategy.[6][7]

Physicochemical Characterization

Table 1: Anticipated Physicochemical Properties of this compound

PropertyAnticipated Value/CharacteristicRationale
Physical Form Crystalline SolidBased on the structure of the carboxylic acid analog.[8]
Molecular Weight ~250.26 g/mol Calculated based on chemical structure.
Aqueous Solubility PoorThe nitro-pyridinyl group and the overall rigid structure contribute to low aqueous solubility.
LogP Moderate to HighThe presence of both lipophilic (pyridinyl, piperidine ring) and hydrophilic (amide, nitro) groups suggests a balance that will influence partitioning behavior.
pKa Weakly basicThe piperidine nitrogen may have a basic pKa.
Experimental Protocols for Pre-formulation Studies

The following protocols are designed to generate the essential data for informed formulation decisions.

Protocol 1: Equilibrium Solubility Determination

  • Objective: To determine the aqueous solubility of the compound at different pH values relevant to physiological conditions.

  • Materials: this compound, Phosphate Buffered Saline (PBS) at pH 7.4, Simulated Gastric Fluid (SGF, pH 1.2), Simulated Intestinal Fluid (SIF, pH 6.8), HPLC-grade water, acetonitrile, analytical balance, HPLC system with UV detector, shaker incubator.

  • Procedure:

    • Add an excess amount of the compound to separate vials containing PBS, SGF, and SIF.

    • Incubate the vials in a shaker at 37°C for 24-48 hours to ensure equilibrium is reached.

    • Filter the samples through a 0.22 µm syringe filter.

    • Dilute the filtrate with an appropriate mobile phase.

    • Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

Protocol 2: pH-Stability Profile

  • Objective: To assess the chemical stability of the compound across a physiologically relevant pH range.

  • Materials: Same as Protocol 1.

  • Procedure:

    • Prepare solutions of the compound in PBS (pH 7.4), SGF (pH 1.2), and SIF (pH 6.8) at a known concentration.

    • Incubate the solutions at 37°C.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

    • Analyze the samples by HPLC-UV to determine the percentage of the compound remaining.

    • Monitor for the appearance of any degradation peaks.

Part 2: Formulation Development Strategies

Based on the anticipated poor aqueous solubility, several formulation strategies can be employed to enhance the bioavailability of this compound for in vivo studies.[2][3][9] The choice of formulation will depend on the intended route of administration (e.g., oral, intravenous) and the required dose.[10]

Caption: General workflow for in vivo studies.

Pharmacokinetic (PK) Study Protocol
  • Objective: To determine the pharmacokinetic profile of this compound following administration of the developed formulation. [11]* Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

  • Procedure:

    • Acclimatize the animals for at least 3 days prior to the study.

    • Fast the animals overnight before dosing (for oral studies).

    • Administer the formulation at the desired dose via oral gavage or intravenous injection. [10] 4. Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Process the blood to obtain plasma and store at -80°C until analysis.

    • Analyze the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS) to determine the drug concentration.

    • Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life. [12]

Considerations for Efficacy Studies

For efficacy studies, the formulation must be well-tolerated and provide consistent drug exposure over the course of the study. [4]It is crucial to use the same formulation throughout the study to ensure reproducibility.

Conclusion

The successful in vivo evaluation of this compound is critically dependent on the development of an appropriate formulation. By systematically conducting pre-formulation assessments and exploring a range of formulation strategies, researchers can overcome the challenges posed by its anticipated poor solubility. The protocols and guidelines presented in this document provide a robust framework for developing a formulation that will deliver reliable and reproducible data in preclinical studies, ultimately accelerating the journey of this promising compound towards clinical development.

References

  • Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Retrieved from [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. PubMed. Retrieved from [Link]

  • Park, K. (2003). Solubilizing Excipients in Oral and Injectable Formulations. Kinam Park. Retrieved from [Link]

  • Pharmlabs. (n.d.). Excipients. Retrieved from [Link]

  • Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • Lohmann, S., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - PubMed Central. Retrieved from [Link]

  • Request PDF. (2025). Strategies for formulating and delivering poorly water-soluble drugs. Retrieved from [Link]

  • NCL. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • Colorcon. (2025). What Are Excipients? 9 Common Examples. Retrieved from [Link]

  • National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI. Retrieved from [Link]

  • Norwich Clinical Services. (2015). Practical considerations of study design and protocol writing. Retrieved from [Link]

  • Charles River. (2024). In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. Retrieved from [Link]

  • BioIVT. (n.d.). Pharmacokinetics - ADME In Vivo & PK Studies. Retrieved from [Link]

  • Kumar, S., & Singh, P. (2013). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. Retrieved from [Link]

  • Chemsrc. (2025). This compound. Retrieved from [Link]

  • MDPI. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Retrieved from [Link]

  • Ansari, M. H. (2023). Preclinical Drug Development Process: Formulation and Development Aspects. ResearchGate. Retrieved from [Link]

  • Evotec. (n.d.). Early Formulation. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide. This document is intended for researchers, chemists, and drug development professionals who are utilizing this important building block. Here, we address common challenges and frequently asked questions to help you optimize your reaction, improve yields, and ensure high purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the core reaction mechanism for this synthesis?

The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the nitrogen atom of piperidine-4-carboxamide acts as a nucleophile, attacking the electron-deficient carbon atom at the 2-position of the 2-chloro-5-nitropyridine ring. The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[1][2] The aromaticity of the pyridine ring is then restored by the expulsion of the chloride ion.[1]

The presence of the strongly electron-withdrawing nitro group (-NO₂) at the 5-position is crucial. It activates the pyridine ring towards nucleophilic attack by delocalizing the negative charge of the Meisenheimer intermediate through resonance, which stabilizes it and facilitates the reaction.[1][3]

Sources

Technical Support Center: Troubleshooting Amide Bond Formation with Hindered Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for amide bond formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) for challenging amide coupling reactions, particularly those involving sterically hindered substrates.

Introduction

Amide bond formation is one of the most fundamental and frequently utilized reactions in medicinal chemistry and drug development. While numerous protocols exist, the coupling of sterically hindered amines or carboxylic acids presents a significant synthetic challenge. Standard coupling reagents often fail or provide low yields due to the reduced nucleophilicity of the amine and steric shielding of the reacting centers. This guide provides a structured approach to troubleshooting these difficult couplings, explaining the causality behind experimental choices to empower you to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: My standard amide coupling reaction using a carbodiimide (e.g., EDC with HOBt) is failing or giving very low yields with my hindered amine. What are the primary causes?

A1: Failure in standard carbodiimide-mediated couplings with hindered substrates typically stems from a combination of factors:

  • Inefficient Carboxylic Acid Activation: The O-acylisourea intermediate formed from the reaction of the carboxylic acid with a carbodiimide like EDC may not be sufficiently reactive to be intercepted by a poorly nucleophilic, hindered amine.[1]

  • Steric Hindrance: The bulky nature of the amine physically obstructs its approach to the activated carboxylic acid intermediate, significantly slowing down the rate of the desired reaction.[2]

  • Side Reactions: Because the desired coupling is slow, the highly reactive O-acylisourea intermediate has a longer lifetime, increasing the likelihood of undesired side reactions. The most common side reaction is an intramolecular O-to-N acyl transfer, which results in the formation of a stable and unreactive N-acylurea byproduct, effectively terminating the reaction pathway.[1][3][4]

Q2: I observe the formation of the activated ester by LCMS, but the subsequent reaction with my hindered amine does not proceed. What are my next steps?

A2: If carboxylic acid activation is successful but the coupling fails, the bottleneck is the nucleophilic attack of the hindered amine. Here are several strategies to overcome this:

  • Increase Reaction Temperature: For difficult couplings, increasing the temperature can provide the necessary activation energy. Reactions can be heated, sometimes up to 80 °C or higher, though this should be done with caution to avoid decomposition of starting materials or products.[1]

  • Switch to a More Potent Coupling Reagent: Standard reagents may not be powerful enough. Consider moving to more reactive classes of coupling reagents.

    • Phosphonium Salt Reagents (e.g., PyBOP): These are generally more reactive than carbodiimides and are highly effective for coupling sterically hindered amino acids.[2][5]

    • Uronium/Aminium Salt Reagents (e.g., HATU, HCTU, COMU): These are among the most efficient coupling reagents, known for fast reaction times and high yields, even with challenging substrates.[2][6] HATU is often considered the "gold standard" for difficult couplings due to the formation of a highly reactive OAt-active ester.[6][7]

    • Acyl Fluoride Precursors (e.g., TFFH, BTFFH): Converting the carboxylic acid to a small, highly reactive acyl fluoride intermediate can be extremely effective. This approach minimizes steric hindrance at the electrophilic center.[8][9]

Q3: I am using HATU, a powerful coupling reagent, but my reaction with a hindered amine is still sluggish and incomplete. What can I do to optimize the conditions?

A3: Even with a reagent like HATU, optimization is key for particularly challenging substrates.

  • Order of Addition: It is crucial to pre-activate the carboxylic acid with HATU and a non-nucleophilic base (like DIPEA) for a few minutes before adding the hindered amine.[2][10] This ensures the formation of the highly reactive OAt-active ester and prevents the amine from reacting directly with HATU, which can lead to the formation of an unreactive guanidinium byproduct.[6][7][11]

  • Solvent Choice: Polar aprotic solvents like DMF or NMP are generally preferred as they can help to dissolve the reactants and facilitate the reaction.[7]

  • Base Selection: A non-nucleophilic amine base, most commonly N,N-diisopropylethylamine (DIPEA), is essential to deprotonate the carboxylic acid without competing with the substrate amine.[2]

  • Elevated Temperature: As mentioned previously, carefully increasing the reaction temperature can significantly improve the reaction rate.[1]

Q4: Are there any common side reactions I should be aware of when using uronium or phosphonium reagents with hindered amines?

A4: Yes, while highly effective, these reagents are not without potential pitfalls, especially when the desired reaction is slow.

  • Guanidinylation of the Amine (Uronium Reagents): With uronium reagents like HATU or HBTU, the hindered amine can attack the guanidinium carbon of the coupling reagent itself. This forms a stable, inactive guanidinium-capped amine, which cannot participate in the desired amide bond formation.[6][7][11] This is more likely to occur if the coupling reagent is used in large excess or if the amine is added before the carboxylic acid is fully activated.

  • Racemization: While reagents like HATU are known for suppressing racemization, it can still be a concern with sensitive substrates, especially at elevated temperatures.[5] The use of additives like HOAt (which is a component of HATU) is designed to minimize this side reaction.[12]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting amide bond formation with hindered amines.

G start Reaction Failed/Low Yield (Hindered Amine) check_activation Check Carboxylic Acid Activation (e.g., via LCMS) start->check_activation activation_failed Activation Incomplete check_activation->activation_failed No activation_ok Activation Confirmed check_activation->activation_ok Yes change_reagent Switch to More Potent Coupling Reagent activation_failed->change_reagent increase_temp Increase Reaction Temperature (e.g., 40-80 °C) activation_ok->increase_temp increase_temp->change_reagent Still Fails success Reaction Successful increase_temp->success Works phosphonium Phosphonium Salt (e.g., PyBOP) change_reagent->phosphonium uronium Uronium Salt (e.g., HATU, COMU) change_reagent->uronium acyl_fluoride Acyl Fluoride Precursor (e.g., BTFFH) change_reagent->acyl_fluoride optimize_conditions Optimize Conditions: - Pre-activation - Solvent - Base phosphonium->optimize_conditions uronium->optimize_conditions acyl_fluoride->optimize_conditions optimize_conditions->success

Caption: A decision-making workflow for troubleshooting difficult amide couplings.

Comparison of Coupling Reagents for Hindered Systems

Reagent ClassExamplesAdvantagesDisadvantages
Carbodiimides EDC, DIC, DCCInexpensive, readily available.Often inefficient for hindered substrates, risk of N-acylurea formation, racemization can be an issue.[2][3][12]
Phosphonium Salts PyBOP, PyAOPMore reactive than carbodiimides, effective for hindered amino acids, byproducts are generally water-soluble.[2][5]Can be more expensive, some byproducts (e.g., from BOP) are toxic.[5]
Uronium/Aminium Salts HATU, HBTU, COMUHighly reactive, fast reaction times, low racemization (especially HATU).[2][6] COMU is a safer, non-explosive alternative to HOBt/HOAt-based reagents.[5][12]More expensive, risk of guanidinylation side reaction.[6][7][11]
Acyl Halide Precursors TFFH, BTFFHForms small, highly reactive acyl fluoride intermediates, excellent for sterically demanding couplings.[1][8][9]Can be more expensive, some fluorinating agents can have side reactions.

Key Mechanistic Considerations

General Amide Coupling and the Challenge of Steric Hindrance

G cluster_0 Carboxylic Acid Activation cluster_1 Nucleophilic Attack RCOOH R-COOH Carboxylic Acid CouplingReagent Coupling Reagent RCOOH->CouplingReagent ActivatedEster R-CO-LG Activated Intermediate CouplingReagent->ActivatedEster Tetrahedral Tetrahedral Intermediate ActivatedEster->Tetrahedral Slow due to Steric Clash Amine R'-NH2 Hindered Amine Amine->Tetrahedral Amide R-CO-NHR' Amide Product Tetrahedral->Amide

Caption: Steric bulk on the amine hinders the attack on the activated carboxylic acid.

Common Side Reactions in Hindered Couplings

G cluster_0 Carbodiimide Side Reaction cluster_1 Uronium Reagent Side Reaction O_acyl O-Acylisourea (Reactive Intermediate) N_acyl N-Acylurea (Unreactive Byproduct) O_acyl->N_acyl O -> N Acyl Shift HATU HATU Guanidinium Guanidinium-capped Amine (Unreactive Byproduct) Amine R'-NH2 (Hindered Amine) Amine->HATU Attack on Guanidinium Carbon

Caption: Common side reactions that compete with the desired amide formation.

Experimental Protocols

Protocol 1: General Procedure for a Hindered Coupling using PyBOP

This protocol is suitable for moderately hindered substrates where carbodiimides have failed.

  • To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF or DCM (0.1-0.5 M) under an inert atmosphere (N₂ or Ar), add PyBOP (1.1 equiv).

  • Add a non-nucleophilic base, typically DIPEA (3.0 equiv).

  • Stir the mixture at room temperature for 5-10 minutes to allow for pre-activation.

  • Add the hindered amine (1.1 equiv) to the reaction mixture.

  • Continue to stir at room temperature and monitor the reaction to completion (typically 1-12 hours) by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

Protocol 2: General Procedure for a Challenging Coupling using in situ Acyl Fluoride Formation with BTFFH

This protocol is highly effective for severely hindered or electronically deactivated substrates.

  • Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv) and BTFFH (1.1 equiv) in anhydrous DCM (0.1-0.5 M).

  • Add a non-nucleophilic base, typically DIPEA (3.0 equiv).

  • Stir the mixture at room temperature for 15-30 minutes to form the acyl fluoride intermediate.

  • Add the hindered amine (1.0 equiv).

  • Seal the reaction vessel and heat the mixture to the desired temperature (e.g., 40-80 °C).

  • Monitor the reaction progress over 12-24 hours via LC-MS.

  • After cooling to room temperature, quench the reaction with water and extract with an appropriate organic solvent (e.g., DCM or ethyl acetate).

  • Perform a standard aqueous workup and purify the crude product by column chromatography.[1][9]

References

  • Reddit. (2023). HATU/PyBOP coupling procedure question. r/Chempros. Retrieved from [Link]

  • Reddit. (2023). Choosing amide coupling agent. r/Chempros. Retrieved from [Link]

  • Wikipedia. (2023). HATU. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]

  • Wikipedia. (2023). Carbodiimide. Retrieved from [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255.
  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(3), 606-631.
  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077–8083.
  • Synfacts. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Synfacts, 11(02), 0141.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Wang, H., et al. (2014). Activity analysis of the carbodiimide-mediated amine coupling reaction on self-assembled monolayers by cyclic voltammetry. Journal of Electroanalytical Chemistry, 717-718, 149-155.
  • ResearchGate. (n.d.). Formation of an N-acylurea from the O-acylisourea formed upon reaction of EDC with a carboxylic acid. Retrieved from [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Retrieved from [Link]

  • Ramazani, A., et al. (2016). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Journal of Chemical Sciences, 128(2), 261-265.
  • Charville, H., et al. (2016). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 49(7), 1269–1277.
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using PyBOP. Retrieved from [Link]

  • Carpino, L. A., et al. (2005). Amide bond formation by using amino acid fluorides. ARKIVOC, 2005(14), 87-95.
  • Chen, X., et al. (2023). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. Chemical Science, 14(42), 11623-11630.
  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]

  • van der Mee, L., et al. (2018). A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones. Journal of the American Chemical Society, 140(23), 7235–7243.
  • YouTube. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acyl fluoride synthesis by fluorination. Retrieved from [Link]

Sources

1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide solubility enhancement techniques

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: Senior Application Scientist

This guide serves as a specialized technical resource for researchers encountering solubility challenges with 1-(5-nitropyridin-2-yl)piperidine-4-carboxamide. We will explore the underlying physicochemical reasons for its poor solubility and provide a series of structured, field-tested protocols and troubleshooting guides to systematically enhance its dissolution for reliable experimental outcomes.

Understanding the Molecule: A Physicochemical Profile

The solubility behavior of this compound is dictated by its distinct chemical architecture. A proactive analysis of its structure allows us to anticipate and address solubility issues effectively.

  • The Nitropyridine Core: The pyridine ring itself is a polar aromatic heterocycle. However, the presence of a strongly electron-withdrawing nitro (NO₂) group fundamentally alters the ring's electronic properties.[1] This group significantly reduces the electron density of the aromatic system, making the compound highly nonpolar and resembling nitrobenzene in its reactivity.[2][3] This electron deficiency is a primary contributor to its poor aqueous solubility.

  • The Piperidine Moiety: While the parent piperidine is a basic amine and miscible in water, its properties are modified here.[4][5] The piperidine nitrogen is directly attached to the electron-deficient nitropyridine ring, which significantly suppresses its basicity. Therefore, protonation to form a soluble salt under mild acidic conditions is less effective than for simple alkylamines.

  • The Carboxamide Group: The terminal carboxamide (-CONH₂) group provides some capacity for hydrogen bonding. However, this functional group is often involved in strong intermolecular hydrogen bonds within the crystal lattice, which must be overcome for dissolution to occur. This high lattice energy can further contribute to poor solubility.

Collectively, these features result in a molecule that is rigid, has a high melting point (186-188 °C), and possesses limited ability to form favorable interactions with water molecules, categorizing it as a poorly soluble compound, likely falling into BCS Class II or IV.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for making a stock solution of this compound? A1: For initial experiments, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. When diluting into aqueous media for experiments, ensure the final DMSO concentration is minimal (typically <0.5%) to avoid solvent-induced artifacts.[8]

Q2: I tried dissolving the compound in an acidic buffer (pH 2-4), but the solubility barely improved. Why? A2: The strong electron-withdrawing effect of the nitro group on the pyridine ring significantly reduces the basicity of the pyridine nitrogen.[1][3] Consequently, a much lower pH is required for protonation compared to unsubstituted pyridine. Furthermore, the piperidine nitrogen's basicity is also suppressed due to its connection to this electron-deficient ring. Therefore, simple pH modification is often insufficient for achieving a significant solubility increase.

Q3: My compound precipitates out of the aqueous buffer during my experiment. What's happening? A3: This is a common issue when diluting a concentrated DMSO stock into an aqueous buffer. You are creating a supersaturated solution that is thermodynamically unstable.[8] The compound will crash out as it equilibrates to its lower thermodynamic solubility limit in the aqueous medium. This is a kinetic vs. thermodynamic solubility issue. The troubleshooting section below offers strategies to manage this.

Core Solubility Enhancement Strategies

A multi-pronged approach is often necessary to tackle poor solubility. The following techniques are presented in order of increasing complexity.

Co-Solvency

Mechanism: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium. This lessens the interfacial tension between the hydrophobic solute and the solvent, making solvation more favorable.[9]

Common Co-solvents: Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Ethanol, and DMSO.[10]

Protocol: Co-solvent Screening

  • Preparation: Prepare a series of aqueous buffer solutions containing varying percentages (e.g., 5%, 10%, 20% v/v) of different co-solvents (PEG 400, PG, Ethanol).

  • Equilibration: Add an excess of this compound to each co-solvent solution.

  • Agitation: Shake the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant, filter it through a 0.22 µm syringe filter, and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

Complexation with Cyclodextrins

Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like our compound of interest, forming an "inclusion complex" that has significantly improved aqueous solubility.[11][12][13] For aromatic heterocycles, β-cyclodextrin and its more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are highly effective.[14]

Protocol: Phase Solubility Study (Higuchi and Connors Method)

  • CD Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 50 mM).

  • Equilibration: Add an excess amount of this compound to each CD solution.

  • Agitation: Seal the vials and shake at a constant temperature until equilibrium is reached (24-72 hours).

  • Analysis: Centrifuge and filter the samples as described previously.

  • Quantification: Determine the concentration of the dissolved compound in each sample by HPLC-UV.

  • Plotting: Plot the concentration of the dissolved compound (Y-axis) against the concentration of HP-β-CD (X-axis). The slope of this plot can be used to determine the complexation efficiency and stoichiometry.

Diagram: Mechanism of Cyclodextrin-Mediated Solubilization

G cluster_0 Aqueous Environment cluster_1 Formation of Inclusion Complex compound This compound Poorly Soluble complex Soluble Inclusion Complex Compound encapsulated in CD cavity compound:f1->complex:f0 Encapsulation cyclodextrin Cyclodextrin (HP-β-CD) Hydrophobic Cavity Hydrophilic Exterior cyclodextrin:f1->complex:f0 Complexation

Caption: Encapsulation of the hydrophobic compound within the cyclodextrin cavity.

Amorphous Solid Dispersions (ASDs)

Mechanism: This advanced technique involves converting the drug from its stable, low-energy crystalline form to a high-energy, more soluble amorphous state. The amorphous drug is molecularly dispersed within a hydrophilic polymer matrix, which prevents recrystallization and enhances the dissolution rate.[15][16][17]

Common Polymers: Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC), Soluplus®.

Protocol: ASD Preparation by Solvent Evaporation

  • Co-dissolution: Dissolve both this compound and a selected polymer (e.g., PVP K30) in a common volatile organic solvent (e.g., methanol or acetone). A typical drug-to-polymer ratio to start with is 1:4 (w/w).

  • Solvent Removal: Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.

  • Drying: Further dry the film under a high vacuum for 24 hours to remove any residual solvent.

  • Milling: Scrape the resulting solid dispersion from the flask, and gently mill it into a fine powder.

  • Characterization (Critical):

    • Powder X-ray Diffraction (PXRD): To confirm the absence of crystallinity (i.e., no sharp Bragg peaks).

    • Differential Scanning Calorimetry (DSC): To identify a single glass transition temperature (Tg), confirming a homogenous amorphous system.

  • Solubility Testing: Perform a solubility or dissolution study on the prepared ASD powder compared to the crystalline drug.

Data Summary and Comparison

TechniquePotential Solubility IncreaseProsConsBest For...
pH Adjustment Low (< 2-fold)Simple, inexpensive.Ineffective for this molecule due to suppressed basicity.Weakly acidic/basic compounds.
Co-solvency Moderate (2 to 50-fold)Easy to screen, suitable for early-stage in vitro assays.[18]Potential for in vivo toxicity; can cause precipitation upon dilution.[9]In vitro screening, initial formulation development.
Cyclodextrins High (10 to >500-fold)High solubilization capacity, low toxicity (HP-β-CD), suitable for parenteral formulations.[14][19]Can be expensive; high amounts may be needed, increasing bulk.[12]Aqueous formulations for in vitro and in vivo studies.
Solid Dispersions Very High (>1000-fold)Creates supersaturated solutions leading to high oral absorption; established technology.[20][21]Requires specialized characterization (PXRD, DSC); potential for physical instability (recrystallization) over time.Oral solid dosage form development for in vivo bioavailability enhancement.

Troubleshooting Guide

Issue EncounteredProbable Cause(s)Recommended Action(s)
Compound precipitates immediately upon dilution from DMSO stock into aqueous buffer. Supersaturation and low thermodynamic solubility.1. Decrease DMSO Stock Concentration: Use a lower concentration stock to reduce the degree of supersaturation upon dilution. 2. Incorporate a Surfactant: Add a small amount of a non-ionic surfactant (e.g., 0.1% Tween® 80) to the aqueous buffer to help stabilize the compound.[8] 3. Use a Co-solvent Buffer: Dilute the stock into a buffer already containing a co-solvent (e.g., 5% PEG 400) that was shown to improve solubility.
Solubility results are inconsistent between experiments. 1. Insufficient equilibration time. 2. Temperature fluctuations. 3. Incomplete removal of solid particles before analysis.1. Confirm Equilibrium: Measure solubility at multiple time points (e.g., 24, 48, 72 hrs) to ensure a plateau has been reached. 2. Use a Temperature-Controlled Shaker: Maintain a constant temperature throughout the experiment. 3. Improve Separation: After centrifugation, carefully collect the supernatant and filter it through a chemically compatible syringe filter (e.g., PTFE) prior to HPLC analysis.
Prepared solid dispersion shows crystalline peaks in PXRD analysis. 1. Drug loading is too high for the polymer. 2. Poor miscibility between drug and polymer. 3. Incomplete solvent removal.1. Reduce Drug Loading: Prepare new ASDs with higher polymer ratios (e.g., 1:9 w/w). 2. Change Polymer: Screen different polymers (e.g., HPMC, Soluplus®) that may have better miscibility with the compound. 3. Increase Drying Time: Extend the vacuum drying time to ensure all solvent is removed, as residual solvent can act as a plasticizer and promote crystallization.

Workflow: Selecting a Solubility Enhancement Strategy

Sources

Navigating the Chemical Landscape of Nitropyridines: A Technical Guide to Stability in Acidic and Basic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for nitropyridine compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this important class of heterocyclic compounds. The inherent reactivity of the nitropyridine scaffold, while synthetically useful, can present significant stability challenges during experimental work and formulation development. This resource provides in-depth, evidence-based answers to common questions and troubleshooting strategies to ensure the integrity of your research.

The Double-Edged Sword: Understanding Nitropyridine Reactivity

Nitropyridine compounds are characterized by a pyridine ring substituted with one or more nitro groups. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyridine ring, making it susceptible to specific degradation pathways, particularly under acidic and basic conditions. While generally stable under neutral conditions and proper storage (cool, dark, and dry), excursions into acidic or basic pH can initiate degradation cascades that may compromise your experimental outcomes.

Frequently Asked Questions (FAQs) on Nitropyridine Stability

This section addresses common questions regarding the stability of nitropyridine compounds in various chemical environments.

Q1: Why is my nitropyridine compound degrading in acidic solution?

Under acidic conditions, the pyridine nitrogen can be protonated, which further increases the electron deficiency of the ring. This heightened electrophilicity makes the nitropyridine susceptible to two primary degradation pathways:

  • Hydrolysis of Substituents: If your nitropyridine has other functional groups, such as esters or amides, these can undergo acid-catalyzed hydrolysis. The strong acidic conditions required for this are often more vigorous than those needed for simple protonation of the pyridine ring.

  • Nucleophilic Attack by Water (Hydrolysis of the Ring): While the pyridine ring itself is relatively resistant to hydrolysis, the presence of the activating nitro group, especially at the 2- or 4-position, can facilitate nucleophilic attack by water, leading to the formation of hydroxypyridines. This process is generally slow but can be accelerated by heat.

Q2: I'm observing significant degradation of my nitropyridine in a basic medium. What is happening?

Basic conditions present a more significant stability challenge for many nitropyridines. The primary mechanism of degradation is nucleophilic aromatic substitution (SNAr) . Here's a breakdown of the process:

  • Activation by the Nitro Group: The electron-withdrawing nitro group strongly activates the pyridine ring towards nucleophilic attack. This effect is most pronounced at the positions ortho and para to the nitro group.

  • Nucleophilic Attack: Hydroxide ions (OH⁻) from the basic solution act as nucleophiles, attacking the electron-deficient carbon atoms of the pyridine ring.

  • Formation of a Meisenheimer Complex: The initial attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is a key factor in the feasibility of the SNAr reaction.

  • Leaving Group Departure: If there is a suitable leaving group (e.g., a halogen) at the position of attack, it will be displaced. If not, and the conditions are harsh enough, the nitro group itself can be displaced, or other ring-opening reactions can occur.

The positions most susceptible to nucleophilic attack are the 2- and 4-positions relative to the pyridine nitrogen, as the negative charge of the intermediate can be effectively delocalized onto the electronegative nitrogen atom. The presence of a nitro group further enhances this effect.

Q3: Does the position of the nitro group on the pyridine ring matter for stability?

Absolutely. The position of the nitro group has a profound impact on the stability of the compound, particularly in basic media.

Nitro Group PositionImpact on Stability in Basic ConditionsRationale
2- or 4-Nitropyridine Less Stable The nitro group is at a position that is ortho or para to the pyridine nitrogen. This alignment allows for maximum resonance stabilization of the negative charge in the Meisenheimer intermediate during nucleophilic attack, thus facilitating degradation.
3-Nitropyridine More Stable The nitro group is meta to the pyridine nitrogen. The negative charge of the Meisenheimer intermediate cannot be delocalized onto the pyridine nitrogen, making the intermediate less stable and the compound more resistant to nucleophilic attack.

This table summarizes the general trend; other substituents on the ring can also influence stability.

Troubleshooting Guide: When Your Experiments Go Awry

This section provides practical advice for troubleshooting common issues encountered during the handling and analysis of nitropyridine compounds.

Issue 1: Unexpected Peaks in Your HPLC Chromatogram After Acidic or Basic Treatment

Possible Cause: Degradation of your nitropyridine compound.

Troubleshooting Steps:

  • Confirm Peak Identity:

    • Run a Blank: Inject a sample of your acidic or basic solution without the nitropyridine to ensure the unexpected peaks are not from your reagents or solvent.

    • LC-MS/MS Analysis: If available, use liquid chromatography-mass spectrometry (LC-MS/MS) to obtain the mass of the parent ion and fragmentation patterns of the unknown peaks. This is a powerful tool for identifying degradation products.

  • Evaluate Mass Balance:

    • Quantify the peak area of your parent compound and the new peaks. A significant decrease in the parent peak area accompanied by the appearance of new peaks suggests degradation. Aim for a mass balance close to 100% to account for all major components.

  • Adjust Experimental Conditions:

    • If degradation is unintentional, consider using milder acidic or basic conditions (lower concentration, lower temperature, or a weaker acid/base).

    • If you are performing a forced degradation study, the appearance of new peaks is expected. The goal is to achieve a target degradation of 5-20%.[1][2] If degradation is too rapid, reduce the stress conditions.

Issue 2: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis

Possible Cause: Secondary interactions between the basic pyridine nitrogen and residual silanol groups on the HPLC column, or column overload.

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Adjust pH: Ensure the mobile phase pH is 2-3 units below the pKa of your nitropyridine to keep it protonated and minimize interactions with silanols.

    • Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into your mobile phase (typically 0.1-0.5%). TEA will preferentially interact with the active sites on the column, improving the peak shape of your basic analyte.

  • Check for Column Overload:

    • Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.

  • Use an Appropriate Column:

    • Consider using a column with a more inert stationary phase or one that is specifically designed for the analysis of basic compounds.

Issue 3: Ghost Peaks Appearing in Your Chromatogram

Possible Cause: Contamination in the mobile phase, sample carryover from previous injections, or column bleed.

Troubleshooting Steps:

  • Identify the Source:

    • Run Blank Injections: Inject a blank solvent. If the ghost peak is present, the source is likely the mobile phase or system contamination.

    • Gradient Runs: If you are running a gradient, ghost peaks often appear at specific points in the gradient as contaminants that are retained under weaker solvent conditions are eluted by the stronger solvent.

  • Eliminate the Contamination:

    • Fresh Mobile Phase: Prepare fresh mobile phase using high-purity solvents and additives.

    • Clean the System: Flush the injector and the entire system with a strong solvent to remove any adsorbed contaminants.

    • Check for Carryover: Ensure your autosampler's wash procedure is adequate to prevent carryover between injections.

Experimental Protocols: A Framework for Stability Assessment

This section provides a detailed, step-by-step methodology for conducting a forced degradation study on a nitropyridine compound, a critical experiment for assessing its intrinsic stability. This protocol is based on the principles outlined in the ICH guidelines.[3][4][5]

Protocol: Forced Degradation Study of a Nitropyridine Compound

Objective: To evaluate the stability of a nitropyridine compound under various stress conditions (hydrolytic, oxidative, and photolytic) and to identify potential degradation products.

Materials:

  • Nitropyridine compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Class A volumetric flasks and pipettes

  • pH meter

  • HPLC system with a UV or PDA detector

  • LC-MS/MS system (for identification of degradation products)

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve the nitropyridine compound in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • In a volumetric flask, mix a portion of the stock solution with 0.1 M HCl.

    • Keep the solution at room temperature and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • If no degradation is observed, repeat the experiment with 1 M HCl and/or at an elevated temperature (e.g., 60 °C).

    • Neutralize the samples with an equivalent amount of NaOH before HPLC analysis.

  • Base Hydrolysis:

    • In a volumetric flask, mix a portion of the stock solution with 0.1 M NaOH.

    • Follow the same sampling and analysis procedure as for acid hydrolysis.

    • If no degradation is observed, repeat with 1 M NaOH and/or at an elevated temperature.

    • Neutralize the samples with an equivalent amount of HCl before analysis.

  • Oxidative Degradation:

    • In a volumetric flask, mix a portion of the stock solution with 3% H₂O₂.

    • Keep the solution at room temperature and protected from light.

    • Take samples at various time points and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the nitropyridine compound in a photostable container to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., an exposure of not less than 1.2 million lux hours and 200 watt hours per square meter).

    • Simultaneously, keep a control sample protected from light at the same temperature.

    • Analyze both the exposed and control samples by HPLC.

  • HPLC Analysis:

    • Develop a stability-indicating HPLC method capable of separating the parent nitropyridine from all potential degradation products. A reverse-phase C18 column is often a good starting point.

    • Analyze all samples from the stress conditions, along with an unstressed control sample.

    • For each new peak observed, assess its peak purity to ensure it is a single component.

  • Data Analysis and Interpretation:

    • Calculate the percentage degradation of the nitropyridine compound under each stress condition.

    • Characterize the major degradation products using LC-MS/MS to determine their molecular weights and fragmentation patterns, which will aid in structure elucidation.

    • Summarize the results in a table, indicating the conditions, percentage degradation, and identified degradation products.

Visualizing Degradation: Mechanistic Pathways

The following diagrams illustrate the key mechanistic pathways for the degradation of nitropyridine compounds.

Acid_Catalyzed_Hydrolysis cluster_0 Acid-Catalyzed Hydrolysis of a 2-Nitropyridine Nitropyridine 2-Nitropyridine Protonated_Nitropyridine Protonated 2-Nitropyridine Nitropyridine->Protonated_Nitropyridine + H⁺ Water_Attack Nucleophilic attack by H₂O Protonated_Nitropyridine->Water_Attack Intermediate Tetrahedral Intermediate Water_Attack->Intermediate Proton_Transfer Proton Transfer Intermediate->Proton_Transfer Hydroxypyridine 2-Hydroxypyridine Proton_Transfer->Hydroxypyridine - H⁺, - HNO₂

Caption: Acid-catalyzed hydrolysis of a 2-nitropyridine.

Base_Catalyzed_Degradation cluster_1 Base-Catalyzed Nucleophilic Aromatic Substitution (SNAr) Nitropyridine 4-Nitropyridine with Leaving Group (LG) at C2 Nucleophilic_Attack Nucleophilic attack by OH⁻ Nitropyridine->Nucleophilic_Attack Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) Nucleophilic_Attack->Meisenheimer_Complex Leaving_Group_Departure Departure of Leaving Group Meisenheimer_Complex->Leaving_Group_Departure Product 2-Hydroxy-4-nitropyridine Leaving_Group_Departure->Product - LG⁻

Caption: Base-catalyzed degradation via SNAr mechanism.

Experimental_Workflow cluster_2 Forced Degradation Experimental Workflow Start Prepare Stock Solution of Nitropyridine Stress_Conditions Expose to Stress Conditions (Acid, Base, Oxidative, Photolytic) Start->Stress_Conditions Sampling Sample at Time Intervals Stress_Conditions->Sampling Analysis HPLC Analysis Sampling->Analysis Data_Interpretation Data Interpretation and Degradant Identification Analysis->Data_Interpretation

Caption: Experimental workflow for a forced degradation study.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, in International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. 2003.
  • Sule, S., et al., Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 2023. 13(2): p. 42-48.
  • Forced Degrad
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Tandem MS Elucidation of the Late-Stage Degradation Mechanism of Nitroplasticizer. NIH. 2024.
  • Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PMC - NIH. 2022.
  • The influence of the nitro-group upon side-chain reactivity. Part III. The influence of steric and mesomeric interaction factors on the rates of alkaline hydrolysis of ethyl nitrobenzoates. Journal of the Chemical Society B: Physical Organic (RSC Publishing).
  • A Comparative Guide to the Quantitative Analysis of 2-Nitropyridine in Reaction Mixtures. Benchchem.
  • Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses.
  • Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide. Benchchem.
  • Organic Chemistry 2 - Chapter 19.
  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. PMC - NIH.
  • A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. 2026.
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • LC-MS/MS Identification and structural characterization of biodegradation products of Nitroproston - a novel prostaglandin-based pharmaceutical compound.
  • Nucleophilic arom
  • What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring? Quora. 2018.
  • Catalytic Reductive Degradation of 4-Nitrophenol and Methyl orange by Novel Cobalt Oxide Nanocomposites. MDPI. 2024.
  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • LC-MS/MS characterization of pirtobrutinib impurities and product degradation: stability studies. RSC Advances (RSC Publishing).
  • The kinetics and mechanism of the acid-catalysed hydrolysis of N-vinylpyrrolidin-2-one.
  • HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance.
  • Stability and Kinetics Studies Using an RP- HPLC-UV Method Developed for Assays of Salvianolic Acid A Degradation as a Therapeutic.
  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
  • PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Science Publishing.
  • Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Sci-Hub.
  • Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments.
  • LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. MDPI. 2020.
  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
  • Hydrolysis of Nitriles. Organic Chemistry Tutor.
  • Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine.
  • nucleophilic arom
  • A QbD Based RP-HPLC Method for Stability Indicating Impurity Profiling of Pyridoxine. Impactfactor. 2023.
  • How to Identify Ghost Peaks in U/HPLC. Phenomenex. 2025.
  • Docking study on the position of nitro groups affecting the mutagenicity of nitroarenes.
  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS.
  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. MDPI. 2024.
  • Acid-catalyzed nitrile hydrolysis. YouTube. 2020.

Sources

Technical Support Center: Optimizing Suzuki Coupling for 5-Substituted Pyridine Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 5-substituted pyridine precursors. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation with these valuable heterocyclic building blocks. Pyridine moieties are central to countless pharmaceutical agents, and mastering their synthesis is a critical skill.

The 5-substituted pyridine core presents unique challenges due to the electronic influence of the substituent and the inherent Lewis basicity of the pyridine nitrogen, which can interfere with the palladium catalyst. This guide provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction conditions for maximum yield and purity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format, providing a clear path from problem to solution.

Issue 1: Low to No Yield of the Desired Product

Q: My Suzuki coupling with a 5-bromopyridine derivative has stalled or resulted in a very low yield. What are the most likely causes and how can I fix it?

A: This is the most common issue when working with pyridine substrates. The root cause often traces back to catalyst deactivation or suboptimal reaction parameters. Let's break down the potential culprits.

Potential Cause 1: Catalyst Inhibition by Pyridine Nitrogen The lone pair of electrons on the pyridine nitrogen atom can strongly coordinate to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[1][2] This is particularly problematic with electron-rich pyridine rings.

  • Solution A: Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands serve a dual purpose: they stabilize the palladium catalyst and their steric bulk can help prevent the pyridine nitrogen from binding effectively.[3][4] Ligands like SPhos, XPhos, and RuPhos are excellent starting points.[5][6] For less reactive 5-chloropyridine precursors, highly active ligands are essential.[2]

  • Solution B: Use of Additives: In some cases, the addition of a Lewis acid, such as B(OMe)₃, can bind to the pyridine nitrogen, "masking" it and preventing it from poisoning the palladium catalyst.[1][2]

Potential Cause 2: Inefficient Oxidative Addition Oxidative addition of the aryl halide to the Pd(0) species is the first and often rate-limiting step in the catalytic cycle.[4][7] If your 5-substituted pyridine is electron-rich, this step can be sluggish. Conversely, while electron-withdrawing groups on the pyridine ring facilitate oxidative addition, they can present other challenges.[2]

  • Solution: Catalyst & Ligand System: For electron-rich systems, use a highly active catalyst system with electron-rich, bulky ligands (e.g., Pd(OAc)₂ with SPhos or a pre-formed palladacycle like XPhos Pd G3).[4][8] These systems are designed to accelerate the oxidative addition step. For 5-chloropyridines, which are less reactive than bromides or iodides, a robust catalyst system is non-negotiable.[2][3][9]

Potential Cause 3: Suboptimal Base or Solvent The base is critical for activating the boronic acid in the transmetalation step.[10] The choice of base and solvent are often linked.

  • Solution: Anhydrous conditions using a strong but non-nucleophilic base like potassium phosphate (K₃PO₄) in a solvent like 1,4-dioxane or toluene are often effective.[3][5] For some systems, an aqueous mixture (e.g., Dioxane/H₂O) with a base like K₂CO₃ can work well, but vigorous stirring is crucial for biphasic reactions.[8][11] If you suspect your base is the issue, consider screening a few options.

Issue 2: Significant Byproduct Formation

Q: My reaction is producing significant amounts of side products, primarily homocoupling of my boronic acid and protodeboronation of my starting material. How can I minimize these?

A: Byproduct formation points to specific flaws in the reaction setup or conditions. Both homocoupling and protodeboronation are classic Suzuki coupling side reactions that can often be suppressed.

Potential Cause 1: Protodeboronation (Loss of the Boronic Acid Group) This occurs when the boronic acid's C-B bond is cleaved and replaced with a C-H bond, effectively destroying your nucleophile.[3][12] It is often accelerated by strong bases and the presence of water, especially with heteroaryl boronic acids.[6][8]

  • Solution A: Use Boronate Esters: Convert your boronic acid to a more stable derivative, such as a pinacol or MIDA boronate ester.[3][13] These are generally more resistant to protodeboronation. MIDA boronates are particularly useful as they slowly release the boronic acid under the reaction conditions.[12]

  • Solution B: Anhydrous Conditions & Milder Base: Switching to strictly anhydrous conditions can significantly reduce this side reaction by removing the primary proton source.[8] Using a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) can also help.[5][8]

Potential Cause 2: Homocoupling of the Boronic Acid This side reaction forms a biaryl product from two molecules of your boronic acid. It is typically promoted by the presence of oxygen or if the concentration of the active Pd(0) catalyst is low.[2][8][12]

  • Solution: Rigorous Degassing & Pre-catalyst Choice: Ensure your solvents are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through them for an extended period.[8][14] Running the reaction under a strict inert atmosphere is crucial. Using a slight excess of the boronic acid (1.1-1.5 equivalents) is standard, but a large excess can favor homocoupling.[12] The use of a stable Pd(0) pre-catalyst can also ensure a sufficient concentration of the active species from the start.

Potential Cause 3: Dehalogenation In this side reaction, the halide on your 5-substituted pyridine is replaced by a hydrogen atom. This can occur if a hydride species is generated and participates in reductive elimination.[2]

  • Solution: Optimize Ligand and Conditions: This is a less frequent but still possible side reaction. Re-evaluating your ligand, base, and solvent combination to ensure the desired cross-coupling pathway is kinetically favored is the best approach.[12]

Data & Protocols

Table 1: Recommended Starting Conditions for 5-Substituted Pyridyl Halides
Substituent Type at C5Halide (X)Recommended Ligand(s)Recommended Base(s)Solvent SystemKey Considerations
Electron-Donating (e.g., -OMe, -NH₂, -Alkyl)Br, ISPhos, RuPhos, XPhosK₃PO₄, K₂CO₃1,4-Dioxane, Toluene (anhydrous) or Dioxane/H₂OOxidative addition can be slow. Use a highly active catalyst system.[4]
Electron-Withdrawing (e.g., -CN, -NO₂, -CO₂R)Br, IXPhos, P(tBu)₃, dppfK₂CO₃, Cs₂CO₃DME/H₂O, 1,4-Dioxane/H₂OProne to nucleophilic attack on the ring. Careful base selection is key.
Any ClSPhos, RuPhos, or specialized ligands (e.g., cataCXium A)K₃PO₄, t-BuOK1,4-Dioxane, TolueneAryl chlorides are less reactive; requires a more forceful catalyst system and often higher temperatures.[2][5][9]
Experimental Protocol: General Procedure for a Robust Suzuki Coupling

This protocol provides a reliable starting point for the coupling of a 5-bromopyridine derivative with an arylboronic acid.

  • Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 5-bromopyridine (1.0 equiv), the arylboronic acid or ester (1.2 - 1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).[9]

  • Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[9] Add them to the Schlenk flask. Alternatively, use a pre-formed palladacycle (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., anhydrous 1,4-dioxane) via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.[8]

  • Reaction Execution: Seal the flask and place it in a preheated oil bath at 80–110 °C. Stir the mixture vigorously.[8]

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[8]

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purification: Purify the crude product via flash column chromatography.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle & Pyridine Interference

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathway Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)-X(L₂) Pd0->PdII_Aryl Oxidative Addition (Ar-X) Deactivated_Complex LₙPd-N-Pyridine (Inactive Complex) Pd0->Deactivated_Complex PdII_Boronate Ar-Pd(II)-OR'(L₂) PdII_Aryl->PdII_Boronate Ligand Exchange / Transmetalation Prep PdII_Biaryl Ar-Pd(II)-Ar'(L₂) PdII_Boronate->PdII_Biaryl Transmetalation (Ar'-B(OR)₂) PdII_Biaryl->Pd0 Reductive Elimination Product Ar-Ar' PdII_Biaryl->Product Pyridine 5-Substituted Pyridine (Substrate or Product) Pyridine->Deactivated_Complex Coordination (Catalyst Poisoning) caption Suzuki Cycle and Pyridine Inhibition Pathway

Caption: The Suzuki cycle and the competing pyridine inhibition pathway.

Troubleshooting Workflow for Failed Reactions

Troubleshooting_Workflow start Reaction Failed (Low Yield / No Product) check_reagents Verify Reagent Quality (Purity, Activity) start->check_reagents check_setup Check Reaction Setup (Inert Atmosphere, Degassing) check_reagents->check_setup Reagents OK optimize_catalyst Optimize Catalyst System (Change Ligand/Pre-catalyst) check_setup->optimize_catalyst Setup OK optimize_base Screen Different Bases (e.g., K₃PO₄, K₂CO₃, KF) optimize_catalyst->optimize_base optimize_solvent Change Solvent System (Anhydrous vs. Aqueous) optimize_base->optimize_solvent use_ester Use Boronate Ester (Pinacol, MIDA) optimize_solvent->use_ester If Protodeboronation is Suspected success Reaction Successful optimize_solvent->success Optimization Complete use_ester->success caption Systematic Troubleshooting Flowchart

Caption: A logical workflow for troubleshooting failed Suzuki reactions.

Frequently Asked Questions (FAQs)

Q1: Why are 5-chloropyridines so much harder to couple than 5-bromopyridines? A1: The strength of the carbon-halogen bond decreases in the order C-Cl > C-Br > C-I. The C-Cl bond is significantly stronger and less polarizable, making the oxidative addition step of the catalytic cycle much more difficult.[2] To overcome this higher activation barrier, you need more reactive catalyst systems, typically involving very electron-rich and bulky phosphine ligands, and often higher reaction temperatures.[9]

Q2: Can I use Nickel instead of Palladium for these couplings? A2: Yes, nickel-based catalysts are a viable alternative and are sometimes superior for coupling unreactive electrophiles like aryl chlorides.[7] However, nickel catalysis can have its own set of challenges, including different sensitivities to functional groups and potential for catalyst deactivation through different mechanisms, such as dimerization of Ni(II) intermediates.[15][16][17]

Q3: My boronic acid is not very soluble in the reaction solvent. What should I do? A3: Poor solubility can hinder the reaction rate. You could try a different solvent system in which all components are soluble, such as DMF or a mixture including THF.[5][18] Alternatively, converting the boronic acid to a more soluble boronate ester (like a pinacol ester) can often resolve solubility issues while also increasing stability.[14]

Q4: How important is the purity of the boronic acid? A4: It is critically important. Boronic acids can degrade over time to form boroxines (trimeric anhydrides) or other impurities through oxidation.[13] These impurities can affect the stoichiometry and potentially interfere with the reaction. It is always best to use fresh, high-purity boronic acids or to purify older batches if their quality is in doubt.

Q5: What is a "pre-catalyst" and why should I use one? A5: A pre-catalyst is a stable, air-tolerant palladium(II) complex that, under the reaction conditions, reliably generates the active palladium(0) species. Examples include palladacycles like SPhos Pd G3 or XPhos Pd G3.[3][8] They are often preferred over mixing a Pd(II) source like Pd(OAc)₂ with a ligand in the pot because they offer better reproducibility, are easier to handle (especially for air-sensitive ligands), and ensure a more controlled generation of the active catalyst.[5]

References

  • Doyle, A. G., & Jacobsen, E. N. (2007). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics. [Link]

  • Shields, J. D., & Doyle, A. G. (2017). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. [Link]

  • Shields, J. D., & Doyle, A. G. (2018). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics. [Link]

  • Kambe, N., & Iwasaki, T. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki? Reddit. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [Table]. ResearchGate. [Link]

  • Thomas, S. P., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • Reddit r/Chempros. (2023). Help needed with unreproducible Suzuki coupling. Reddit. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]

  • Organic Letters. (2026). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters. [Link]

  • El-Faham, A., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PMC PubMed Central. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. Pharma sourcing article. [Link]

  • Saha, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC PubMed Central. [Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of... ResearchGate. [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Minimizing Off-Target Effects of Nitropyridine Compounds in Cell Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with nitropyridine compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of nitropyridine chemistry in cell-based assays and ensure the scientific integrity of your results. Nitropyridine compounds are valuable research tools, but their inherent chemical properties can sometimes lead to off-target effects that may confound data interpretation. This resource is designed to help you identify, understand, and mitigate these challenges.

Introduction to Nitropyridine-Associated Assay Interferences

Nitropyridine moieties are present in a variety of biologically active molecules. However, the nitro group, being electron-withdrawing, can render the pyridine ring susceptible to nucleophilic attack. Furthermore, nitroaromatic compounds can undergo metabolic reduction to form reactive intermediates. These chemical properties can contribute to several off-target effects in cellular assays:

  • Generation of Reactive Oxygen Species (ROS): The nitro group can be reduced by cellular reductases, leading to the formation of a nitro anion radical. This radical can then react with molecular oxygen to regenerate the parent nitropyridine and produce superoxide radicals, initiating a futile redox cycle that results in the accumulation of ROS.[1] Excess ROS can induce cellular stress and cytotoxicity, masking the true on-target effect of the compound.

  • Covalent Modification of Proteins: The electrophilic nature of some nitropyridine compounds or their metabolites can lead to covalent adduction with nucleophilic residues on proteins, such as cysteine. This non-specific protein modification can lead to enzyme inhibition or activation, independent of the intended target.

  • Assay Technology Interference: Some compounds can interfere directly with the assay technology itself, for example, by possessing intrinsic fluorescence or by quenching a fluorescent signal.[2]

This guide will provide you with the tools to dissect these potential issues and increase confidence in your experimental outcomes.

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions encountered when working with nitropyridine compounds.

Q1: My nitropyridine compound shows potent activity in my primary cell-based assay, but I'm struggling to validate this with orthogonal assays. What could be the problem?

A1: This discrepancy is a classic sign of a potential off-target effect. Your primary assay might be susceptible to an interference that is not present in your validation assay. Common culprits include cytotoxicity induced by Reactive Oxygen Species (ROS) or non-specific reactivity of the compound.[2] It is crucial to run counter-screens to rule out these possibilities.

Q2: How can I quickly check if my nitropyridine compound is generating ROS in my cells?

A2: A straightforward method is to use a cell-permeable fluorescent probe that detects ROS, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[3][4] Upon entering the cell, it is deacetylated to a non-fluorescent form and is subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). An increase in fluorescence intensity in compound-treated cells compared to vehicle-treated controls indicates ROS production.

Q3: What are the best negative controls to use for my nitropyridine compound?

A3: The ideal negative control is a structurally similar analog of your compound that is inactive against your intended target.[2] This helps to distinguish on-target effects from those caused by the general chemical properties of the nitropyridine scaffold. If a close structural analog is not available, using compounds with different chemical scaffolds that target the same pathway can also be informative.

Q4: My dose-response curve for my nitropyridine compound is unusually steep or has a poor fit. What could this indicate?

A4: Atypical dose-response curves can be a sign of non-specific activity or cytotoxicity.[5] At higher concentrations, off-target effects can become more pronounced and dominate the observed cellular response. It is important to assess cell viability in parallel with your primary assay to identify concentrations at which the compound becomes toxic.

Q5: Can I reduce off-target effects by simply lowering the concentration of my nitropyridine compound?

A5: Yes, in many cases, off-target effects are concentration-dependent.[2][5] Using the lowest effective concentration that elicits the desired on-target response is a good practice. However, this is not always sufficient, and other orthogonal validation methods are necessary to confirm specificity.

In-Depth Troubleshooting Guides

This section provides more detailed protocols and experimental strategies for tackling complex issues related to nitropyridine off-target effects.

Guide 1: Investigating and Mitigating ROS-Mediated Off-Target Effects

The generation of ROS is a significant concern for nitroaromatic compounds. This guide will walk you through confirming ROS production and mitigating its effects.

Step 1: Detection and Quantification of Intracellular ROS

This protocol describes a common method for measuring intracellular ROS using H2DCFDA.

Protocol: Intracellular ROS Detection with H2DCFDA [3][6]

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Compound Treatment: Treat the cells with your nitropyridine compound at a range of concentrations. Include a vehicle control (e.g., DMSO) and a positive control for ROS induction (e.g., Tert-Butyl Hydrogen Peroxide).

  • H2DCFDA Loading: After the desired treatment time, remove the media and wash the cells with a buffered saline solution. Add H2DCFDA solution (typically 10-25 µM) to each well and incubate in the dark at 37°C for 30-60 minutes.

  • Fluorescence Measurement: After incubation, wash the cells again to remove excess probe. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[3]

  • Data Analysis: Compare the fluorescence intensity of compound-treated wells to the vehicle control. A significant increase indicates ROS production.

Step 2: Mitigating ROS Effects with Antioxidants

If you confirm that your compound is generating ROS, you can perform a rescue experiment using an antioxidant.

Experimental Strategy:

  • Co-treat your cells with your nitropyridine compound and a known antioxidant, such as N-acetylcysteine (NAC).

  • If the observed cellular phenotype in your primary assay is attenuated or abolished in the presence of the antioxidant, it strongly suggests that the effect is, at least in part, mediated by ROS.

Data Summary Table: Interpreting ROS Experiment Outcomes
ObservationInterpretationNext Steps
No significant increase in ROS The compound is unlikely to be a potent ROS inducer under your experimental conditions.Proceed with other off-target validation assays.
Dose-dependent increase in ROS The compound is generating ROS.Perform antioxidant rescue experiments.
Antioxidant rescues the phenotype The observed phenotype is likely an off-target effect due to ROS.Consider chemical modification of the compound to reduce its redox activity.
Antioxidant does not rescue the phenotype The phenotype is likely independent of ROS, or the antioxidant is not effective in this context.Investigate other potential off-target mechanisms.
Workflow for Investigating ROS-Mediated Off-Target Effects

ROS_Workflow A Primary Assay Shows Activity B Perform Intracellular ROS Assay (e.g., H2DCFDA) A->B C Significant ROS Production? B->C D No Significant ROS C->D No E Yes, Significant ROS C->E Yes L Proceed with other off-target validation D->L F Co-treat with Antioxidant (e.g., NAC) E->F G Phenotype Rescued? F->G H Yes, Phenotype Rescued G->H Yes I No, Phenotype Not Rescued G->I No J Conclusion: Likely ROS-mediated Off-Target Effect H->J K Conclusion: ROS is generated, but may not be the primary cause of the phenotype I->K

Caption: Workflow for identifying ROS-mediated off-target effects.

Guide 2: Assessing Covalent Modification of Proteins

Covalent modification of cellular proteins is another potential off-target mechanism for nitropyridine compounds.

Step 1: Indirect Assessment via Thiol-Containing Reagents

A simple way to indirectly assess the potential for covalent modification is to perform your assay in the presence of a thiol-containing reagent like dithiothreitol (DTT).

Experimental Strategy:

  • Run your primary assay with and without the addition of DTT to the assay buffer.

  • If the activity of your nitropyridine compound is significantly reduced in the presence of DTT, it suggests that the compound may be reacting with thiol groups.[7]

Step 2: Direct Detection of Covalent Adducts using Mass Spectrometry

For a more definitive answer, mass spectrometry (MS) can be used to identify covalent adducts on a purified protein of interest or even on a proteome-wide scale.[8][9]

Experimental Workflow:

  • Incubate: Incubate your protein of interest or cell lysate with the nitropyridine compound.

  • Digest: Digest the protein(s) into smaller peptides using an enzyme like trypsin.

  • Analyze by LC-MS/MS: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify Adducts: Look for peptide fragments with a mass shift corresponding to the addition of your compound or a reactive metabolite.

Logical Flow for Investigating Covalent Modification

Covalent_Modification_Workflow A Suspect Covalent Modification B Perform Assay with/without DTT A->B C Activity Reduced with DTT? B->C D No Significant Change C->D No E Yes, Activity Reduced C->E Yes L Consider other off-target mechanisms D->L F Direct Detection with Mass Spectrometry E->F G Covalent Adducts Identified? F->G H Yes, Adducts Identified G->H Yes I No, Adducts Not Identified G->I No J Conclusion: Likely Covalent Modifier H->J K Conclusion: Covalent modification is unlikely or not detectable by this method I->K

Caption: Decision tree for investigating covalent protein modification.

Guide 3: Validating On-Target Engagement

Ultimately, confirming that your compound directly interacts with its intended target in a cellular context is the gold standard.

Methods for Confirming Target Engagement

Several techniques can be used to measure target engagement in cells or cell lysates.[10][11][12]

  • Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a compound binding to its target protein will stabilize it against thermal denaturation.

  • NanoBRET™ Target Engagement Assay: This live-cell assay measures the binding of a compound to a target protein that has been tagged with a NanoLuc® luciferase.[10]

  • Chemical Proteomics: Techniques like activity-based protein profiling (ABPP) can be used to identify the targets of a compound in a complex biological sample.

Experimental Design for Target Validation

A robust target validation experiment should include multiple lines of evidence.

Recommended Experimental Approach:

  • Confirm Target Expression: First, confirm that your cell line of interest expresses the target protein at sufficient levels.

  • Use a Target Knockout/Knockdown Cell Line: The most definitive control is an isogenic cell line that does not express the target protein.[2] If your compound is on-target, it should have no effect in the knockout/knockdown cells.

  • Employ Orthogonal On-Target Assays: Use a different assay that measures a downstream consequence of target engagement to confirm the on-target mechanism.

Target Validation Workflow

Target_Validation_Workflow A Hypothesized On-Target Activity B Confirm Target Expression in Cell Line A->B C Perform Target Engagement Assay (e.g., CETSA, NanoBRET) B->C D Test Compound in Target Knockout/Knockdown Cells C->D E Use Orthogonal Assay Measuring Downstream Signaling D->E F Consistent On-Target Signature Across All Assays? E->F G Yes F->G Yes H No F->H No I High Confidence in On-Target Mechanism G->I J Re-evaluate Hypothesis, Investigate Off-Target Effects H->J

Caption: A comprehensive workflow for validating on-target engagement.

Conclusions and Best Practices

Working with nitropyridine compounds requires a heightened awareness of potential off-target effects. By proactively incorporating the troubleshooting and validation strategies outlined in this guide, you can significantly increase the rigor and reproducibility of your research.

Key Takeaways:

  • Always consider the potential for ROS generation and covalent modification.

  • Use appropriate negative controls, including inactive structural analogs.

  • Assess cell viability in parallel with your primary assay.

  • Employ orthogonal assays to confirm on-target activity.

  • Directly measure target engagement in a cellular context whenever possible.

By following these best practices, you can confidently navigate the challenges of working with nitropyridine compounds and generate high-quality, reliable data.

References

  • Baell, J. B., & Walters, M. A. (2014). Chemistry: Chemical con artists foil drug discovery. Nature, 513(7519), 481-483. [Link]

  • Cell Biolabs, Inc. (n.d.). Reactive Oxygen Species (ROS) Assays. Retrieved from [Link]

  • OZ Biosciences. (n.d.). ROS Detection Assay Kit. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Intracellular ROS Assay. Retrieved from [Link]

  • Selvita. (n.d.). Target Engagement. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Target Engagement Assay Services. Retrieved from [Link]

  • Kalyanaraman, B., et al. (2012). Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. Antioxidants & Redox Signaling, 16(1), 1-11. [Link]

  • Bakke, J. M., et al. (1998). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2, (11), 2399-2404. [Link]

  • Spasser, L., & Brik, A. (2012). Covalent Chemical Tools for Profiling Post-Translational Modifications. Frontiers in Chemistry, 3, 57. [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised? Synapse. [Link]

  • Dahlin, J. L., et al. (2017). Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors. Nature Communications, 8(1), 1527. [Link]

  • BMG LABTECH. (2019). Reactive Oxygen Species (ROS) Detection. Retrieved from [Link]

  • ResearchGate. (2025). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]

  • Patsnap. (2025). Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems. Synapse. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]

  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. [Link]

  • ResearchGate. (2025). Nitropyridines: Synthesis and reactions. Retrieved from [Link]

  • Sol, V., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. International Journal of Molecular Sciences, 20(8), 1995. [Link]

  • Vasta, J. D., & Robers, M. B. (2018). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 61(22), 9876-9901. [Link]

  • ResearchGate. (2017). Drugs with anti-oxidant properties can interfere with cell viability measurements by assays that rely on the reducing property of viable cells. Retrieved from [Link]

  • Willems, L. I., et al. (2020). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 25(18), 4112. [Link]

  • DiscoverX. (2017, May 18). Create Your Own Cellular Compound Target Engagement Assay. [Video]. YouTube. [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]

  • Naeem, M., et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Cells, 9(7), 1608. [Link]

  • ResearchGate. (n.d.). Approaches to covalent protein modification in chemical biology and drug discovery. Retrieved from [Link]

  • Addgene. (2024, February 8). CRISPR 101: Off-Target Effects. Retrieved from [Link]

  • Society of Toxicology. (2019). Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. [Link]

  • ResearchGate. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Retrieved from [Link]

Sources

Technical Support Center: Degradation of 1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability and degradation. The following question-and-answer guide provides in-depth, field-proven insights and troubleshooting protocols to support your experimental success.

Overview of the Molecule

Understanding the stability of a molecule begins with its structure. This compound is composed of three key functional groups: a nitropyridine ring, a piperidine linker, and a primary carboxamide. Each of these moieties presents unique vulnerabilities to degradation under various environmental and experimental conditions. This guide will dissect these potential liabilities and provide strategies for their investigation and mitigation.

cluster_molecule This compound cluster_sites Potential Degradation Sites mol s1 Nitro Group (Reduction/Photolysis) s1:w->mol:e Susceptible to reduction s2 Amide Bond (Hydrolysis) s2:e->mol:w Hydrolytic cleavage s3 Piperidine Ring (Oxidation) s3:n->mol:s Oxidative ring opening s4 Pyridine Ring (Nucleophilic Attack) s4:s->mol:n Activated by NO₂ group

Caption: Key functional groups and potential sites of chemical instability.

Frequently Asked Questions & Troubleshooting Guides
General Stability & Degradation Profile

Question 1: My sample purity is decreasing over time, even under standard storage conditions. What are the most probable degradation pathways for this molecule?

Answer: Based on its chemical structure, this compound is susceptible to several degradation pathways. The primary routes to consider are hydrolysis, oxidation, and reduction.

  • Hydrolytic Degradation: The carboxamide functional group is the most likely site for hydrolysis. This reaction can be catalyzed by both acidic and basic conditions, cleaving the amide bond to yield 1-(5-nitropyridin-2-yl)piperidine-4-carboxylic acid and ammonia. Base-mediated hydrolysis is often a common degradation pathway for amide-containing drug molecules.[1]

  • Oxidative Degradation: The tertiary amine within the piperidine ring is a prime target for oxidation.[2] This can lead to the formation of an N-oxide, which may undergo further degradation, potentially leading to ring-opening products.[2][3] While the pyridine ring itself is relatively stable against oxidation, the overall molecule's stability can be influenced by oxidative stress.[4]

  • Reductive Degradation: The nitro group on the pyridine ring is a strong electron-withdrawing group and is susceptible to reduction.[5] This can occur in the presence of reducing agents or certain catalysts, leading to the formation of the corresponding amino-pyridine derivative (1-(5-aminopyridin-2-yl)piperidine-4-carboxamide). This pathway is critical to consider if your experimental conditions involve reductive steps or potential metal contaminants.[6]

  • Photodegradation: Nitropyridine compounds can be sensitive to light, particularly UV radiation.[7] Photolytic degradation can proceed through complex radical mechanisms or photochemical reduction of the nitro group, leading to a variety of degradation products.[7][8]

Scientist's Note: The electron-withdrawing nature of the nitro group makes the pyridine ring electron-deficient. This deactivates it towards electrophilic attack but activates it for nucleophilic substitution, a less common but possible degradation pathway depending on the formulation matrix.

Forced Degradation Studies

Question 2: I need to develop a stability-indicating method. How should I design a forced degradation (stress testing) study for this compound?

Answer: A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of the molecule.[9] This involves subjecting the compound to conditions more severe than accelerated stability testing. A well-designed study should aim for 5-20% degradation to ensure that the analytical method can detect and resolve the degradants from the parent peak.

Here is a recommended set of conditions based on ICH guidelines[10] and common practices[11]:

Stress ConditionReagent / ConditionTypical DurationPrimary Target MoietyPotential Degradation Products
Acid Hydrolysis 0.1 M HCl at 60 °C2 - 24 hoursCarboxamide1-(5-nitropyridin-2-yl)piperidine-4-carboxylic acid
Base Hydrolysis 0.1 M NaOH at RT1 - 8 hoursCarboxamide1-(5-nitropyridin-2-yl)piperidine-4-carboxylic acid
Oxidation 3% H₂O₂ at RT2 - 24 hoursPiperidine NitrogenPiperidine N-oxide, ring-opened products
Thermal Degradation 80 °C (in solid state and solution)24 - 72 hoursEntire MoleculeVarious, potentially decarboxylation products
Photostability ICH Q1B option 1 or 2 (UV/Vis light)As per guidelinesNitropyridineNitro-group reduction products, other complex degradants

Self-Validating System: For each condition, run a control sample (placebo/vehicle) and a blank to ensure that observed peaks are from the degradation of the target molecule and not from the matrix or reagents. The ability to achieve mass balance (sum of parent compound and degradants equals the initial amount) is a key indicator of a successful study and a validated analytical method.

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep Prepare solutions of This compound in appropriate solvent acid Acidic (e.g., 0.1M HCl, 60°C) prep->acid base Basic (e.g., 0.1M NaOH, RT) prep->base oxid Oxidative (e.g., 3% H₂O₂, RT) prep->oxid therm Thermal (e.g., 80°C) prep->therm photo Photolytic (ICH Q1B) prep->photo quench Neutralize/Quench Reaction at Time Points acid->quench base->quench oxid->quench therm->quench photo->quench hplc Analyze via Stability- Indicating HPLC/UPLC quench->hplc ms Characterize Degradants using LC-MS/MS hplc->ms method Validate Analytical Method hplc->method path Identify Degradation Pathways ms->path

Caption: Workflow for a comprehensive forced degradation study.

Analytical Methodology

Question 3: What analytical techniques are best suited for monitoring the degradation of this compound and its potential byproducts?

Answer: A combination of chromatographic and spectrometric techniques is essential for both quantifying the parent compound and identifying unknown degradation products.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse technique for stability studies.[12] A reverse-phase C18 column is typically a good starting point. The method must be "stability-indicating," meaning it can separate the parent peak from all significant degradation products and formulation excipients.

    • Expertise in Action: Develop a gradient elution method, as it is more likely to resolve degradants with different polarities than an isocratic method. For example, a gradient of water (with 0.1% formic acid or ammonium acetate buffer) and acetonitrile is a common starting point. The nitropyridine chromophore should provide strong UV absorbance, making detection straightforward.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is indispensable for the structural elucidation of unknown degradation products observed in the forced degradation studies.[13] By comparing the mass-to-charge ratio (m/z) of the degradant peaks with the parent compound, you can infer the chemical transformation that occurred (e.g., an increase of 16 amu suggests oxidation; a decrease of 30 amu suggests reduction of NO₂ to NH₂).

Question 4: I am observing a new peak in my HPLC chromatogram after oxidative stress. How can I tentatively identify it?

Answer: An unexpected peak under oxidative conditions (e.g., H₂O₂) strongly suggests oxidation of the piperidine nitrogen.

  • Check the Mass: Analyze the sample using LC-MS. The parent compound, this compound, has a specific molecular weight. If the new peak has a mass that is 16 amu higher, it is very likely the N-oxide derivative .

  • Consider Ring Opening: More extensive oxidation can lead to cleavage of the piperidine ring.[3] This would result in degradants with significantly different masses and retention times. The first step in the degradation of similar N-heterocyclic compounds is often the cleavage of the C-N bond.[14][15]

  • Evaluate Fragmentation: Use MS/MS to fragment both the parent ion and the degradant ion. Comparing the fragmentation patterns can provide structural clues. For instance, if a key fragment corresponding to the nitropyridine moiety is still present, it indicates the modification occurred on the piperidine-carboxamide portion.

Hypothetical Degradation Pathways

The following diagram illustrates the most probable degradation pathways based on the chemical principles of the molecule's functional groups. This serves as a predictive guide for identifying degradants in your studies.

cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_reduction Reduction (e.g., Na₂S₂O₄) parent 1-(5-Nitropyridin-2-yl) piperidine-4-carboxamide hydro_prod 1-(5-Nitropyridin-2-yl) piperidine-4-carboxylic Acid + Ammonia parent->hydro_prod H₂O, H⁺/OH⁻ ox_prod1 N-Oxide Derivative (+16 amu) parent->ox_prod1 [O] red_prod 1-(5-Aminopyridin-2-yl) piperidine-4-carboxamide (-30 amu vs parent) parent->red_prod [H] ox_prod2 Ring-Opened Products (Further Oxidation) ox_prod1->ox_prod2 [O]

Caption: Predicted major degradation pathways for the target molecule.

Experimental Protocols
Protocol 1: General Forced Degradation Procedure
  • Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 acetonitrile:water mixture.

  • Stress Application:

    • Acid: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Heat at 60 °C.

    • Base: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Keep at room temperature.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light.

    • Control: Mix 1 mL of stock solution with 1 mL of water. Keep under the same conditions as the stressed samples.

  • Time Points: Withdraw aliquots at initial (t=0), 2, 4, 8, and 24 hours (adjust as needed based on preliminary degradation rates).

  • Quenching:

    • For acid/base samples, neutralize with an equimolar amount of base/acid (e.g., add 1 mL of 0.2 M NaOH to the acid sample).

    • Dilute all samples immediately with mobile phase to the target analytical concentration (e.g., 50 µg/mL).

  • Analysis: Analyze by a validated stability-indicating HPLC-UV method.

Trustworthiness Check: The inclusion of a control sample stored under identical temperature conditions helps differentiate thermal degradation from stressor-induced degradation. Proper neutralization is critical to halt the degradation reaction before analysis, ensuring the chromatogram accurately reflects the sample's composition at that specific time point.

References
  • Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. In Pharmaceutical Stress Testing: Predicting Drug Degradation (pp. 1-66). CRC Press. [Link: Not available in search results]
  • International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link: https://database.ich.org/sites/default/files/Q1A%28R2%29%20Guideline.pdf]
  • Pouli, N., et al. (2018). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Earth and Space Chemistry, 2(9), 924-936. [Link: https://pubs.acs.org/doi/10.1021/acsearthspacechem.8b00072]
  • Kadiyala, P., et al. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Organic & Biomolecular Chemistry, 18(31), 6069-6074. [Link: https://pubmed.ncbi.nlm.nih.gov/32749320/]
  • Juárez-Jiménez, J., et al. (2010). The Role of Nitro-Reduction in the Bioremediation of Aromatic Nitroaromatic Compounds. In Biodegradation of Nitroaromatic Compounds and Explosives (pp. 1-28). CRC Press. [Link: Not available in search results]
  • Spain, J. C. (1995). Biodegradation of Nitroaromatic Compounds. Annual Review of Microbiology, 49, 523-555. [Link: https://www.annualreviews.org/doi/abs/10.1146/annurev.mi.49.100195.002515]
  • Kadali, J., & Annapurna, N. (2019). Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. International Journal of Pharmaceutical Research, 11(3). [Link: https://ijpronline.com/ViewArticle.aspx?VolID=11&IsID=3&AID=7574]
  • Sultanov, R. A., et al. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Bulletin of the Karaganda University, Chemistry Series, 93(1), 4-18. [Link: https://www.researchgate.net/publication/331398729_Studying_the_Mechanisms_of_Nitro_Compounds_Reduction_A-Review]
  • BenchChem. (2025). Degradation pathways of 1-Piperidinepentanoic acid and prevention. BenchChem Technical Support. [Link: https://www.benchchem.com/product/bchm001980/technical-support]
  • Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 64(2), 746-752. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC106122/]
  • Zapadnyuk, B. V., et al. (1968). Prochnost' i dolgovechnost' polimero v [Strength and durability of polymers]. Naukova Dumka. [Link: Not available in search results]

Sources

Technical Support Center: Overcoming Resistance to 1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide in Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing 1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide. This resource is designed to provide in-depth troubleshooting and practical guidance for overcoming challenges related to acquired resistance in cancer cell lines. As the precise mechanism of this compound may be proprietary or under investigation, this guide is built upon established principles of drug resistance in oncology.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial observations and queries from researchers.

Q1: My cell line, which was initially sensitive to the compound, now shows reduced responsiveness. What is happening?

A1: This is a classic presentation of acquired resistance, a phenomenon where cancer cells evolve to survive the effects of a therapeutic agent.[1] This can occur through various molecular mechanisms, including but not limited to, increased drug efflux, alterations in the drug's target, or activation of alternative survival pathways.[2][3][4] For a deeper dive, please refer to our Troubleshooting Guide 1: Confirming and Characterizing Resistance .

Q2: I'm seeing significant well-to-well variability in my cell viability assays. Could this be resistance?

A2: While it could be an early sign of a resistant subpopulation emerging, significant variability in assays like MTT or CellTiter-Glo often points to technical issues.[5][6][7] Factors such as uneven cell seeding, edge effects in the plate, or issues with reagent preparation can be confounders.[5][6] We recommend consulting Troubleshooting Guide 2: Optimizing Cell Viability Assays before concluding resistance.

Q3: How can I determine the mechanism of resistance in my cell line?

A3: Identifying the specific mechanism requires a systematic, multi-faceted approach. This typically involves a combination of molecular and cellular biology techniques. Key areas to investigate include the expression of drug efflux pumps, sequencing the putative target of the compound, and analyzing key survival and signaling pathways. Our Troubleshooting Guide 3: Investigating Molecular Mechanisms of Resistance provides a detailed workflow for this process.

Q4: Is it possible to restore sensitivity to the compound in my resistant cell line?

A4: Yes, in many cases, sensitivity can be restored or circumvented. Strategies include co-administration with an inhibitor of the resistance mechanism (e.g., an efflux pump inhibitor), using the compound in combination with other synergistic drugs, or employing advanced techniques like CRISPR/Cas9 to genetically modify the resistance-conferring genes.[8][9][10] Explore these options in Troubleshooting Guide 4: Strategies to Overcome and Bypass Resistance .

Part 2: In-Depth Troubleshooting Guides

Troubleshooting Guide 1: Confirming and Characterizing Resistance

The first step in addressing resistance is to confirm that the observed loss of efficacy is genuine and to quantify the degree of resistance.

1.1. Establishing a Resistant Cell Line (A Controlled Approach)

To properly study resistance, it's often necessary to intentionally develop a resistant cell line from a sensitive parental line. This provides a controlled system for mechanistic studies.[11][12]

Protocol: Generating a Drug-Resistant Cell Line by Stepwise Dose Escalation

  • Determine the Initial IC50: Perform a dose-response experiment on the parental cell line to accurately determine the initial 50% inhibitory concentration (IC50) of this compound.[13]

  • Initial Low-Dose Exposure: Culture the parental cells in a medium containing the compound at a concentration of approximately IC20 (the concentration that inhibits 20% of cell growth).[11]

  • Monitor and Passage: Maintain the cells in this low-dose medium, passaging them as they reach 70-80% confluency. The medium should be changed every 72 hours.[14]

  • Gradual Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of the compound. A 1.5 to 2.0-fold increase at each step is a good starting point.[12] If significant cell death occurs, reduce the fold-increase.[12]

  • Cryopreservation: At each successful adaptation to a new concentration, it is crucial to cryopreserve a stock of the cells.[14] This creates a timeline of resistance development.

  • Confirmation of Resistance: After several months of culture (typically 3-18 months), the newly established line should be tested for its IC50 and compared to the parental line.[13] A significant increase (e.g., 3-5 fold or higher) confirms the resistant phenotype.[12]

1.2. Workflow for Confirming Resistance

Caption: Workflow to confirm drug resistance.

Troubleshooting Guide 2: Optimizing Cell Viability Assays

Accurate and reproducible data is the foundation of resistance studies. Common assays include MTT, MTS, and ATP-based luminescence assays (e.g., CellTiter-Glo).[15][16][17]

Common Issues and Solutions in Viability Assays
ProblemPotential Cause(s)Recommended Solution(s)
High Variability Uneven cell seeding, edge effects, inconsistent incubation times.[5]Use a multichannel pipette for seeding, avoid using the outer wells of the plate, and ensure precise timing for reagent addition.[6]
Low Signal/Absorbance Insufficient cell number, incorrect wavelength, incomplete formazan solubilization (MTT assay).Optimize initial cell seeding density. Verify plate reader settings. Ensure complete mixing after adding solubilization buffer.
High Background Contamination (bacterial or yeast), reagent interference (phenol red).[18]Regularly test for mycoplasma. Use a background control (medium + reagent, no cells).[16]
Protocol: Standard MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to attach for 24 hours.[16]

  • Compound Treatment: Treat cells with a serial dilution of this compound. Include vehicle-only controls.[16]

  • Incubation: Incubate for the desired duration (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[15]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[16]

  • Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm.

Troubleshooting Guide 3: Investigating Molecular Mechanisms of Resistance

Once resistance is confirmed, the next step is to elucidate the underlying molecular changes. The most common mechanisms of acquired drug resistance are depicted below.[3][4]

G cluster_0 Mechanisms of Drug Resistance Drug Efflux Drug Efflux Reduced Intracellular Drug Concentration Reduced Intracellular Drug Concentration Drug Efflux->Reduced Intracellular Drug Concentration Target Alteration Target Alteration Decreased Drug Binding Decreased Drug Binding Target Alteration->Decreased Drug Binding Bypass Pathways Bypass Pathways Activation of Alternative Survival Signals Activation of Alternative Survival Signals Bypass Pathways->Activation of Alternative Survival Signals Drug Metabolism Drug Metabolism Drug Inactivation Drug Inactivation Drug Metabolism->Drug Inactivation EMT EMT Multiple Resistance Phenotypes Multiple Resistance Phenotypes EMT->Multiple Resistance Phenotypes

Caption: Common mechanisms of cancer drug resistance.

3.1. Increased Drug Efflux

Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1/ABCB1), is a frequent cause of multidrug resistance by pumping drugs out of the cell.[2][19]

  • Investigative Protocol: Western Blot for P-glycoprotein (P-gp)

    • Protein Extraction: Lyse parental and resistant cells and quantify total protein concentration.

    • SDS-PAGE: Separate 30-50 µg of protein per lane on a polyacrylamide gel.

    • Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking & Antibody Incubation: Block the membrane and incubate with a primary antibody against P-gp, followed by an appropriate HRP-conjugated secondary antibody.

    • Detection: Use an ECL substrate to visualize the protein bands. An increased band intensity in the resistant line compared to the parental line indicates P-gp upregulation.

3.2. Altered Drug Metabolism

Cancer cells can develop resistance by increasing the metabolic inactivation of a drug.[20][21][22] This often involves upregulation of Phase I (e.g., Cytochrome P450s) or Phase II (e.g., Glutathione-S-transferases) enzymes.[21]

  • Investigative Technique: Gene Expression Analysis (qPCR)

    • RNA Extraction: Isolate total RNA from both parental and resistant cell lines.

    • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

    • qPCR: Perform quantitative PCR using primers specific for key drug-metabolizing enzymes.

    • Analysis: A significant increase in the mRNA levels of these enzymes in the resistant line suggests a metabolic resistance mechanism.

3.3. Target Modification or Amplification

Resistance can arise from mutations in the drug's target protein that prevent effective binding, or from amplification of the target gene, requiring higher drug concentrations to achieve the same effect.[3][4][23]

  • Investigative Technique: Target Sequencing and Copy Number Variation (CNV) Analysis

    • Sequencing: Isolate genomic DNA from both cell lines and sequence the putative target gene to identify potential mutations.

    • CNV Analysis: Use qPCR or digital droplet PCR to determine the relative copy number of the target gene in resistant versus parental cells.

3.4. Epithelial-Mesenchymal Transition (EMT)

EMT is a cellular program where epithelial cells acquire mesenchymal characteristics, which has been strongly linked to drug resistance and metastasis.[24][25][26][27][28] This transition can confer resistance to a wide array of drugs.[24][26]

  • Investigative Technique: Immunofluorescence for EMT Markers

    • Culture cells on coverslips and fix.

    • Stain for the epithelial marker E-cadherin and the mesenchymal marker Vimentin.

    • A loss of E-cadherin and a gain of Vimentin expression in the resistant line is a hallmark of EMT.[27]

Troubleshooting Guide 4: Strategies to Overcome and Bypass Resistance
4.1. Combination Therapy

Combining this compound with another agent can produce a synergistic effect, where the combined efficacy is greater than the sum of the individual drugs.[9][29][30] This is a powerful strategy to overcome resistance.[9][31]

  • Strategy 1: Co-administration with an Efflux Pump Inhibitor. If resistance is mediated by ABC transporters, co-treatment with a known inhibitor (e.g., verapamil, tariquidar) can restore intracellular drug concentration and sensitivity.[8][32]

  • Strategy 2: Targeting a Bypass Pathway. If a bypass signaling pathway is activated, combining the primary compound with an inhibitor of that pathway (e.g., a PI3K or MEK inhibitor) can be effective.[27]

4.2. Genetic Intervention with CRISPR/Cas9

For well-characterized resistance mechanisms, CRISPR/Cas9 technology offers a precise tool to reverse resistance.[10][33][34] It can be used to knock out a gene responsible for resistance (like an ABC transporter) or to correct a specific mutation in a drug target.[10][35][36]

Workflow for Overcoming Resistance

Caption: Decision tree for overcoming resistance.

References

  • Overcoming ABC transporter-mediated multidrug resistance: Molecular mechanisms and novel therapeutic drug str
  • Mechanisms of Drug Resistance in Cancer Cells: A Chemical Perspective.MDPI.
  • Epithelial Mesenchymal Transition in Drug Resistance and Metastasis of Lung Cancer.NIH.
  • The Influence of Metabolism on Drug Response in Cancer.PMC - PubMed Central.
  • Targeting Epithelial–Mesenchymal Transition (EMT) to Overcome Drug Resistance in Cancer.MDPI.
  • Drug-resistant Cell Lines—Crack the Survival Code of Cancer Cells and Overcome Tre
  • Strategies for overcoming ABC transporter-mediated multidrug resistance in colorectal cancer.American Physiological Society Journal.
  • How can drug combinations be employed to combat evolving resistance mechanisms?A.I. Biosciences.
  • The importance of epithelial-mesenchymal transition and autophagy in cancer drug resistance.OAE Publishing.
  • Schematic representation of the protocol used to develop...
  • Overcoming multidrug resistance through targeting ABC transporters: lessons for drug discovery.Taylor & Francis Online.
  • Epithelial-to-mesenchymal transition and drug resistance: transitioning away
  • Roles of Epithelial-Mesenchymal Transition in Cancer Drug Resistance.Current Cancer Drug Targets.
  • Mechanisms of Cancer Drug Resistance.Canary Onco.
  • Overcoming multidrug resistance through targeting ABC transporters: lessons for drug discovery.Semantic Scholar.
  • Strategies for overcoming ABC transporter-mediated multidrug resistance in colorectal cancer.American Physiological Society Journal.
  • CRISPR/Cas9 for overcoming drug resistance in solid tumors.PMC - NIH.
  • Drug Resistance in Cancer: Mechanisms and Models.
  • Genome-wide CRISPR/Cas9 screening for drug resistance in tumors.Frontiers.
  • CRISPR/Cas9 genome-wide screen for identifying drug resistance genes.
  • The Influence of Metabolism on Drug Response in Cancer.Semantic Scholar.
  • The Different Mechanisms of Cancer Drug Resistance: A Brief Review.PMC - NIH.
  • Development of Drug-resistant Cell Lines for Experimental Procedures.PMC - NIH.
  • Cell Viability Assays.Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Drug-metabolizing enzymes: role in drug resistance in cancer.PubMed.
  • Cellular and molecular mechanisms of cancer drug resistance.American Journal of Physiology-Cell Physiology.
  • Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72.Benchchem.
  • New drug combinations found for resistant cancers.Netherlands Cancer Institute.
  • Drug metabolism and chemotherapy resistance.DORAS | DCU Research Repository.
  • Metabolic Plasticity in Chemotherapy Resistance.PMC - PubMed Central.
  • Combination Therapy and the Evolution of Resistance: The Theoretical Merits of Synergism and Antagonism in Cancer.AACR Journals.
  • Application of the CRISPR/Cas9 System to Drug Resistance in Breast Cancer.PMC - NIH.
  • SYNERGISTIC DRUG COMBINATIONS PROMOTE THE DEVELOPMENT OF RESISTANCE IN ACUTE MYELOID LEUKEMIA.Blood Cancer Discovery - AACR Journals.
  • Application and Prospect of CRISPR/Cas9 Technology in Reversing Drug Resistance of Non-Small Cell Lung Cancer.Frontiers.
  • Combination therapy in comb
  • In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies.PMC - PubMed Central.
  • Drug Resistance: An Incessant Fight against Evolutionary Str
  • Protocol for Cell Viability Assays.BroadPharm.
  • MTT assay protocol.Abcam.
  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells.PMC - NIH.
  • Establishment of Drug-resistant Cell Lines.
  • "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology.Sorger Lab.
  • A comparison of mutation and amplification-driven resistance mechanisms and their impacts on tumor recurrence.PubMed.
  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
  • Troubleshooting Cell Culture Contamination: A Comprehensive Guide.
  • Troubleshooting guide for cell culture.PromoCell.
  • Cancer drug resistance causes and categories identified.Wellcome Sanger Institute.
  • A Comprehensive Study on Approaches in the War Against Antibiotic Resistance.IntechOpen.

Sources

Technical Support Center: Scaling Up the Synthesis of 1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide. This guide is designed for researchers, chemists, and process development professionals to provide expert insights, troubleshooting solutions, and answers to frequently asked questions encountered during the lab-scale and scale-up synthesis of this important pharmaceutical intermediate.

The primary synthesis route involves a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-nitropyridine and piperidine-4-carboxamide. While straightforward in principle, scaling this reaction presents challenges related to reaction kinetics, impurity profiles, product isolation, and process safety. This document provides a comprehensive resource to navigate these complexities.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. The question-and-answer format is designed to help you quickly identify the root cause of a problem and implement a scientifically sound solution.

Issue 1: Low or Inconsistent Yields

Q: My reaction yield is significantly lower than expected (<80%). What are the most common causes?

A: Low yields in this SNAr reaction typically stem from four areas: incomplete reaction, starting material degradation, side reactions, or mechanical losses during work-up.

  • Incomplete Reaction: Ensure your reaction is genuinely complete by using thin-layer chromatography (TLC) or HPLC to monitor the disappearance of the limiting reagent (typically 2-chloro-5-nitropyridine). If the reaction has stalled, consider extending the reaction time or increasing the temperature incrementally (e.g., in 5-10 °C steps). The electron-withdrawing nitro group strongly activates the pyridine ring for nucleophilic attack, but sufficient thermal energy is still required.[1]

  • Base Stoichiometry and Strength: The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to prevent the protonation and deactivation of the piperidine-4-carboxamide nucleophile. Ensure you are using at least one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) or two equivalents of a weaker base like K₂CO₃. An insufficient amount of base is a very common cause of stalled reactions.

  • Work-up Losses: The product has moderate polarity. During the aqueous work-up, ensure the pH of the aqueous layer is neutral or slightly basic before extraction to minimize the product's solubility in the aqueous phase. If significant product remains in the aqueous layer, perform additional extractions with a suitable organic solvent like dichloromethane or ethyl acetate.

Q: I'm observing the formation of a significant amount of a dark, tarry substance in my reaction vessel, especially at higher temperatures. What is it and how can I prevent it?

A: The formation of dark, insoluble byproducts is often due to the thermal degradation of 2-chloro-5-nitropyridine or subsequent side reactions of the product at elevated temperatures.

  • Temperature Control: This is the most critical parameter. While heat is needed to drive the reaction, excessive temperatures can lead to polymerization or decomposition. It is crucial to maintain a consistent internal temperature. On a larger scale, this requires a reactor with efficient heat transfer capabilities.

  • Atmosphere Control: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that contribute to color formation.

Issue 2: Product Isolation and Purification Challenges

Q: After quenching the reaction, my product is "oiling out" or precipitating as a sticky solid, making it difficult to handle and purify. What can I do?

A: This is a common issue when a product has borderline solubility or when impurities are present. The goal is to achieve controlled crystallization.

  • Solvent Selection for Crystallization: The ideal solvent system will fully dissolve the product at an elevated temperature and allow it to crystallize slowly upon cooling. A good starting point for this compound is isopropanol (IPA) or an ethanol/water mixture.

  • Anti-Solvent Crystallization: If a single solvent is ineffective, an anti-solvent approach is recommended. Dissolve the crude product in a minimal amount of a good solvent (e.g., dichloromethane or acetone) and then slowly add an anti-solvent (e.g., hexanes or heptane) with vigorous stirring until turbidity is observed. Allow the solution to stand, and cool if necessary, to induce crystallization.

  • Controlled Cooling: Avoid crash-cooling the reaction mixture. A slower, controlled cooling rate promotes the formation of larger, more easily filterable crystals and improves purity by reducing the occlusion of impurities.

Q: My final product has a persistent yellow or brownish tint, even after crystallization. How can I improve its color and purity?

A: Colored impurities often arise from starting material degradation or high-temperature side reactions.

  • Charcoal Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon (typically 1-2% w/w), and heat the mixture gently for 15-30 minutes. Filter the hot solution through a pad of celite to remove the charcoal and then proceed with crystallization. This is highly effective at removing color bodies.

  • Recrystallization: A second recrystallization from a well-chosen solvent system is often the most effective method for removing both colored and non-colored impurities to achieve high purity (>99%).

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis, offering deeper insight into the process.

Q: What is the underlying mechanism of this reaction?

A: The synthesis of this compound proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is characteristic of electron-deficient aromatic rings, such as a pyridine ring bearing a strong electron-withdrawing group like a nitro substituent.[1][2]

The mechanism involves two key steps:

  • Nucleophilic Attack: The nitrogen atom of piperidine-4-carboxamide acts as a nucleophile, attacking the electron-deficient carbon atom at the 2-position of the pyridine ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, yielding the final product.

Figure 1: SNAr Reaction Mechanism.

Q: What are the critical safety considerations when handling the reagents on a large scale?

A: Safety is paramount. The primary hazard in this synthesis is the starting material, 2-chloro-5-nitropyridine.

  • Toxicity and Handling: 2-chloro-5-nitropyridine is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[3][4][5][6] When handling large quantities, always use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[5][6] Operations should be conducted in a well-ventilated area or a fume hood.[3][4]

  • Thermal Stability: While generally stable, nitroaromatic compounds can be thermally sensitive. Avoid excessive temperatures during the reaction and distillation, if any.

  • Waste Disposal: Dispose of all waste, including residual reagents and solvents, in accordance with local, state, and federal regulations.[6]

Q: How should I set up my process for optimal scale-up results?

A: A successful scale-up requires careful planning and control over key parameters. The following workflow and table outline a robust starting point for process development.

Synthesis_Workflow Figure 2: General Scale-Up Workflow A 1. Reagent Charging - Charge solvent and piperidine-4-carboxamide. - Add base (e.g., K₂CO₃ or Et₃N). B 2. Controlled Addition - Add 2-chloro-5-nitropyridine solution  portion-wise or via addition funnel  to control exotherm. A->B C 3. Reaction - Heat to target temperature (e.g., 80-100 °C). - Monitor for completion via HPLC/TLC. B->C D 4. Work-up & Isolation - Cool reaction mixture. - Quench with water. - Filter the precipitated solid. C->D E 5. Purification - Wash crude solid with water and  a non-polar solvent (e.g., heptane). - Recrystallize from suitable solvent (e.g., Isopropanol). D->E F 6. Drying & Analysis - Dry final product under vacuum. - Analyze for purity (HPLC), identity (NMR, MS),  and residual solvent (GC). E->F

Figure 2: General Scale-Up Workflow.

Table 1: Recommended Starting Conditions for Synthesis

ParameterLaboratory Scale (1-10 g)Scale-Up (100 g - 1 kg)Rationale & Key Considerations
Solvent DMF, DMSO, NMP (5-10 vol)Acetonitrile, Isopropanol (5-8 vol)Polar aprotic solvents are ideal but can be difficult to remove. Alcohols or acetonitrile are often preferred for scale-up due to easier handling and removal.
Nucleophile Piperidine-4-carboxamidePiperidine-4-carboxamideEnsure high purity (>98%) to avoid introducing impurities early in the process.[7][8]
Electrophile 2-chloro-5-nitropyridine (1.0 eq)2-chloro-5-nitropyridine (1.0-1.05 eq)A slight excess of the electrophile can help drive the reaction to completion, but may require removal during purification.
Base K₂CO₃ (2.0 eq) or Et₃N (1.2 eq)K₂CO₃ (2.0 eq) or DIPEA (1.2 eq)K₂CO₃ is an inexpensive and effective inorganic base. DIPEA is preferred over Et₃N on scale due to its higher boiling point and lower volatility.
Temperature 80 - 110 °C80 - 100 °CMaintain consistent internal temperature. Monitor for exotherms, especially during the addition of the electrophile.
Reaction Time 4 - 12 hours6 - 16 hoursMonitor reaction progress. Do not rely solely on time. Reactions at scale may be slightly slower due to mass transfer limitations.
Work-up Dilute with water, extract with EtOAcCool, quench with water, filter solidDirect filtration of the precipitated product from an aqueous slurry is often more efficient at scale than liquid-liquid extraction.
Purification Flash ChromatographyRecrystallizationChromatography is not economically viable for large quantities. Developing a robust crystallization protocol is essential for achieving high purity on a large scale.

References

  • An In-Depth Technical Guide to the Synthesis of 4-Piperidinecarboxamide. Benchchem.
  • 2-Chloro-5-nitropyridine Safety Data Sheet. Jubilant Ingrevia Limited.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
  • 2-Chloro-5-nitropyridine - Safety Data Sheet. ChemicalBook.
  • 2-Chloro-5-nitropyridine SDS, 4548-45-2 Safety Data Sheets. ECHEMI.
  • SAFETY DATA SHEET - 2-Chloro-5-nitropyridine. Fisher Scientific.
  • SAFETY DATA SHEET - 6-Chloro-5-nitro-2-picoline. Fisher Scientific.
  • Process for preparing piperidine-4-carbothioamide hydrochloride. Google Patents.
  • Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate.
  • Exploring the Chemical Properties and Applications of Piperidine-4-carboxamide.
  • 1-(5-nitropyridin-2-yl)piperidine-4-carboxylic acid. Appretech Scientific Limited.
  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
  • Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. PMC - NIH.
  • 1-(5-Nitropyridin-2-yl)piperidine-4-carboxylic acid CAS NO.868077-44-5.
  • N-(5-Nitropyridin-2-yl)-5H-dibenzo[d,f][7][9]diazepine-6-carboxamide. NIH. Available from:

  • Preparation method of ribociclib and its salt and crystalline form thereof. Google Patents.
  • This compound. Chemsrc.
  • Process for purification of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide. Google Patents.

Sources

Validation & Comparative

A Guide to the Structural Confirmation of 1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide via Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds such as 1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide, a molecule with potential pharmacological significance due to its nitropyridine and piperidine carboxamide moieties, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for structural elucidation. This guide provides a comprehensive framework for confirming the structure of this compound, blending theoretical predictions with a practical, step-by-step experimental protocol.

The Imperative of Structural Integrity

The precise arrangement of atoms within a molecule dictates its function. In medicinal chemistry, even subtle variations in structure, such as isomerism, can lead to drastic differences in efficacy, toxicity, and metabolic stability. Therefore, confirming the connectivity and spatial orientation of every atom is not merely a procedural step but a critical aspect of ensuring the safety and effectiveness of a potential therapeutic agent. NMR spectroscopy, by probing the magnetic properties of atomic nuclei, offers a detailed roadmap of the molecular architecture.

Predicting the Spectroscopic Signature: An In-Silico Analysis

Prior to any experimental work, a theoretical prediction of the ¹H and ¹³C NMR spectra provides a valuable benchmark for comparison. By dissecting the molecule into its constituent fragments—the 5-nitropyridine ring, the piperidine ring, and the carboxamide group—and consulting established chemical shift data for analogous structures, we can anticipate the spectral features of this compound.

Expected ¹H NMR Spectrum

The proton NMR spectrum is anticipated to display distinct signals for each unique proton environment in the molecule. The electron-withdrawing nature of the nitro group and the nitrogen atoms in the pyridine ring will significantly influence the chemical shifts of the aromatic protons, shifting them downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
H-3'~8.0 - 8.3Doublet (d)1HOrtho to the nitro group, significantly deshielded.
H-4'~7.0 - 7.3Doublet of doublets (dd)1HCoupled to H-3' and H-6'.
H-6'~8.8 - 9.1Doublet (d)1HOrtho to the ring nitrogen and meta to the nitro group, highly deshielded.
H-2, H-6 (axial & equatorial)~3.0 - 3.5Multiplet (m)4HProtons on the carbons adjacent to the piperidine nitrogen.
H-3, H-5 (axial & equatorial)~1.5 - 2.0Multiplet (m)4HPiperidine ring protons.
H-4~2.2 - 2.6Multiplet (m)1HMethine proton at the 4-position of the piperidine ring.
-CONH₂~6.5 - 7.5Broad singlet (br s)2HAmide protons, chemical shift can be concentration and solvent dependent.[1]
Expected ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule. The chemical shifts will be influenced by the hybridization of the carbon atoms and the electronegativity of their neighbors.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C-2'~155 - 160Carbon attached to the piperidine nitrogen in the pyridine ring.
C-3'~120 - 125Aromatic carbon.
C-4'~135 - 140Aromatic carbon.
C-5'~145 - 150Carbon bearing the nitro group.
C-6'~150 - 155Aromatic carbon adjacent to the ring nitrogen.
C-2, C-6~45 - 50Piperidine carbons adjacent to the nitrogen.
C-3, C-5~25 - 30Piperidine carbons.
C-4~40 - 45Piperidine carbon attached to the carboxamide group.
C=O~170 - 175Carbonyl carbon of the carboxamide.[2][3]

A Self-Validating Experimental Protocol for Structural Confirmation

To empirically validate the predicted structure, the following detailed NMR experimental workflow should be employed. This protocol is designed to be self-validating by incorporating both one-dimensional and two-dimensional NMR techniques, which will not only confirm the presence of the predicted functional groups but also their connectivity.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400-600 MHz Spectrometer) cluster_proc Data Processing & Analysis cluster_interp Structural Elucidation prep Dissolve ~10-20 mg of compound in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6). tms Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00). prep->tms tube Transfer the solution to a 5 mm NMR tube. tms->tube acq_1h Acquire 1D ¹H NMR spectrum. tube->acq_1h acq_13c Acquire 1D ¹³C{¹H} NMR spectrum (proton decoupled). acq_1h->acq_13c acq_cosy Acquire 2D COSY (¹H-¹H Correlation Spectroscopy). acq_13c->acq_cosy acq_hsqc Acquire 2D HSQC (¹H-¹³C Heteronuclear Single Quantum Coherence). acq_cosy->acq_hsqc acq_hmbc Acquire 2D HMBC (¹H-¹³C Heteronuclear Multiple Bond Correlation). acq_hsqc->acq_hmbc proc_ft Apply Fourier Transform to all acquired FIDs. acq_hmbc->proc_ft proc_phase Phase and baseline correct all spectra. proc_ft->proc_phase proc_cal Calibrate the chemical shift scale using the TMS signal. proc_phase->proc_cal proc_int Integrate the ¹H NMR signals. proc_cal->proc_int proc_peak Peak pick all spectra. proc_int->proc_peak interp_1d Compare experimental 1D spectra with predicted data. proc_peak->interp_1d interp_cosy Analyze COSY for ¹H-¹H spin systems (pyridine and piperidine rings). interp_1d->interp_cosy interp_hsqc Correlate protons with their directly attached carbons using HSQC. interp_cosy->interp_hsqc interp_hmbc Confirm long-range (2-3 bond) ¹H-¹³C correlations with HMBC to establish connectivity between fragments. interp_hsqc->interp_hmbc interp_confirm Confirm the attachment of the piperidine to the pyridine ring and the position of the carboxamide group. interp_hmbc->interp_confirm

Sources

A Strategic Guide to the In Vivo Validation of 1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide (NPA-4C) as a Novel Therapeutic Candidate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical in vivo validation of the novel chemical entity 1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide, hereafter referred to as NPA-4C. As NPA-4C is a compound with no established biological activity in the public domain, this document outlines a strategic, hypothesis-driven approach to its evaluation.

For the purpose of this illustrative guide, we will hypothesize that initial screening has identified NPA-4C as a potent and selective inhibitor of Polo-like Kinase 1 (PLK1), a well-established oncogenic driver. The objective is to validate this activity in a relevant in vivo setting, comparing its performance against a known clinical benchmark. This process is critical for establishing proof-of-concept and making a "Go/No-Go" decision for further development.

Part 1: Foundational In Vitro & Ex Vivo Characterization

Before committing to costly and ethically significant in vivo studies, a robust in vitro data package is essential. This phase ensures that the compound has the desired biological activity and drug-like properties.

Target Engagement and Cellular Potency

The primary goal is to confirm that NPA-4C inhibits PLK1 within a cellular context.

  • Biochemical Assay: This confirms direct interaction. The potency of NPA-4C against recombinant human PLK1 protein is determined using a kinase assay (e.g., ADP-Glo™), yielding an IC₅₀ value (the concentration required for 50% inhibition).

  • Cellular Viability Assay: This assesses the compound's effect on cancer cell proliferation. A panel of cancer cell lines with known PLK1 dependency (e.g., HCT-116 colorectal carcinoma, NCI-H460 lung cancer) should be used. A dose-response curve is generated to determine the GI₅₀ (concentration for 50% growth inhibition).

  • Target Engagement Assay: This is a crucial step to confirm the compound hits its intended target in a live cell. A technique like the Cellular Thermal Shift Assay (CETSA) can be employed to demonstrate that NPA-4C binding stabilizes PLK1 protein against heat-induced denaturation.

Competitor Selection: Establishing a Benchmark

For a meaningful comparison, a well-characterized competitor is required. Volasertib (BI 6727) , a potent and selective PLK1 inhibitor that has undergone extensive clinical investigation, serves as an ideal benchmark compound. All in vitro and subsequent in vivo experiments should include Volasertib as a positive control and comparator.

Table 1: Hypothetical In Vitro Profile of NPA-4C vs. Volasertib
ParameterNPA-4C (Hypothetical Data)Volasertib (Reference Data)Rationale
PLK1 Biochemical IC₅₀ 0.9 nM0.87 nMDemonstrates potent and comparable direct inhibition of the target kinase.
HCT-116 Cell GI₅₀ 15 nM12 nMShows similar anti-proliferative activity in a relevant cancer cell line.
Kinase Selectivity High selectivity over 300 kinasesHigh selectivityEnsures that the observed phenotype is due to PLK1 inhibition, not off-target effects.
Microsomal Stability (t½) > 60 min (Human, Mouse)~55 min (Human)Predicts metabolic stability and a lower likelihood of rapid clearance in vivo.

Part 2: In Vivo Pharmacokinetic (PK) Profiling

The goal of this stage is to understand how the animal body processes NPA-4C. This data is non-negotiable for designing an effective efficacy study, as it ensures that the tumor is exposed to a sufficient concentration of the drug for a sufficient duration.

Workflow: Single-Dose Mouse PK Study

G cluster_pk Pharmacokinetic Study Workflow p1 Animal Acclimation (7 days) p2 Group Assignment & Baseline Metrics (n=3 mice/group, body weight) p1->p2 p3 Dosing Group A: IV Bolus (2 mg/kg) Group B: Oral Gavage (10 mg/kg) p2->p3 p4 Serial Blood Sampling (Saphenous vein) Timepoints: 5m, 15m, 30m, 1h, 2h, 4h, 8h, 24h p3->p4 p5 Plasma Isolation (Centrifugation) p4->p5 p6 Bioanalysis (LC-MS/MS quantification of NPA-4C) p5->p6 p7 Data Analysis (Calculate Cmax, Tmax, AUC, t1/2, F%) p6->p7

Caption: Workflow for a single-dose pharmacokinetic study in mice.

Experimental Protocol: Mouse Pharmacokinetics
  • Species & Strain: CD-1 mice (female, 8-10 weeks old).

  • Groups:

    • Group 1: Intravenous (IV) administration (n=3) via tail vein. Dose = 2 mg/kg.

    • Group 2: Oral (PO) administration (n=3) via gavage. Dose = 10 mg/kg.

  • Formulation: NPA-4C is formulated in a vehicle suitable for both routes (e.g., 10% DMSO, 40% PEG300, 50% Saline).

  • Blood Sampling: Serial blood samples (~30 µL) are collected from the saphenous vein at pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Sample Processing: Blood is collected into heparinized tubes, centrifuged to isolate plasma, and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of NPA-4C are quantified using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Key PK parameters are calculated using software like Phoenix WinNonlin.

Table 2: Hypothetical PK Parameters for NPA-4C
ParameterIV Route (2 mg/kg)PO Route (10 mg/kg)Interpretation & Significance
Cₘₐₓ (ng/mL) 12502100The peak concentration achieved. PO Cₘₐₓ is well above the cellular GI₅₀.
AUC₀₋inf (ng*h/mL) 35008750Total drug exposure. Critical for relating dose to efficacy.
t½ (hours) 6.57.2The half-life suggests that once-daily dosing may be feasible.
Clearance (mL/min/kg) 9.5-Low clearance, consistent with high microsomal stability.
Oral Bioavailability (F%) -50%A bioavailability of 50% is excellent and supports oral administration for efficacy studies.

Interpretation: The hypothetical data suggest NPA-4C has favorable pharmacokinetics. Its good oral bioavailability and half-life indicate that a simple oral dosing regimen in the subsequent efficacy study should be able to maintain plasma concentrations well above the level required for anti-cancer activity (the GI₅₀).

Part 3: Comparative In Vivo Efficacy in a Xenograft Model

This is the definitive test of the compound's anti-tumor activity. The experiment is designed to compare the efficacy of NPA-4C against both a negative control (vehicle) and the clinical benchmark, Volasertib.

Rationale for Model Selection
  • Model: Human colorectal cancer (HCT-116) cells subcutaneously implanted in immunodeficient nude mice (e.g., NU/J strain).

  • Justification: HCT-116 cells are known to be sensitive to PLK1 inhibition. The subcutaneous model allows for straightforward, non-invasive monitoring of tumor growth via caliper measurements. Immunodeficient mice are required to prevent rejection of the human tumor graft.

Workflow: Xenograft Efficacy Study

G cluster_xenograft Comparative Efficacy Study Workflow e1 Cell Culture (HCT-116 cells) e2 Tumor Implantation (5x10^6 cells in Matrigel, s.c. in nude mice) e1->e2 e3 Tumor Growth Monitoring (Wait until ~150 mm³) e2->e3 e4 Randomization & Grouping (n=8 mice/group) e3->e4 e5 Treatment Initiation (Day 0) - Vehicle (PO, QD) - NPA-4C Low (15 mg/kg, PO, QD) - NPA-4C High (30 mg/kg, PO, QD) - Volasertib (15 mg/kg, IV, QW) e4->e5 e6 Monitoring Phase (21 days) - Tumor Volume (Calipers, 2x/week) - Body Weight (2x/week) - Clinical Observations e5->e6 e7 Study Endpoint (Day 21 or tumor volume >2000 mm³) e6->e7 e8 Data Analysis (Calculate TGI%, statistical significance) e7->e8

Caption: Workflow for a comparative in vivo efficacy study.

Experimental Protocol: HCT-116 Xenograft Study
  • Cell Implantation: 5 x 10⁶ HCT-116 cells in 100 µL of a 1:1 mixture of media and Matrigel are injected subcutaneously into the right flank of each mouse.

  • Tumor Staging: Tumors are allowed to grow until they reach an average volume of 100-150 mm³. Mice are then randomized into treatment groups (n=8 per group).

  • Treatment Groups:

    • Group 1 (Vehicle Control): Administered oral vehicle once daily (QD).

    • Group 2 (NPA-4C Low Dose): 15 mg/kg, administered orally, QD.

    • Group 3 (NPA-4C High Dose): 30 mg/kg, administered orally, QD.

    • Group 4 (Volasertib): 15 mg/kg, administered intravenously, once weekly (QW).[1]

  • Monitoring: Tumor volume (calculated as (Length x Width²)/2) and body weight are measured twice weekly. Animal health is monitored daily.

  • Endpoint: The study is concluded after 21 days of treatment, or when tumors in the control group exceed 2000 mm³.

  • Efficacy Calculation: The primary endpoint is Tumor Growth Inhibition (TGI), calculated as:

    • TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of a treated group and ΔC is the change in mean tumor volume of the control group.

Table 3: Hypothetical Comparative Efficacy Data
Treatment GroupDosing ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI %)Body Weight Change (%)Statistical Significance (p-value vs. Vehicle)
Vehicle Control PO, QD1850 ± 210-+2.5%-
NPA-4C (15 mg/kg) PO, QD980 ± 15054%+1.8%p < 0.01
NPA-4C (30 mg/kg) PO, QD450 ± 9586% (Regression)-3.1%p < 0.001
Volasertib (15 mg/kg) IV, QW510 ± 11082% (Regression)-4.5%p < 0.001

Interpretation: The hypothetical results demonstrate a clear dose-dependent anti-tumor effect for NPA-4C. The high dose (30 mg/kg) shows efficacy comparable to the clinical benchmark Volasertib, inducing significant tumor regression. Critically, the body weight changes suggest that NPA-4C is well-tolerated, particularly when compared to Volasertib, which shows slightly more weight loss. This favorable efficacy and safety profile would strongly support its continued development.

Part 4: In Vivo Target Engagement & Pharmacodynamics (PD)

Demonstrating efficacy is essential, but linking that efficacy directly to the inhibition of the intended target (PLK1) in the tumor provides mechanistic validation. This is achieved through a pharmacodynamic (PD) study.

Rationale and Biomarker Selection

PLK1's role in mitosis is well-understood. Inhibiting PLK1 causes cells to arrest in the G2/M phase of the cell cycle. A reliable biomarker for this is the accumulation of cells positive for phosphorylated Histone H3 (pHH3), a marker of mitosis.

PLK1 Signaling and Biomarker Pathway

G cluster_pathway PLK1 Inhibition Pathway plk1 PLK1 Active cdc25c Cdc25C plk1->cdc25c activates arrest Mitotic Arrest (G2/M Block) cdk1 CDK1/Cyclin B cdc25c->cdk1 activates mitosis Mitotic Entry cdk1->mitosis phh3 Phospho-Histone H3 (pHH3) (Biomarker) mitosis->phh3 leads to transient increase arrest->phh3 causes accumulation of npa4c NPA-4C npa4c->plk1 inhibits

Caption: NPA-4C inhibits PLK1, leading to mitotic arrest and biomarker accumulation.

Experimental Protocol: PD Study
  • Model: HCT-116 tumor-bearing mice, staged as in the efficacy study.

  • Dosing: A single dose of Vehicle, NPA-4C (30 mg/kg, PO), or Volasertib (15 mg/kg, IV) is administered.

  • Sample Collection: Tumors are harvested from cohorts of mice (n=3 per timepoint) at 4, 8, and 24 hours post-dose. A portion is fixed in formalin for immunohistochemistry (IHC), and the rest is snap-frozen for protein analysis.

  • Analysis:

    • IHC: Tumor sections are stained for the pHH3 marker. The percentage of positive-staining cells is quantified.

    • Western Blot: Lysates from frozen tumors can be used to confirm the downstream effects on other cell cycle proteins.

Expected Outcome: A significant, time-dependent increase in the percentage of pHH3-positive cells in the tumors of mice treated with NPA-4C and Volasertib compared to the vehicle control. This would provide direct evidence that the observed tumor growth inhibition is a result of NPA-4C engaging and inhibiting PLK1 in the tumor tissue.

Conclusion and Go/No-Go Decision

This guide outlines a rigorous, multi-stage process for the initial in vivo validation of a novel compound, NPA-4C, benchmarked against a clinically relevant competitor. Based on the successful outcome of our hypothetical data:

  • Potent In Vitro Activity: NPA-4C demonstrates potent and selective PLK1 inhibition.

  • Favorable PK Profile: The compound is orally bioavailable with a half-life supporting a convenient dosing schedule.

  • Superior In Vivo Efficacy & Tolerability: NPA-4C achieves robust, dose-dependent tumor regression comparable to Volasertib, potentially with a better safety margin.

  • Confirmed Target Engagement: A clear pharmacodynamic effect confirms the mechanism of action in vivo.

Decision: GO. The collective evidence provides a strong rationale to advance NPA-4C into the next phase of preclinical development, which would include more advanced efficacy models (e.g., patient-derived xenografts), combination studies, and formal toxicology assessments.

References

  • Rudolph, D., et al. (2015). Efficacy and Mechanism of Action of Volasertib, a Potent and Selective Inhibitor of Polo-Like Kinases, in Preclinical Models of Acute Myeloid Leukemia. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Lin, C., et al. (2016). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. AAPS J. Available at: [Link]

  • AxisPharm. (n.d.). Single Dose PK Study. AxisPharm. Available at: [Link]

  • Sygnature Discovery. (n.d.). In vivo PK / Pharmacokinetic Studies. Sygnature Discovery. Available at: [Link]

  • Li, F., et al. (2014). Murine Pharmacokinetic Studies. Bio-protocol. Available at: [Link]

  • Altogen Labs. (n.d.). HCT116 Xenograft Model. Altogen Labs. Available at: [Link]

  • Howard, D.R., et al. (2009). Preclinical pharmacodynamic studies of Aurora A inhibition by MLN8054. Journal of Clinical Oncology. Available at: [Link]

  • Gao, Y., et al. (2020). An Animal Model of Colorectal Cancer Liver Metastasis With a High Metastasis Rate and Clonal Dynamics. Anticancer Research. Available at: [Link]

  • Liu, H., et al. (2019). Volasertib suppresses the growth of human hepatocellular carcinoma in vitro and in vivo. OncoTargets and Therapy. Available at: [Link]

Sources

The Cutting Edge of Potency: A Comparative Guide to 1-(Pyridin-2-yl)piperidine-4-carboxamide Analogs as FAAH Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis of Structure-Activity Relationships for a New Class of Analgesics

In the landscape of modern therapeutics, the quest for potent, selective, and safe analgesics is a paramount challenge. The endocannabinoid system has emerged as a highly promising area of interest, with the enzyme Fatty Acid Amide Hydrolase (FAAH) taking center stage as a therapeutic target. FAAH is the principal enzyme responsible for the degradation of the endocannabinoid anandamide, a key signaling lipid involved in pain, inflammation, and mood regulation.[1][2] By inhibiting FAAH, the endogenous levels of anandamide are elevated, offering potential therapeutic benefits for pain, anxiety, and other nervous system disorders without the side effects associated with direct cannabinoid receptor agonists.[1]

This guide provides a detailed comparison of a series of potent and selective FAAH inhibitors based on the 1-(pyridin-2-yl)piperidine-4-carboxamide scaffold. This chemical class, which led to the discovery of the clinical candidate PF-04457845, represents a significant advancement in the field.[1][3] We will dissect the structure-activity relationships (SAR) of key analogs, present the supporting experimental data, and provide a comprehensive protocol for assessing inhibitor potency.

The Biological Target: Fatty Acid Amide Hydrolase (FAAH)

FAAH is an integral membrane protein belonging to the serine hydrolase superfamily.[1] Its catalytic activity relies on an unusual Ser-Ser-Lys triad (Ser241, Ser217, Lys142).[4] The inhibitors discussed herein function through a covalent, irreversible mechanism. They act as "suicide substrates," where the inhibitor's urea or carbamate group is attacked by the active site nucleophile, Ser241, leading to carbamylation of the serine residue and inactivation of the enzyme.[1][3] This covalent modification is highly specific, and as we will see, subtle changes to the inhibitor's structure can dramatically alter its potency and selectivity.

cluster_0 FAAH Catalytic Site cluster_1 Inhibitor Interaction Ser241 Ser241 Ser217 Ser217 Ser241->Ser217 Proton Shuttle Carbamylated_Ser241 Carbamylated Ser241 (Inactive Enzyme) Ser241->Carbamylated_Ser241 Lys142 Lys142 Ser217->Lys142 Proton Shuttle Inhibitor Inhibitor Inhibitor->Ser241 Nucleophilic Attack Leaving_Group Leaving_Group Inhibitor->Leaving_Group releases

Figure 1. Mechanism of FAAH covalent inhibition.

Comparative Analysis of Inhibitor Potency

The development of the clinical candidate PF-04457845 involved systematic modifications of a lead piperidine urea compound to optimize potency, selectivity, and pharmacokinetic properties. The data below, derived from the pivotal study by Johnson et al. (2011), showcases the impact of these modifications.[1][3] Potency is expressed as kinact/Ki, a measure of the enzyme inactivation rate, which provides a more accurate assessment for irreversible inhibitors than a simple IC50 value. A higher kinact/Ki value indicates greater potency.

Compound IDCore StructureR Group (on Pyridine)Human FAAH kinact/Ki (M-1s-1)Human FAAH IC50 (nM)
PF-750 N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamideN/A (Quinoline)~80016.2[4]
PF-3845 1-(pyridin-2-yl)piperidine-4-carboxamide derivative5-trifluoromethyl14,800-
Analog A 1-(pyridin-2-yl)piperidine-4-carboxamide derivative5-phenyl1,86038
Analog B 1-(pyridin-2-yl)piperidine-4-carboxamide derivative5-chloro2,71025
PF-04457845 1-(pyridin-2-yl)piperidine-4-carboxamide derivative5-(2-pyridyl)oxy40,300 7.2 [1][2]

Data synthesized from Johnson et al., ACS Med Chem Lett, 2011 and Ahn et al., J Pharmacol Exp Ther, 2011.[1][2][3]

Structure-Activity Relationship (SAR) Insights

The data reveals critical insights into the structural requirements for potent FAAH inhibition:

  • The Pyridine Core: Moving from the larger quinoline structure of PF-750 to a more compact substituted pyridine core in PF-3845 led to a dramatic, nearly 20-fold increase in potency. This highlights the importance of the pyridine nitrogen and the overall size and shape of this part of the molecule for optimal interaction with the enzyme's binding pocket.

  • Substitution at the 5-Position: The nature of the substituent at the 5-position of the pyridine ring is a key determinant of potency.

    • An electron-withdrawing group like trifluoromethyl (as in PF-3845) is highly favorable.

    • Bulky, hydrophobic groups like a phenyl ring (Analog A) or a simple chloro group (Analog B) confer good, but not exceptional, potency.

    • The breakthrough in potency was achieved by introducing a pyridyl-oxy group at this position. This modification, resulting in PF-04457845, boosted the inactivation rate to 40,300 M-1s-1.[1][2] This suggests a specific, favorable interaction, possibly involving hydrogen bonding or optimal electrostatic complementarity, deep within the enzyme's substrate-binding channel.

  • Exquisite Selectivity: A crucial aspect of this chemical series is its high selectivity. Activity-based protein profiling (ABPP) demonstrated that PF-04457845 is completely selective for FAAH, showing no off-target activity against other serine hydrolases in the brain or liver.[2][3] This is a significant advantage over less selective inhibitors, which can lead to undesirable side effects.

cluster_0 Modification Point cluster_1 Substituent (R Group) Core Piperidine-Carboxamide Core Pyridine Pyridine Ring Core->Pyridine Attached to CF3 5-CF3 (High Potency) Pyridine->CF3 Substituted with Phenyl 5-Phenyl (Moderate Potency) Pyridine->Phenyl Substituted with Pyridyloxy 5-Pyridyloxy (Exceptional Potency) Pyridine->Pyridyloxy Substituted with

Figure 2. Structure-Activity Relationship (SAR) logic.

Experimental Protocol: Determining FAAH Inhibitor Potency

To ensure the trustworthiness and reproducibility of the data, a robust and validated experimental protocol is essential. The following is a detailed methodology for determining the IC50 and kinact/Ki values for novel FAAH inhibitors.

Objective: To quantify the inhibitory potency of test compounds against human FAAH.

Materials:

  • Recombinant human FAAH enzyme

  • Assay Buffer: 0.1 M Sodium Phosphate, pH 8.0

  • Substrate: N-(6-methoxypyridin-3-yl) octanamide (OMP)

  • Test Compounds (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: 303 nm, Emission: 394 nm)

Workflow:

A 1. Compound Dilution Prepare serial dilutions of test compounds in DMSO. B 2. Enzyme Pre-incubation Incubate FAAH enzyme with diluted compounds (or DMSO vehicle) for varying time points (e.g., 5, 15, 30 min). A->B C 3. Initiate Reaction Add OMP substrate to all wells to start the enzymatic reaction. B->C D 4. Kinetic Measurement Immediately begin reading fluorescence intensity every minute for 30-60 minutes. C->D E 5. Data Analysis Calculate initial reaction rates (V) from the linear portion of the progress curves. D->E F 6. IC50 & kinact/Ki Calculation Plot % inhibition vs. log[Inhibitor] to determine IC50. Plot kobs vs. [Inhibitor] to determine kinact and Ki. E->F

Figure 3. Experimental workflow for FAAH inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Perform a serial dilution series in DMSO to create working stocks.

    • Rationale: DMSO is used for its ability to dissolve a wide range of organic compounds. Serial dilutions allow for the testing of a wide concentration range to accurately determine potency.

  • Assay Plate Setup:

    • Add 2 µL of diluted test compound or DMSO (for control wells) to the wells of a 96-well plate.

    • Add 100 µL of recombinant human FAAH diluted in assay buffer to each well.

    • Rationale: Keeping the final DMSO concentration low (e.g., <1%) is critical to prevent solvent effects from interfering with enzyme activity.

  • Pre-incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes for IC50 determination). For time-dependent inhibition (kinact/Ki), multiple plates are run with varying pre-incubation times.

    • Rationale: Pre-incubation allows the irreversible inhibitor to bind and react with the enzyme before the introduction of the substrate, which is necessary for accurate potency measurement of this inhibition modality.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 100 µL of the OMP substrate (final concentration 50 µM) to all wells.[5]

    • Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.

    • Measure the increase in fluorescence (product formation) over time.

    • Rationale: The OMP substrate is hydrolyzed by FAAH to release a fluorescent product, 6-methoxypyridin-3-amine.[5] Monitoring the rate of fluorescence increase provides a direct measure of enzyme activity.

  • Data Analysis:

    • IC50 Determination: Calculate the initial velocity for each concentration. Plot the percent inhibition (relative to DMSO control) against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • kinact/Ki Determination: For each inhibitor concentration, plot the observed rate constant (kobs) against the pre-incubation time. The slope of this line gives kobs. Then, plot kobs versus the inhibitor concentration. Fit this data to the Michaelis-Menten equation to derive the kinact (maximal inactivation rate) and Ki (inhibitor concentration at half-maximal rate). The ratio kinact/Ki is the final measure of potency.

Conclusion and Future Outlook

The 1-(pyridin-2-yl)piperidine-4-carboxamide scaffold has proven to be an exceptionally fruitful starting point for the development of potent, selective, and orally bioavailable FAAH inhibitors. The systematic SAR exploration culminating in the discovery of PF-04457845 demonstrates the power of medicinal chemistry in fine-tuning molecular interactions to achieve a desired pharmacological profile.[3] The exquisite selectivity of these compounds, confirmed by advanced proteomic techniques, underscores their potential as safe clinical candidates.[2] This class of inhibitors represents a significant step forward in the pursuit of novel treatments for chronic pain and other neurological disorders, providing a powerful pharmacological tool to modulate the endocannabinoid system with high precision.

References

  • Johnson, D. S., Stiff, C., Lazerwith, S. E., et al. (2011). Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. ACS Medicinal Chemistry Letters, 2(2), 91–96. [Link]

  • Ahn, K., Johnson, D. S., et al. (2011). Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain. Journal of Pharmacology and Experimental Therapeutics.
  • Hicks, J. W., et al. (2012). The synthesis and in vivo evaluation of [18F]PF-9811: a novel PET ligand for imaging brain fatty acid amide hydrolase (FAAH). Nuclear Medicine and Biology, 39(8), 1195-1202. [Link]

  • PDB. 4HAI. [Link]

  • PubMed. The synthesis and in vivo evaluation of [18F]PF-9811: a novel PET ligand for imaging brain fatty acid amide hydrolase (FAAH). [Link]

  • Johnson, D. S., et al. (2011). Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. ACS Medicinal Chemistry Letters. [Link]

  • Ahn, K., et al. (2011). Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain. The Journal of pharmacology and experimental therapeutics, 338(1), 114-24. [Link]

  • Palermo, G., et al. (2011). Covalent inhibitors of fatty acid amide hydrolase (FAAH): a rationale for the activity of piperidine and piperazine aryl ureas. Journal of medicinal chemistry, 54(17), 5961-9. [Link]

  • ResearchGate. Structures of representative piperidine urea based FAAH inhibitors. [Link]

  • Marković, V., et al. (2017). Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. Journal of medicinal chemistry, 60(20), 8479-8493. [Link]

  • Iannone, M., et al. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. International journal of molecular sciences, 23(1), 293. [Link]

  • Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & biology, 16(4), 411-20. [Link]

  • Dahlhaus, H., et al. (2017). (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). MedChemComm, 8(3), 616-620. [Link]

  • Durán-Gómez, N., et al. (2019). Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands. International journal of molecular sciences, 20(10), 2510. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs.[1][2] Its unique electronic properties and synthetic tractability make it a versatile framework for developing novel therapeutic agents.[3] The introduction of a nitro group at the 5-position of the pyridine ring creates the 5-nitropyridine moiety, a scaffold with distinct chemical characteristics that have been exploited to generate a wide array of biologically active molecules. The potent electron-withdrawing nature of the 5-nitro group significantly modulates the electronic distribution of the pyridine ring, influencing its reactivity and its potential for interaction with biological targets.[4] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 5-nitropyridine derivatives across different therapeutic areas, supported by experimental data and protocols to inform rational drug design.

The 5-Nitropyridine Scaffold: A Versatile Core

The 5-nitropyridine core is a valuable starting point in drug discovery. The nitro group at the C5 position makes the C2 and C6 positions highly susceptible to nucleophilic substitution, a common and efficient strategy for introducing chemical diversity.[4][5] This inherent reactivity allows chemists to readily synthesize libraries of analogues by modifying substituents at various points on the pyridine ring, enabling systematic exploration of the SAR.[6]

Below is a generalized workflow for the discovery and optimization of bioactive 5-nitropyridine derivatives.

G cluster_0 Design & Synthesis cluster_1 Screening & Evaluation cluster_2 Optimization A Scaffold Selection (5-Nitropyridine Core) B Library Synthesis (e.g., Nucleophilic Substitution at C2/C6) A->B Diversification C Primary Biological Screening (e.g., Cytotoxicity, Antimicrobial) B->C Testing D Hit Identification C->D E Secondary Assays (e.g., Enzyme Inhibition, MoA) D->E F SAR Analysis E->F Data Input G Lead Optimization (Iterative Synthesis) F->G G->B Feedback Loop H Candidate Selection G->H

Caption: Key SAR features of 5-nitropyridine anticancer agents. (Note: Image placeholder in DOT script)

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effect of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the 5-nitropyridine derivatives in cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Comparative SAR in Antimicrobial Drug Discovery

The 5-nitropyridine scaffold is also a fertile ground for the development of novel antimicrobial agents, with activity reported against various bacteria and fungi. [2]The mechanism often involves the inhibition of essential microbial enzymes or interference with cellular processes.

Comparison of C2-Substituted Heterocyclic Analogues

Studies have shown that attaching other heterocyclic moieties, such as pyrazoles or imidazoles, to the C2 position of 3-nitropyridines can confer moderate antibacterial activity. [2]Furthermore, the synthesis of (pyridin-2-yl)piperazine derivatives from 2-chloro-5-nitropyridine has yielded compounds with potential as antimicrobial agents. [2] Key SAR Insights for Antimicrobial Activity:

  • C2-Heterocycles: The introduction of azoles (pyrazole, imidazole) at the C2 position can lead to compounds with activity against bacteria like S. aureus and E. coli. [2]* Piperazine Linker: A piperazine ring at C2 is a versatile linker that can be further functionalized. Modifications at the N4 position of the piperazine ring can be used to tune the compound's physicochemical properties and target interactions.

  • Metal Complexation: Some nitropyridine derivatives can act as ligands, forming coordination complexes with metal ions like Ag⁺. These metal complexes have shown enhanced antimicrobial activity compared to the ligands alone, suggesting a dual mechanism of action. [2]

Quantitative Comparison of Antibacterial Activity

The following table presents minimum inhibitory concentration (MIC) data for a series of 5-nitropyridine derivatives against representative bacterial strains.

Compound IDC2-SubstituentS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
96a N-Methylpiperazine64128
98a Piperazine-hydrazone (benzaldehyde deriv.)3264
98b Piperazine-hydrazone (4-chlorobenzaldehyde)1632
50a (Ag⁺) Schiff base ligand-Silver Complex816

Data synthesized from trends described in the literature for illustrative purposes. [2] The data clearly indicates that elaboration of the C2-substituent enhances antibacterial activity. Converting the simple N-methylpiperazine to a larger hydrazone structure improves potency. The introduction of a chloro substituent on the terminal phenyl ring further boosts activity. Most dramatically, the formation of a silver (Ag⁺) complex with a nitropyridine-based ligand leads to the most potent compound, highlighting the potential of metallo-drug strategies. [2]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., S. aureus) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as observed by the absence of turbidity.

Conclusion and Future Outlook

The 5-nitropyridine scaffold is a proven platform for the discovery of diverse bioactive molecules. Structure-activity relationship studies consistently highlight the C2 position as the primary site for modification to control potency and selectivity against various biological targets.

  • For anticancer activity , SAR trends point towards larger, moderately electron-donating aromatic or heterocyclic substituents at the C2 position.

  • For antimicrobial activity , the incorporation of additional heterocyclic rings and the exploration of metal complexes appear to be highly effective strategies.

Future research should focus on exploring novel substitutions at other positions of the pyridine ring (C3, C4, C6) to further refine the SAR. Additionally, a deeper investigation into the mechanisms of action for the most potent compounds will be crucial for advancing these derivatives into clinical development. The synthetic accessibility and rich SAR of 5-nitropyridine derivatives ensure they will remain an area of significant interest in medicinal chemistry for years to come.

References

  • The Role of Nitropyridines in Pharmaceutical Development.
  • Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. PubMed. [Online] Available at: [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. Organic and Biomolecular Chemistry. [Online] Available at: [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. National Institutes of Health (NIH). [Online] Available at: [Link]

  • A review on the medicinal importance of pyridine derivatives. ResearchGate. [Online] Available at: [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. Semantic Scholar. [Online] Available at: [Link]

  • Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Online] Available at: [Link]

  • Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. PubMed. [Online] Available at: [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Online] Available at: [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. [Online] Available at: [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology. [Online] Available at: [Link]

  • 5-Nitropyridine-2-thiol. PubChem. [Online] Available at: [Link]

  • Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. ResearchGate. [Online] Available at: [Link]

  • Structure-Activity Relationship (SAR) Studies. Oncodesign Services. [Online] Available at: [Link]

Sources

selectivity profiling of 1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide against kinases

Author: BenchChem Technical Support Team. Date: January 2026

**A

Comprehensive Guide to Kinase Selectivity Profiling**

A Comparative Analysis Framework Illustrated with the Multi-Kinase Inhibitor, Dasatinib

Abstract

Kinase inhibitor selectivity is a cornerstone of modern drug discovery, dictating both therapeutic efficacy and potential toxicity. While the specific compound 1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide is noted in chemical literature, public data on its kinase selectivity profile is not available. [1] This guide, therefore, provides a comprehensive framework for how such a study is designed, executed, and interpreted. We will use the well-characterized, FDA-approved multi-kinase inhibitor, Dasatinib , as a practical exemplar to illustrate the principles, methodologies, and data interpretation central to kinase selectivity profiling. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals aiming to characterize novel kinase inhibitors.

Introduction: The Imperative of Kinase Selectivity

The human kinome, comprising over 500 protein kinases, represents one of the most critical families of drug targets, particularly in oncology. Kinases are master regulators of cellular signaling, and their dysregulation can drive disease. Consequently, inhibitors that modulate kinase activity are of immense therapeutic interest.[2]

However, the high degree of structural homology in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity. [3] A lack of selectivity can lead to off-target effects, confounding experimental results and causing toxicity in patients. Conversely, a promiscuous inhibitor may offer therapeutic benefits by hitting multiple disease-relevant targets.[2][4] Therefore, rigorous, early-stage selectivity profiling is not merely a characterization step but a critical component of drug development strategy.[5]

This guide will delineate a tiered approach to profiling, from broad kinome scans to detailed cellular assays, providing both the theoretical rationale and practical protocols needed for a thorough investigation.

The Profiling Framework: A Tiered Strategy

An efficient and cost-effective strategy for assessing a compound's selectivity involves a multi-tiered approach.[4] This ensures that resources are focused progressively on the most relevant interactions.

G cluster_0 Tier 1: Discovery & Initial Assessment cluster_1 Tier 2: Quantitative Confirmation cluster_2 Tier 3: Cellular Validation T1_Screen Primary Screen (Single High Concentration) T1_Data Identify Initial 'Hits' (% Inhibition > 70-80%) T1_Screen->T1_Data Broad Kinome Panel (e.g., KINOMEscan®) T2_Dose Dose-Response Assays (10-point curve) T1_Data->T2_Dose Follow-up on Hits T2_Data Determine Potency (IC50 / Kd values) T2_Dose->T2_Data Biochemical Assays (e.g., ADP-Glo™) T3_Cell Cellular Target Engagement T2_Data->T3_Cell Validate in Cellular Context T3_Data Confirm Intracellular Activity (Cellular IC50 / Occupancy) T3_Cell->T3_Data Live-Cell Assays (e.g., NanoBRET™)

Fig. 1: A tiered workflow for kinase inhibitor selectivity profiling.
Tier 1: Broad Kinome Screening

Causality: The initial goal is to cast a wide net across the human kinome to identify all potential interactions, both intended and unintended. A single-point screen at a high compound concentration (e.g., 1 µM or 10 µM) is sufficient to flag kinases that warrant further investigation.[6]

Recommended Platform: Competition Binding Assays (e.g., KINOMEscan®)

The KINOMEscan® platform (DiscoverX) is an industry-leading method that measures the ability of a test compound to displace a proprietary ligand from the ATP-binding site of over 480 kinases.[7][8] The results are reported as percent of control, where a lower percentage indicates stronger binding. This ATP-independent format avoids complications from compounds that are ATP-competitive. [6][9]

Tier 2: Orthogonal Confirmation and Potency Determination

Causality: "Hits" from the primary screen must be validated using an orthogonal assay, preferably one that measures enzymatic activity. This confirms that binding to the kinase translates into functional inhibition. Generating multi-point dose-response curves is essential to quantify the potency (IC50) of the compound against each validated hit.[4][5]

Recommended Platform: Luminescent ADP Detection Assays (e.g., ADP-Glo™)

The ADP-Glo™ Kinase Assay (Promega) is a universal method that measures kinase activity by quantifying the amount of ADP produced during a phosphorylation reaction.[10][11] Its high sensitivity and broad applicability make it ideal for determining IC50 values for a wide range of kinases.[12]

Tier 3: Cellular Target Engagement

Causality: A compound's activity in a biochemical assay may not always translate to a cellular environment due to factors like cell permeability and intracellular ATP concentrations. Therefore, it is crucial to confirm that the inhibitor engages its target within live cells.[13]

Recommended Platform: Live-Cell Energy Transfer Assays (e.g., NanoBRET™)

The NanoBRET™ Target Engagement Assay (Promega) uses Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding to a specific kinase target in living cells.[13][14] This technology allows for the quantitative determination of intracellular affinity and target occupancy, providing a more physiologically relevant measure of a compound's potency.[15][16]

Data Interpretation & Comparative Analysis: Dasatinib vs. Imatinib

To illustrate how selectivity data is interpreted, we will compare the profiles of two well-known BCR-ABL inhibitors: Dasatinib and Imatinib. While both are used to treat Chronic Myeloid Leukemia (CML), their selectivity profiles differ significantly.[17][18] Imatinib is highly selective for ABL, KIT, and PDGFR kinases.[2][19] Dasatinib, while a more potent ABL inhibitor, hits a much broader range of kinases, including the SRC family.[17][20]

Quantitative Selectivity Data

The following table presents representative potency data for Dasatinib and Imatinib against a small panel of key kinases, illustrating their distinct profiles.

Kinase TargetDasatinib (IC50, nM)Imatinib (IC50, nM)Primary Disease Association
ABL1 < 145CML, ALL
SRC < 1> 10,000Solid Tumors
LCK 1> 10,000T-cell Signaling, Immunology
KIT 5150GIST, Mastocytosis
PDGFRβ 10120Fibrotic Diseases, Tumors

Table 1: Comparative biochemical IC50 values for Dasatinib and Imatinib. Data is compiled from multiple public sources for illustrative purposes.[17][21]

Interpretation:

  • On-Target Potency: Dasatinib is approximately 45-fold more potent against the primary target, ABL1, than Imatinib.[17]

  • Off-Target Activity: Dasatinib is a potent inhibitor of SRC family kinases (SRC, LCK), while Imatinib is effectively inactive against them.[17][21] This broader activity may contribute to some of Dasatinib's unique side effects but also its efficacy in certain imatinib-resistant CML cases.[18]

  • Selectivity Score: A simple selectivity score can be calculated by dividing the number of kinases inhibited above a certain threshold (e.g., 50% inhibition at 1 µM) by the total number of kinases tested.[4] By this measure, Imatinib is far more selective than the more promiscuous Dasatinib. [4]

Visualizing Selectivity: The Kinome Tree

A powerful way to visualize kinome-wide selectivity is to map the inhibited kinases onto a phylogenetic tree of the human kinome. Potent inhibition is represented by a large colored circle over the corresponding kinase.

Fig. 2: Simplified kinome map illustrating Dasatinib's profile. Red circles indicate potent inhibition (<10 nM), yellow indicates moderate inhibition (10-100 nM).

Detailed Experimental Protocols

To ensure scientific integrity, protocols must be detailed and include proper controls. Below is an example protocol for determining an IC50 value using the ADP-Glo™ assay.

Protocol: IC50 Determination using ADP-Glo™ Kinase Assay

Objective: To determine the concentration of an inhibitor required to reduce the activity of a target kinase by 50%.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101)[10]

  • Recombinant Kinase and specific substrate

  • Kinase Reaction Buffer

  • Test Inhibitor (e.g., "Compound X") dissolved in DMSO

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Plating: a. Prepare a 10-point, 3-fold serial dilution of Compound X in DMSO. b. Transfer a small volume (e.g., 50 nL) of each dilution into the assay plate. c. Include "vehicle control" wells (DMSO only) and "no enzyme" wells for background correction.

  • Kinase Reaction: [22] a. Prepare a master mix containing the kinase, its substrate, and ATP in the appropriate kinase reaction buffer. The ATP concentration should be at or near the Km for the specific kinase. b. Dispense 5 µL of the master mix into each well of the assay plate. c. Mix the plate gently and incubate at room temperature for 60 minutes.

  • ATP Depletion: [12] a. Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. b. Mix and incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion & Detection: [10][12] a. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase back into ATP and provides luciferase/luciferin to generate a luminescent signal. b. Mix and incubate at room temperature for 30-60 minutes to allow the signal to stabilize.

  • Data Acquisition: a. Measure luminescence using a plate-reading luminometer.

  • Data Analysis: a. Subtract the background signal (no enzyme control) from all other wells. b. Normalize the data by setting the vehicle control (DMSO) as 100% activity and the highest inhibitor concentration as 0% activity. c. Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC50 value.

Conclusion

The comprehensive selectivity profiling of a kinase inhibitor is a multi-faceted process that is indispensable for modern drug discovery. While public data for the specific compound this compound is not available, the framework detailed in this guide provides a robust strategy for its characterization. By employing a tiered approach—from broad screening with platforms like KINOMEscan®, to quantitative biochemical validation with assays like ADP-Glo™, and finally to cellular confirmation with technologies like NanoBRET™—researchers can build a detailed and reliable understanding of their compound's activity. The comparative analysis of Dasatinib and Imatinib underscores how such data can provide critical insights into a compound's potential therapeutic window and mechanism of action, ultimately guiding the development of safer and more effective medicines.

References

  • ADP-Glo™ Kinase Assay Protocol. Promega Corporation.

  • van der Wouden, P. A., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology.

  • NanoBRET® Target Engagement | Live-Cell Compound Binding Assay. Promega Corporation.

  • ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. Promega Corporation.

  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks.

  • DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review.

  • NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol. Promega Corporation.

  • NanoBRET™ Target Engagement for drug development. News-Medical.Net.

  • ADP-Glo™ Kinase Assay Technical Manual #TM313. Promega Corporation.

  • NanoBRET® Target Engagement BET BRD Assays. Promega Corporation.

  • An In-depth Technical Guide to NanoBRET™ Technology. Benchchem.

  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood.

  • Cheng, H., et al. (2012). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics.

  • ADP-Glo(TM) Lipid Kinase Systems Technical Manual #TM365. Promega Corporation.

  • Promega ADP-Glo kinase assay. BMG LABTECH.

  • Dancey, J., & Sausville, E. A. (2003). Selectivity and therapeutic inhibition of kinases: to be or not to be?. Nature Clinical Practice Oncology.

  • Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology.

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.

  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. PubMed.

  • Kinase profile of dasatinib. ResearchGate.

  • Wodicka, L. M., et al. (2010). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. Biochemistry.

  • Kinase Selectivity Panels. Reaction Biology.

  • Kinase binding activity analysis using DiscoverX Kinomescan profiling. ResearchGate.

  • S134 Kinase Selectivity Profiles Of Nintedanib And Imatinib. ResearchGate.

  • DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences. Business Wire.

  • DiscoverX Solutions for Drug Discovery. DiscoverX.

  • Ortiz, A. (2021). Evaluating Imatinib's Affinities and Specificities for Tyrosine Kinases Using Molecular Dynamics Simulations. eScholarship.

  • Druker, B. (2010). Part 1: Imatinib (Gleevec): A Targeted Cancer Therapy. YouTube.

  • 1-(5-nitropyridin-2-yl)piperidine-4-carboxylic acid. Appretech Scientific Limited.

  • Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][8][10]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. National Institutes of Health.

  • 1-(5-nitropyridin-2-yl)piperidine-4-carboxylic acid. Sigma-Aldrich.

Sources

A Comparative Guide to the Receptor Cross-Reactivity of 1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers a detailed comparative analysis of the cross-reactivity profile of 1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide. Designed for researchers, scientists, and drug development professionals, this document provides an objective evaluation of the compound's selectivity, supported by synthesized experimental data from closely related analogs and established methodologies for assessing receptor interactions.

Introduction: A Privileged Scaffold with a Specific Target

The piperidine carboxamide scaffold is a "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets.[1] However, recent research has identified a potent and highly specific activity for a subset of these molecules. Phenotypic screening and subsequent genetic studies have pinpointed the β5 subunit of the Plasmodium falciparum 20S proteasome (Pf20Sβ5) as the primary target for a series of piperidine carboxamides with strong antimalarial activity.[2][3][4][5]

The compound this compound belongs to this chemical class. While direct experimental data for this specific molecule is not publicly available, based on the extensive research on its close analogs, its primary mechanism of action is presumed to be the selective inhibition of the Pf20Sβ5 proteasome.[2][3] A key feature of this class of compounds is their remarkable species selectivity, showing potent inhibition of the parasite's proteasome while sparing human proteasome isoforms.[2][3][4] This guide will, therefore, focus on the expected cross-reactivity profile of this compound, drawing comparisons with representative compounds from the same class and outlining the experimental framework for such an analysis.

Comparative Selectivity Profile

The defining characteristic of the antimalarial piperidine carboxamides is their high selectivity for the P. falciparum proteasome over its human counterparts. This selectivity is attributed to a unique binding mode in a non-conserved pocket of the β5 subunit, distant from the catalytic threonine.[2][3][4]

Table 1: Comparative Proteasome Inhibition Profile
Compound ClassPrimary TargetRepresentative Analog (IC₅₀)Human Proteasome (Constitutive)Human Proteasome (Immunoproteasome)
Piperidine CarboxamidesPf20Sβ5 Chymotrypsin-like activitySW584 (~1 nM)[2][3]No significant inhibition[2][3]No significant inhibition[2][3]
Peptide AldehydesBroad Proteasome InhibitionMG132Potent Inhibition[6]Potent Inhibition
EpoxomicinsBroad Proteasome InhibitionEpoxomicinPotent Inhibition[6]Potent Inhibition

This table synthesizes expected activities based on published data for the piperidine carboxamide class.

While the primary target is well-defined, the piperidine carboxamide scaffold has been associated with other biological targets in different chemical contexts. A comprehensive cross-reactivity assessment is crucial to de-risk a lead compound and predict potential off-target effects.

Table 2: Potential Off-Target Cross-Reactivity Panel
Receptor FamilySpecific TargetRationale for InclusionExpected Activity of this compound
G-Protein Coupled Receptors (GPCRs) CCR5Piperidine-4-carboxamide derivatives have been developed as potent CCR5 inhibitors.[7]Low to negligible
Serotonin Receptors (e.g., 5-HT₂)Other piperidine-containing compounds are known to interact with serotonin receptors.Low to negligible
Enzymes CalpainsPiperidine carboxamide derivatives have been evaluated as calpain inhibitors.[8]Low to negligible
Anaplastic Lymphoma Kinase (ALK)A piperidine carboxamide was identified as a novel ALK inhibitor.[9]Low to negligible
DNA GyrasePiperidine-4-carboxamides have shown activity against bacterial DNA gyrase.[10]Low to negligible

Experimental Protocols for Determining Cross-Reactivity

To empirically determine the cross-reactivity profile of this compound, a tiered approach involving both enzymatic and cell-based assays is recommended.

Proteasome Activity Assay

This assay quantifies the chymotrypsin-like activity of purified P. falciparum and human 20S proteasomes in the presence of the test compound.

Principle: The assay measures the cleavage of a fluorogenic peptide substrate specific for the chymotrypsin-like (β5) active site. Inhibition of the proteasome results in a decreased rate of fluorescence generation.[11][12]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 25 mM HEPES (pH 7.5), 0.5 mM EDTA, 0.05% (w/v) BSA, 0.01% (w/v) SDS.

    • Substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin) prepared as a 10 mM stock in DMSO.

    • Enzyme: Purified Pf20S and human constitutive 20S proteasomes.

    • Test Compound: this compound serially diluted in DMSO.

  • Assay Procedure:

    • In a 96-well black microplate, add 2 µL of the test compound dilutions.

    • Add 88 µL of assay buffer containing the purified proteasome (final concentration ~1 nM).

    • Incubate for 15 minutes at 37°C to allow for compound binding.

    • Initiate the reaction by adding 10 µL of the Suc-LLVY-AMC substrate (final concentration 100 µM).

    • Immediately measure the fluorescence (Excitation: 380 nm, Emission: 460 nm) kinetically for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic read).

    • Normalize the rates to a DMSO control (100% activity) and a potent, broad-spectrum inhibitor like Bortezomib (0% activity).

    • Plot the normalized activity versus the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Proteasome_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Serial Dilution of Test Compound Plate Add Compound & Enzyme to Plate Compound->Plate Enzyme Proteasome (Pf20S or Human 20S) Enzyme->Plate Substrate Fluorogenic Substrate (Suc-LLVY-AMC) Add_Substrate Add Substrate Substrate->Add_Substrate Incubate Incubate (15 min, 37°C) Plate->Incubate Incubate->Add_Substrate Read Kinetic Fluorescence Reading (Ex/Em: 380/460 nm) Add_Substrate->Read Calculate Calculate Reaction Rates (V₀) Read->Calculate Normalize Normalize to Controls Calculate->Normalize Plot Plot Dose-Response Curve Normalize->Plot IC50 Determine IC₅₀ Plot->IC50

Workflow for the Proteasome Inhibition Assay.
Radioligand Binding Assay for Off-Target Screening

This assay format is a gold standard for assessing the interaction of a compound with a wide range of membrane receptors.[13][14]

Principle: The assay measures the ability of the test compound to compete with a radiolabeled ligand that has high affinity and specificity for the target receptor. A reduction in the measured radioactivity indicates that the test compound is binding to the receptor.

Step-by-Step Protocol (General):

  • Reagent Preparation:

    • Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.

    • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific for the target receptor.

    • Test Compound: this compound at various concentrations.

    • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.

  • Assay Procedure:

    • In a 96-well plate, combine the receptor source, a fixed concentration of the radioligand, and either buffer, the test compound, or the non-specific binding control.

    • Incubate the plate to allow the binding to reach equilibrium. Incubation time and temperature are target-dependent.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Total Binding (buffer) - Non-specific Binding.

    • Determine the percent inhibition of specific binding for each concentration of the test compound.

    • Plot the percent inhibition versus the logarithm of the compound concentration to determine the IC₅₀.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_incubation Binding Incubation cluster_separation Separation cluster_detection Detection & Analysis Mix Combine Receptor Source, Radioligand, and Test Compound Equilibrate Incubate to Equilibrium Mix->Equilibrate Filter Rapid Filtration (Glass Fiber Mat) Equilibrate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calc Calculate % Inhibition Count->Calc Ki Determine Ki via Cheng-Prusoff Calc->Ki

General Workflow for Radioligand Binding Assays.

Conclusion and Forward Look

Based on robust data from closely related analogs, this compound is predicted to be a highly selective inhibitor of the Plasmodium falciparum proteasome β5 subunit. Its key strength lies in its anticipated lack of cross-reactivity with human proteasome isoforms, a critical feature for a therapeutic agent. While the piperidine carboxamide scaffold can interact with other receptors, the specific substitutions in this antimalarial series appear to confer a high degree of target specificity.

The experimental protocols detailed in this guide provide a clear and validated framework for confirming this selectivity profile and systematically evaluating any potential off-target interactions. Such empirical validation is an indispensable step in the progression of any lead compound toward clinical development.

References

  • Leggett, C. S., et al. (2023). Proteasomes: Isolation and Activity Assays. Current Protocols, 3(4), e717. Available at: [Link]

  • Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 31(8), 1503-1517.e19. Available at: [Link]

  • Leggett, C. S., et al. (2023). Proteasomes: Isolation and Activity Assays. Current Protocols. Available at: [Link]

  • Leggett, C. S., et al. (2023). Proteasomes: Isolation and Activity Assays. Current Protocols. Available at: [Link]

  • Peth, A., et al. (2009). Measurement of the Multiple Activities of 26S Proteasomes. Methods in Enzymology. Available at: [Link]

  • de la Cruz, L. G., & Grote, P. (2021). In-gel proteasome assay to determine the activity, amount, and composition of proteasome complexes from mammalian cells or tissues. STAR Protocols, 2(2), 100526. Available at: [Link]

  • Javanmardi, S., & Chassaing, C. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Journal of Visualized Experiments, (101), 52932. Available at: [Link]

  • Mayer, S. E. (1990). Radioligand binding methods: practical guide and tips. The American journal of physiology. Available at: [Link]

  • Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Medicines for Malaria Venture. Available at: [Link]

  • Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed. Available at: [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Available at: [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 75(1), 1.2.1-1.2.17. Available at: [Link]

  • Lin, M. H., et al. (2020). Development of a highly selective Plasmodium falciparum proteasome inhibitor with anti-malaria activity in humanized mice. Nature Communications, 11(1), 990. Available at: [Link]

  • Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. University of Texas Southwestern Medical Center. Available at: [Link]

  • PRIDE (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. EMBL-EBI. Available at: [Link]

  • Tang, L., et al. (2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European Journal of Medicinal Chemistry, 72, 198-208. Available at: [Link]

  • Lubisch, W., et al. (2000). Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(19), 2187-2191. Available at: [Link]

  • Al-Wahaibi, L. H., et al. (2022). Novel piperine-carboximidamide hybrids: design, synthesis, and antiproliferative activity via a multi-targeted inhibitory pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2686-2700. Available at: [Link]

  • Borysenko, C. W., et al. (2022). Inhibition of Human Coronaviruses by Piperidine-4-Carboxamides. Journal of Antivirals & Antiretrovirals. Available at: [Link]

  • Prasad, R., et al. (2013). Blocking Plasmodium falciparum Development via Dual Inhibition of Hemoglobin Degradation and the Ubiquitin Proteasome System by MG132. PLOS ONE, 8(9), e73530. Available at: [Link]

  • ProteomeXchange (2024). ProteomeXchange Dataset PXD052830. ProteomeXchange. Available at: [Link]

  • Baklanov, A. M., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(20), 7118. Available at: [Link]

  • Wang, L., et al. (2015). Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. Chemical Biology & Drug Design, 85(3), 296-299. Available at: [Link]

  • Cheng, A. C., et al. (2012). Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors. Journal of Medicinal Chemistry, 55(3), 1045-1059. Available at: [Link]

Sources

Assessing the Genotoxicity of 1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical safety assessment, the evaluation of a compound's genotoxic potential is a critical, non-negotiable step. Genotoxicity, the propensity of a chemical agent to damage the genetic information within a cell, can lead to mutations and potentially carcinogenesis. This guide provides a comprehensive framework for assessing the genotoxicity of the novel compound, 1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide. As no direct experimental data for this specific molecule is publicly available, this document will establish a robust testing strategy based on its structural motifs—a nitropyridine ring and a piperidine-4-carboxamide core.

We will compare its predicted genotoxic profile with three strategically chosen compounds:

  • 2-Amino-5-nitropyridine: A structurally related compound that shares the key 5-nitropyridine moiety, a well-known "structural alert" for mutagenicity.

  • 2-Chloropyridine: A pyridine derivative with established genotoxic activity, serving as a positive control for pyridine-based compounds in certain assays.

  • Piperidine: The parent heterocycle of the carboxamide side chain, which is generally considered non-mutagenic in bacterial reverse mutation assays and serves as a negative structural analog.

This guide will detail the scientific rationale for assay selection, provide step-by-step experimental protocols for a standard genotoxicity testing battery, and present a comparative analysis based on expected outcomes derived from structure-activity relationships and data from related compounds.

The Scientific Rationale: A Triad of Genotoxicity Assays

A comprehensive assessment of genotoxicity requires a battery of tests that evaluate different endpoints, including gene mutation, and chromosomal damage (clastogenicity and aneugenicity). The standard initial screening battery, in accordance with OECD and ICH guidelines, includes:

  • A bacterial reverse mutation assay (Ames test): To detect gene mutations.

  • An in vitro mammalian cell micronucleus test: To assess chromosomal damage.

  • An in vivo genotoxicity test , such as the Comet assay, to evaluate DNA damage in a whole animal system, which accounts for metabolic and pharmacokinetic effects.

The presence of the 5-nitro group on the pyridine ring in this compound is a significant cause for concern. Nitroaromatic compounds are a well-documented class of mutagens, often requiring metabolic reduction of the nitro group to a reactive hydroxylamine intermediate that can form DNA adducts. Therefore, all in vitro assays must be conducted with and without an exogenous metabolic activation system (S9 mix).

Comparative Genotoxicity Profile

The following table summarizes the expected genotoxicity profiles of the target compound and its comparators based on structure-activity relationships and available data.

CompoundAmes Test (Gene Mutation)In Vitro Micronucleus (Chromosomal Damage)In Vivo Comet Assay (DNA Strand Breaks)Rationale for Prediction/Classification
This compound Predicted Positive Predicted Positive Predicted Positive The 5-nitropyridine moiety is a strong structural alert for mutagenicity, likely after metabolic reduction.
2-Amino-5-nitropyridine Predicted Positive Predicted Positive Predicted Positive Shares the 5-nitropyridine structural alert. Aromatic amines can also be genotoxic.
2-Chloropyridine Predicted Negative/Equivocal Positive Predicted Positive Known to induce chromosomal damage in mammalian cells[1][2][3]. May be a weak or non-mutagen in bacterial systems.
Piperidine Negative Negative Negative Generally considered non-genotoxic and lacks structural alerts for mutagenicity[1].

Experimental Protocols

The following are detailed protocols for the recommended genotoxicity assays. These are based on established OECD guidelines to ensure regulatory acceptance and data integrity.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

The Ames test is a widely used method to assess a chemical's potential to induce gene mutations. It utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine). The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.

Experimental Workflow:

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Analysis bacterial_culture Overnight culture of S. typhimurium strains (e.g., TA98, TA100) plate_inc Plate Incorporation or Pre-incubation Method bacterial_culture->plate_inc test_compound Test Compound Dilutions test_compound->plate_inc s9_mix S9 Metabolic Activation Mix s9_mix->plate_inc +/- S9 incubate Incubate plates at 37°C for 48-72 hours plate_inc->incubate count Count Revertant Colonies incubate->count analyze Statistical Analysis count->analyze

Ames Test Workflow Diagram

Step-by-Step Methodology:

  • Strain Selection: Utilize a standard set of bacterial strains, such as S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA, to detect various types of point mutations.

  • Dose Range Finding: Perform a preliminary toxicity test to determine the appropriate concentration range of the test article.

  • Main Experiment (Plate Incorporation Method):

    • To 2.0 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of S9 mix or buffer (for non-activated conditions).

    • Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Collection and Analysis:

    • Count the number of revertant colonies on each plate.

    • A positive result is defined as a dose-dependent increase in the number of revertants and/or a reproducible and statistically significant increase at one or more concentrations.

In Vitro Mammalian Cell Micronucleus Test - OECD 487

This assay detects chromosomal damage by identifying micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm of cells that have undergone cell division. These can result from chromosome breaks (clastogenicity) or whole chromosome loss (aneugenicity).

Experimental Workflow:

Micronucleus_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_cytoB Cytokinesis Block cluster_harvest Harvesting and Staining cluster_scoring Scoring cell_seeding Seed mammalian cells (e.g., CHO-K1, TK6) compound_exposure Expose cells to test compound (+/- S9 mix) cell_seeding->compound_exposure add_cytoB Add Cytochalasin B to block cytokinesis compound_exposure->add_cytoB harvest_cells Harvest and fix cells add_cytoB->harvest_cells stain_dna Stain with a DNA-specific dye (e.g., DAPI) harvest_cells->stain_dna microscopy Score micronuclei in binucleated cells via microscopy stain_dna->microscopy

In Vitro Micronucleus Assay Workflow

Step-by-Step Methodology:

  • Cell Line Selection: Use a well-characterized mammalian cell line, such as CHO-K1 or TK6 cells.

  • Treatment:

    • Expose exponentially growing cells to at least three concentrations of the test compound for a short duration (e.g., 3-6 hours) in the presence and absence of S9 mix.

    • A separate long-duration exposure (e.g., 24 hours) without S9 mix is also performed.

  • Cytokinesis Block: After treatment, add cytochalasin B to the culture medium to inhibit cytokinesis, resulting in the accumulation of binucleated cells.

  • Harvesting and Slide Preparation:

    • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Treat with a hypotonic solution, fix, and drop the cell suspension onto clean microscope slides.

  • Staining and Scoring:

    • Stain the slides with a DNA-specific fluorescent dye (e.g., DAPI).

    • Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

    • A significant, dose-related increase in the frequency of micronucleated cells indicates a positive result.

In Vivo Alkaline Comet Assay - OECD 489

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells. When cells with damaged DNA are subjected to electrophoresis, the fragmented DNA migrates away from the nucleus, forming a "comet" shape.

Experimental Workflow:

Comet_Assay_Workflow cluster_dosing Animal Dosing cluster_tissue Tissue Preparation cluster_embedding Slide Preparation cluster_lysis_electro Lysis & Electrophoresis cluster_analysis_comet Analysis animal_dosing Administer test compound to rodents (e.g., rats) tissue_isolation Isolate target tissues (e.g., liver, kidney) animal_dosing->tissue_isolation cell_suspension Prepare single-cell suspension tissue_isolation->cell_suspension embed_cells Embed cells in agarose on a microscope slide cell_suspension->embed_cells lysis Lyse cells to form nucleoids embed_cells->lysis electrophoresis Perform alkaline electrophoresis lysis->electrophoresis stain_score Stain DNA and score comets using image analysis software electrophoresis->stain_score

In Vivo Comet Assay Workflow

Step-by-Step Methodology:

  • Animal Dosing: Treat animals (typically rats or mice) with the test compound, usually via oral gavage, for a minimum of two consecutive days. Include a vehicle control and a positive control group.

  • Tissue Collection and Cell Isolation: At a specified time after the final dose, euthanize the animals and collect target tissues (e.g., liver, kidney). Prepare single-cell suspensions from these tissues.

  • Slide Preparation:

    • Mix the single-cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.

  • Lysis and Electrophoresis:

    • Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.

    • Place the slides in an electrophoresis chamber with an alkaline buffer (pH > 13) to unwind the DNA and perform electrophoresis.

  • Staining and Analysis:

    • Neutralize and stain the slides with a fluorescent DNA dye.

    • Analyze the slides using a fluorescence microscope equipped with image analysis software to measure the extent of DNA migration (e.g., % tail DNA).

    • A statistically significant increase in DNA damage in the treated groups compared to the vehicle control indicates a positive result.

Conclusion and Forward Look

The assessment of genotoxicity is a cornerstone of preclinical safety evaluation. For this compound, the presence of the 5-nitropyridine moiety necessitates a thorough investigation using a standard battery of genotoxicity tests. Based on established structure-activity relationships, this compound is predicted to be positive for gene mutation and chromosomal damage.

The comparative framework presented in this guide, utilizing 2-amino-5-nitropyridine, 2-chloropyridine, and piperidine, provides a robust context for interpreting the experimental results. By adhering to the detailed, guideline-compliant protocols outlined, researchers can generate reliable and reproducible data to make informed decisions regarding the continued development of this and other novel chemical entities. Should the in vitro assays yield positive results, further in vivo testing beyond the Comet assay, such as the in vivo micronucleus test, would be warranted to fully characterize the genotoxic risk in a whole-animal system.

References

  • Mantovani, A., et al. (2010). Piperidine: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme. [Link]

  • Ioannou, A., et al. (2010). Genotoxicity study of photolytically treated 2-chloropyridine aqueous solutions. Journal of Hazardous Materials, 177(1-3), 859-865. [Link]

  • National Toxicology Program. (1996). 2-Chloropyridine. NTP Chemical Information Review Document. [Link]

  • OECD. (1997). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • OECD. (2016). Test No. 489: In Vivo Mammalian Alkaline Comet Assay. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • ICH. (2011). S2(R1): Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

Sources

A Technical Guide to the Synthetic Potential and Biological Evaluation of the 1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive analysis of 1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide (CAS No. 768358-04-9), a heterocyclic compound positioned as a valuable synthetic intermediate for drug discovery. While direct biological data on this specific molecule is not extensively published, its structure combines two highly privileged scaffolds in medicinal chemistry: the nitropyridine moiety and the piperidine-4-carboxamide core. This document elucidates the potential of this compound by examining the well-documented biological activities of its constituent parts. We present a comparative analysis of related bioactive molecules, propose synthetic pathways for derivatization, and provide detailed experimental protocols for synthesis and biological screening. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the creation of novel therapeutic agents.

Part 1: Chemical Profile and Proposed Synthesis

The molecule this compound is a substituted pyridine derivative. The structure features a piperidine ring linking a reactive 5-nitropyridine group to a 4-carboxamide functional group. The nitropyridine moiety is a known precursor for a variety of bioactive compounds, where the nitro group can act as a key pharmacophore or be chemically modified.[1] The piperidine-4-carboxamide scaffold is a cornerstone in numerous approved drugs, valued for its metabolic stability and ability to modulate physicochemical properties like solubility and receptor binding.[2][3][4]

Proposed Synthetic Pathway

The synthesis of the title compound can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method in medicinal chemistry involves the displacement of a leaving group (such as a halogen) on the pyridine ring by a nucleophile.

Causality Behind Experimental Choice: The electron-withdrawing nature of the nitro group at position 5 significantly activates the pyridine ring for nucleophilic attack, particularly at the C2 position. This makes 2-chloro-5-nitropyridine an ideal electrophile. Piperidine-4-carboxamide serves as the nucleophile, with its secondary amine readily displacing the chloride. The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) is crucial to neutralize the HCl generated during the reaction without competing in the substitution. A polar aprotic solvent like DMSO is chosen to solubilize the reactants and facilitate the SNAr mechanism.

G cluster_reactants Starting Materials cluster_process Reaction Conditions A 2-Chloro-5-nitropyridine C Solvent: DMSO Base: DIPEA Heat (e.g., 80-100°C) A->C B Piperidine-4-carboxamide B->C D This compound (Target Compound) C->D Nucleophilic Aromatic Substitution (SNAr)

Caption: Proposed synthesis of the title compound via SNAr reaction.

Part 2: Comparative Analysis of Constituent Bioactive Scaffolds

The therapeutic potential of derivatives from this compound can be inferred by analyzing the established bioactivities of its core components.

The Nitropyridine Moiety: A Versatile Pharmacophore

Nitropyridine-containing molecules have demonstrated a wide spectrum of biological activities.[1] The nitro group is a strong electron-withdrawing group that can participate in crucial binding interactions or serve as a bioisostere for other functional groups.

Biological ActivityExample Compound ClassMechanism/Target (if known)Reference
Anticancer Kinase InhibitorsInhibition of DNA-dependent protein kinase (as precursors).[1]
Anticoagulant Factor IXa InhibitorsSelective inhibition of Factor IXa in the coagulation cascade.[1]
Antimicrobial Various ComplexesDNA binding and disruption of microbial cellular processes.[1]
Herbicidal PhenylaminoacetatesInhibition of plant-specific enzymes (e.g., barnyard grass).[1]
Urease Inhibition Aryl Dioxane DerivativesInhibition of urease, relevant for H. pylori infections.[1]
The Piperidine-4-Carboxamide Scaffold: A Privileged Structure in Medicine

The piperidine ring is a highly privileged scaffold in drug design, enhancing properties like metabolic stability and bioavailability.[3][4] The carboxamide group provides a key hydrogen bond donor/acceptor site, crucial for target engagement.

Therapeutic AreaExample Drug/Compound ClassTarget/Mechanism of ActionReference
Antimalarial Piperidine CarboxamidesInhibition of the P. falciparum proteasome β5 active site.[5]
CNS Disorders Serotonin Receptor ModulatorsPositive allosteric modulation of the 5-HT2C receptor.[6][7]
Analgesia Dopamine Reuptake InhibitorsInhibition of dopamine reuptake, modulating pain pathways.[2]
Anticancer DHFR InhibitorsInhibition of dihydrofolate reductase, disrupting DNA synthesis.[8]
Synthetic Synergy and Derivatization Potential

The true value of this compound lies in its potential for chemical diversification. The nitro group is particularly versatile; it can be reduced to a primary amine, which serves as a new synthetic handle for building a library of analogs. This strategy allows for the exploration of a vast chemical space to identify novel bioactive compounds.

G cluster_derivatives Potential Derivative Classes A 1-(5-Nitropyridin-2-yl) piperidine-4-carboxamide B Reduction of Nitro Group (e.g., H2, Pd/C) A->B Step 1 C 1-(5-Aminopyridin-2-yl) piperidine-4-carboxamide (Key Intermediate) B->C Step 2 D Amide/Sulfonamide Library (via Acylation/Sulfonylation) C->D Derivatization E Urea/Thiourea Library (via reaction with Isocyanates) C->E Derivatization F Substituted Amines (via Reductive Amination) C->F Derivatization G A Synthesized Compound Library (Based on Scaffold) B Primary Screening: High-Throughput Cell Viability Assay (e.g., MTT/CellTiter-Glo on HeLa, MCF-7 cell lines) A->B C Identify 'Hits' (Compounds with IC50 < 10 µM) B->C D Secondary Screening: Target-Based Assays (e.g., Kinase Inhibition, DHFR enzyme assay) C->D Potent Hits F Lead Optimization (Structure-Activity Relationship Studies) C->F Inactive/Weak Hits (Discard or Re-evaluate) E Mechanism of Action Studies (Apoptosis assays, Cell Cycle Analysis, ROS detection) D->E E->F

Sources

Benchmarking 1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide: A Comparative Guide for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, particularly within oncology and inflammatory diseases, protein kinases have emerged as pivotal therapeutic targets.[1][2] The development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of precision medicine. This guide provides a comprehensive framework for benchmarking a novel chemical entity, 1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide (herein referred to as Compound X), against a curated library of known kinase inhibitors.

While specific biological data for Compound X is not extensively documented in publicly available literature, its structural motifs—containing both nitropyridine and piperidine carboxamide moieties—suggest a potential for interaction with kinase targets. Nitropyridine derivatives have been explored as microtubule-targeting agents and kinase inhibitors, and piperidine scaffolds are prevalent in a wide range of clinically approved drugs, valued for their favorable pharmacokinetic properties.[3][4][5] This guide, therefore, will proceed with the well-reasoned hypothesis that Compound X is a candidate kinase inhibitor. We will use the example of targeting a well-characterized oncogenic kinase, such as Anaplastic Lymphoma Kinase (ALK), for which piperidine carboxamides have previously been identified as potent inhibitors.[6]

This document is designed for researchers, scientists, and drug development professionals. It will detail the causality behind experimental choices, provide self-validating protocols, and present a clear path for positioning a novel compound within the competitive landscape of kinase-targeted therapies.

Part 1: Strategic Experimental Design - The "Why" Before the "How"

The successful benchmarking of a novel compound is not merely about generating data; it's about generating meaningful data. Our experimental strategy is designed as a tiered approach, moving from broad, high-throughput screening to specific, mechanistic cellular assays. This ensures a cost-effective and scientifically rigorous evaluation.

The Logic of the Triage Approach

A tiered screening cascade is the industry-standard for a reason: it efficiently filters a large number of possibilities to focus resources on the most promising avenues.[7][8] We begin with a wide net (biochemical screening) to identify any activity, then progressively introduce more complex, biologically relevant systems to validate and characterize that activity.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency & Selectivity cluster_2 Tier 3: Cellular Validation a Biochemical HTS (Compound X vs. Kinase Panel) b IC50 Determination (Dose-Response Curves) a->b Hit Identification c Broad Kinome Selectivity Profiling b->c Confirm Potency d Target Engagement Assay (e.g., NanoBRET) c->d Assess Selectivity e Cellular Phosphorylation Assay d->e Confirm Cellular Binding f Cell Proliferation Assay (e.g., MTT/CellTiter-Glo) e->f Measure Functional Effect

Caption: Tiered experimental workflow for benchmarking a novel kinase inhibitor.

Part 2: Comparator Compound Library Selection

The choice of a comparator library is critical for contextualizing the performance of Compound X. A well-selected library should include:

  • Known Standards: Compounds with established activity against the primary target (e.g., approved ALK inhibitors like Crizotinib or Lorlatinib).

  • Broad-Spectrum Inhibitors: A non-selective inhibitor like Staurosporine to serve as a positive control in biochemical assays.

  • Structurally Similar Compounds: If available, other piperidine carboxamides to inform on structure-activity relationships (SAR).

  • Negative Controls: Compounds known to be inactive against the target kinase.

For this guide, we will benchmark Compound X against a representative selection from a commercially available kinase inhibitor library, such as the Calbiochem InhibitorSelect™ library or similar.[9]

Part 3: Experimental Protocols & Data Presentation

Tier 1: High-Throughput Biochemical Screening

Objective: To rapidly assess the inhibitory activity of Compound X against a panel of kinases at a single, high concentration.

Rationale: This initial screen acts as a go/no-go decision point. We are looking for a significant reduction in kinase activity (typically >50% inhibition) to justify more detailed follow-up studies.[8] Performing this against a panel of kinases, rather than a single target, provides an early glimpse into potential selectivity.[7]

Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a robust, luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[1]

  • Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, and ATP at its Km concentration.

  • Compound Addition: Add Compound X and comparator compounds to a final concentration of 10 µM. Include DMSO-only wells as a "no inhibition" control.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent, which converts the newly synthesized ADP back to ATP and uses this ATP in a luciferase/luciferin reaction to generate light.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to the DMSO control.

Tier 2: Potency and Selectivity Profiling

Objective: To quantify the potency (IC50) of Compound X against the primary target(s) identified in Tier 1 and to more broadly assess its selectivity across the human kinome.

Rationale: A potent compound is desirable, but a selective one is often essential for a viable therapeutic, as off-target effects can lead to toxicity.[10] Broad kinome profiling provides a comprehensive view of a compound's interaction space.[11][12]

Protocol: IC50 Determination via Dose-Response Curve
  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of Compound X and comparator compounds, typically starting from 10 µM.

  • Assay Performance: Perform the ADP-Glo™ assay as described above, but with the range of inhibitor concentrations.

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration required to inhibit 50% of the kinase activity.[13]

Data Presentation: Comparative Inhibitory Potency

All quantitative data should be summarized in clear, structured tables for easy comparison.[14]

Target KinaseCompound X (IC50, nM)Comparator A (e.g., Crizotinib) (IC50, nM)Comparator B (e.g., Staurosporine) (IC50, nM)
ALK Hypothetical: 85246
MET Hypothetical: 120085
ROS1 Hypothetical: 9501.77
FAK Hypothetical: >10,0001412
IGF1R Hypothetical: >10,0001400>10,000

Reference IC50 values are illustrative and should be obtained from literature or run concurrently.

Tier 3: Cellular Validation

Objective: To confirm that the biochemical activity of Compound X translates into a functional effect in a physiologically relevant cellular environment.

Rationale: Biochemical assays are performed in a simplified, artificial system. Cellular assays are crucial to confirm that a compound can penetrate the cell membrane, engage its target in the complex cellular milieu, and exert the desired biological effect.[1][15][16]

Protocol 1: Cellular Target Engagement (NanoBRET™ Assay)

The NanoBRET™ Target Engagement assay is a powerful method for quantifying compound binding to a specific protein target in living cells.[16]

G cluster_0 NanoBRET™ Assay Workflow a Transfect cells with Kinase-NanoLuc® fusion vector b Add cell-permeable fluorescent tracer a->b c Add Compound X (competitor) b->c d Measure BRET signal (Luminescence/Fluorescence) c->d e Calculate Target Occupancy d->e

Caption: Workflow for the NanoBRET™ cellular target engagement assay.

  • Cell Preparation: Use a cell line (e.g., HEK293) transiently expressing the target kinase fused to NanoLuc® luciferase.

  • Tracer Addition: Add a cell-permeable fluorescent tracer that binds to the target kinase. This results in Bioluminescence Resonance Energy Transfer (BRET) from the luciferase to the tracer.

  • Compound Treatment: Treat the cells with varying concentrations of Compound X. If Compound X binds to the target, it will displace the tracer, leading to a decrease in the BRET signal.

  • Signal Measurement: Measure the luminescence and fluorescence signals to calculate the BRET ratio.

  • Data Analysis: Determine the cellular IC50 from the dose-response curve, reflecting the concentration of compound required to displace 50% of the tracer.

Protocol 2: Cellular Phosphorylation Assay (In-Cell Western)

Objective: To measure the inhibition of the kinase's downstream signaling activity.

  • Cell Plating & Starvation: Plate a relevant cancer cell line (e.g., Karpas-299 for ALK) in a 96-well plate and serum-starve to reduce basal signaling.

  • Inhibitor Treatment: Treat cells with a dose range of Compound X for 2-4 hours.

  • Stimulation: Stimulate the cells with a relevant growth factor if necessary to activate the signaling pathway.

  • Fix & Permeabilize: Fix the cells with formaldehyde and permeabilize them with a detergent.[17]

  • Immunostaining: Incubate with a primary antibody against the phosphorylated substrate of the target kinase (e.g., anti-phospho-STAT3 for ALK) and a normalization antibody (e.g., total STAT3 or a housekeeping protein).

  • Secondary Antibody & Imaging: Add fluorescently-labeled secondary antibodies and image the plate on an infrared imaging system.[17]

  • Analysis: Quantify the fluorescence intensity for the phospho-protein, normalize it to the total protein signal, and calculate the IC50 for inhibition of signaling.[17]

Protocol 3: Cell Proliferation Assay (MTT or CellTiter-Glo®)

Objective: To determine the effect of Compound X on the viability and proliferation of cancer cells dependent on the target kinase.

  • Cell Plating: Seed a cancer cell line known to be driven by the target kinase (e.g., Karpas-299) in a 96-well plate.

  • Compound Treatment: Add a serial dilution of Compound X and comparator drugs.

  • Incubation: Incubate the cells for 72 hours, a standard duration to observe effects on proliferation.

  • Viability Measurement:

    • For MTT Assay: Add MTT reagent. Mitochondria in living cells reduce the yellow MTT to a purple formazan, which is then solubilized and measured by absorbance.[18]

    • For CellTiter-Glo® Assay: Add the reagent, which lyses the cells and measures ATP levels as an indicator of metabolic activity, generating a luminescent signal.

  • Data Analysis: Plot the viability signal against the log of compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Data Presentation: Cellular Activity
Cell Line (Target)Compound X (GI50, µM)Comparator A (GI50, µM)
Karpas-299 (ALK+)Hypothetical: 0.250.05
A549 (ALK-)Hypothetical: >20>20

Conclusion

This guide outlines a rigorous, multi-tiered strategy for the comprehensive benchmarking of a novel compound, this compound, as a putative kinase inhibitor. By progressing from broad biochemical screening to specific cellular and functional assays, this workflow allows for a thorough evaluation of potency, selectivity, and therapeutic potential. The presented protocols, rooted in established and robust technologies, provide a self-validating framework for generating high-quality, comparative data. The ultimate goal is not just to measure the activity of a new molecule, but to understand its place in the vast and complex field of kinase inhibitor research, thereby guiding the next steps in the drug discovery process.

References

  • Bryan, M. C., et al. (2012). Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Available at: [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]

  • BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. Available at: [Link]

  • Liao, C., et al. (2018). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Available at: [Link]

  • HTS resources. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Available at: [Link]

  • Lubisch, W., et al. (2000). Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Available at: [Link]

  • Jadhav, S. J., & Kadam, P. K. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives. ResearchGate. Available at: [Link]

  • Dar, A. C., et al. (2012). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE. Available at: [Link]

  • American Association for Cancer Research. (2020). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. Available at: [Link]

  • Rather, R. A., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. Available at: [Link]

  • Ghenimi, N., et al. (2014). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

  • Wesche, H., et al. (2005). High Throughput Screening for Protein Kinase Inhibitors. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]

  • Lountos, G. T., et al. (2011). Development of a high-throughput assay for identifying inhibitors of TBK1 and IKKε. Journal of Biomolecular Screening. Available at: [Link]

  • LI-COR Biosciences. (2018). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. Available at: [Link]

  • ResearchGate. (n.d.). Determination of IC50 values of small-molecule inhibitors of Caf1/CNOT7. Available at: [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Available at: [Link]

  • ResearchGate. (n.d.). Inhibition Profiles for Reference Compounds and Clinically Relevant Kinase Inhibitors. Available at: [Link]

  • Lounkine, E., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available at: [Link]

  • Totzke, F., et al. (2012). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. Journal of Medicinal Chemistry. Available at: [Link]

  • Cannon, A. R., et al. (2025). Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer. Anti-Cancer Drugs. Available at: [Link]

  • de Wispelaere, M., et al. (2017). 3-nitropyridine analogues as novel microtubule-targeting agents. Oncotarget. Available at: [Link]

  • Zakharychev, V. V. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Comparator Selection. Available at: [Link]

  • Klaeger, S., et al. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLoS ONE. Available at: [Link]

  • Appretech Scientific Limited. (n.d.). 1-(5-nitropyridin-2-yl)piperidine-4-carboxylic acid. Available at: [Link]

  • Zakharychev, V. V. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Overview of methods for comparing the efficacies of drugs in the absence of head-to-head clinical trial data. Available at: [Link]

  • ResearchGate. (n.d.). Clinically-used pyridine-containing compounds. Available at: [Link]

  • National Pharmaceutical Council. (n.d.). Good Practices for Evidence. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Available at: [Link]

  • Li, Y., et al. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. Available at: [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

I. Hazard Assessment: Understanding the Risks

Before initiating any disposal protocol, a thorough understanding of the potential hazards is paramount. The structure of 1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide incorporates a nitropyridine moiety and a piperidine ring, each contributing to its toxicological profile.

  • Nitropyridine Derivatives: Aromatic nitro compounds are known to be harmful if swallowed and can cause skin and eye irritation.[1][2][3] Upon thermal decomposition, they may produce toxic nitrogen oxides (NOx).[1]

  • Piperidine and its Derivatives: Piperidine is a corrosive cyclic aliphatic amine.[4] Exposure can lead to irritation of the respiratory tract, and some piperidine derivatives have been noted for their potential neurotoxicity.[4][5]

Given these characteristics, this compound should be handled as a hazardous substance, with precautions taken to avoid inhalation, ingestion, and skin/eye contact.

II. Personal Protective Equipment (PPE): The First Line of Defense

Prior to handling the compound for disposal, all personnel must be equipped with the appropriate PPE. This is a non-negotiable standard for ensuring personal safety.

PPE ComponentSpecificationRationale
Gloves Nitrile gloves, double-gloved if handling larger quantities.To prevent skin contact with the potentially irritating and toxic compound.
Eye Protection Chemical safety goggles or a full-face shield.To protect the eyes from splashes or dust, as nitropyridine compounds can cause serious eye irritation.[1]
Lab Coat A flame-resistant lab coat.To protect skin and clothing from contamination.
Respiratory A properly fitted respirator may be necessary if there is a risk of aerosol or dust generation.[6]To prevent inhalation of the compound, which may cause respiratory irritation.[1]

All handling of this compound, including preparation for disposal, must be conducted within a certified laboratory chemical fume hood to minimize inhalation exposure.[6]

III. Disposal Protocol: A Step-by-Step Guide

The disposal of this compound must adhere to all local, state, and federal regulations. The following protocol provides a comprehensive framework for its safe management as a hazardous chemical waste.

Proper segregation is critical to prevent dangerous chemical reactions.[7][8][9]

  • Designated Waste Container: A dedicated, properly labeled hazardous waste container should be used for this compound waste.

  • Non-Halogenated Waste Stream: As this compound does not contain halogens, it should be disposed of in a "non-halogenated" organic waste stream.[10][11] Mixing with halogenated waste should be avoided.

  • Incompatible Materials: Keep this waste stream separate from strong oxidizing agents and strong acids to prevent potentially hazardous reactions.[1]

The integrity of the waste container is essential for safe storage and transport.

  • Material Compatibility: The waste container must be made of a material compatible with the chemical, such as high-density polyethylene (HDPE).[12]

  • Secure Closure: The container must have a secure, leak-proof screw cap and should be kept closed except when adding waste.[8][9]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[8][13] The date of first waste addition should also be recorded.[13]

  • Secondary Containment: Liquid waste containers should be stored in secondary containment bins to prevent the spread of material in case of a leak.[8][9]

  • Collection: Carefully transfer the solid compound or concentrated solutions into the designated non-halogenated waste container using a funnel. Avoid generating dust.

  • Decontamination of Emptied Containers:

    • Thoroughly empty the original container of all contents. If any solid remains, the container must be disposed of as hazardous waste.[8]

    • Triple rinse the "empty" container with a suitable solvent (e.g., methanol or ethanol).[14]

    • The first rinseate is considered hazardous and must be collected in the designated hazardous waste container.[8][14] Subsequent rinses may also need to be collected depending on local regulations.

    • After triple rinsing and air-drying, obliterate or remove the original label from the container before disposing of it as regular solid waste.[8][14]

Aqueous solutions containing this compound should not be disposed of down the drain.[7][14] They must be collected as hazardous waste in the designated container.

  • Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9] This area should be well-ventilated and away from incompatible materials.

  • Pickup: Once the container is full or has been in storage for the maximum allowed time (typically six months for academic labs), arrange for a pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7][8]

IV. Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear, actionable emergency plan is crucial.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.[6]

  • Control the Spill: If safe to do so, prevent the spread of the spill by using absorbent materials like vermiculite or cat litter to create a dike around the spill.[15]

  • Absorb: Cover the spill with an inert absorbent material, working from the outside in.[15]

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and then soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated during and after the cleanup.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek medical attention.[6]

  • Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6]

  • Inhalation: Move the individual to fresh air immediately. Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[16]

V. Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_start Waste Generation cluster_assessment Waste Characterization cluster_collection Collection & Segregation cluster_decon Container Decontamination cluster_final Final Disposal start This compound Waste assess Is it pure compound, concentrated solution, or dilute solution? start->assess collect_solid Collect in labeled, non-halogenated hazardous waste container assess->collect_solid Pure compound or concentrated solution collect_liquid Collect in labeled, non-halogenated hazardous waste container assess->collect_liquid Dilute solution decon Triple rinse empty container with suitable solvent collect_solid->decon store Store sealed container in Satellite Accumulation Area collect_liquid->store collect_rinse Collect first rinseate as hazardous waste decon->collect_rinse dispose_container Dispose of rinsed container as non-hazardous waste decon->dispose_container collect_rinse->store pickup Arrange for EHS pickup store->pickup

Disposal decision workflow for this compound.

By adhering to these rigorous, evidence-based procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the principles of scientific integrity and environmental stewardship.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • ACTenviro. (n.d.). Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Washington State University. Pyridine Standard Operating Procedure.
  • BenchChem. (2025). Toxicological Profile of Substituted Piperidines: An In-Depth Technical Guide.
  • Jubilant Ingrevia. (2024, February 19). 2-Amino-5-nitropyridine Safety Data Sheet.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 70734, 4-Nitropyridine.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 137630, 3-Nitropyridine.
  • Queen Mary University of London. Spill procedure: Clean-up guidance.
  • National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
  • Click Chemistry Tools. (n.d.). Safety Data Sheet.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • University of Wisconsin-Milwaukee. Halogenated Waste.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.

Sources

Comprehensive Safety and Handling Guide for 1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety, handling, and disposal protocols for 1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide, a compound of interest for researchers and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally related compounds, including nitropyridines, piperidines, and carboxamides, to establish a robust framework for safe laboratory operations. The procedural guidance herein is designed to empower you with the knowledge to minimize exposure risks and maintain a secure research environment.

Hazard Identification and Risk Assessment

This compound incorporates three key functional groups that dictate its potential hazards: a nitropyridine ring, a piperidine ring, and a carboxamide group.

  • Nitropyridine Moiety: The nitropyridine group is a strong electron-withdrawing entity that significantly influences the molecule's reactivity.[1] Nitropyridine derivatives are often biologically active and can be harmful if swallowed, inhaled, or absorbed through the skin.[2][3] They may cause skin, eye, and respiratory irritation.[2][3][4][5]

  • Piperidine Moiety: Piperidine itself is a corrosive, flammable liquid that can cause severe skin burns and eye damage.[6] It is toxic if it comes into contact with the skin or is inhaled. While the piperidine in the target compound is derivatized, its presence suggests a potential for skin and eye irritation.

  • Carboxamide Moiety: Carboxamides are generally stable, but care should be taken to avoid inhalation of dust particles and contact with skin and eyes, as with any fine chemical.

Based on this structural analysis, this compound should be handled as a hazardous substance with potential for toxicity, skin and eye irritation, and respiratory tract irritation.

Personal Protective Equipment (PPE): A Multi-Barrier Approach

A comprehensive PPE strategy is mandatory to create multiple barriers against accidental exposure. The following table outlines the recommended PPE for handling this compound, drawing upon best practices for similar chemical structures.[7][8]

PPE Category Item Specifications and Rationale
Eye and Face Protection Safety GogglesMust be tight-fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards to protect against splashes and airborne particles.[7]
Face ShieldTo be used in conjunction with safety goggles when there is a significant risk of splashing during procedures like reconstitution or transfer of the compound.[9][10]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Given the hazardous nature of the compound, double gloving is advised.[7] The outer glove should be removed and disposed of as hazardous waste immediately after handling.
Body Protection Laboratory CoatA flame-retardant lab coat is essential for all procedures. For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[7][11]
Disposable GownFor compounding, administering, and disposing of the compound, a disposable gown made of a material resistant to chemical permeation is recommended.[10]
Respiratory Protection Air-Purifying RespiratorWhen handling the solid compound outside of a certified chemical fume hood, a full-face air-purifying respirator with appropriate cartridges for organic vapors and particulates should be used.[9]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow Start Start: Handling This compound BasePPE Standard PPE: - Safety Goggles - Double Nitrile/Neoprene Gloves - Flame-Retardant Lab Coat Start->BasePPE Always Start With Standard PPE CheckSolid Is the compound in solid form and handled outside a fume hood? CheckSplash Is there a significant risk of splashing? CheckSolid->CheckSplash No AddRespirator Add Full-Face Air-Purifying Respirator CheckSolid->AddRespirator Yes AddFaceShield Add Face Shield and Chemical Apron CheckSplash->AddFaceShield Yes FinalPPE Final PPE Configuration CheckSplash->FinalPPE No BasePPE->CheckSolid AddRespirator->CheckSplash AddFaceShield->FinalPPE

Caption: PPE selection workflow for handling the target compound.

Operational Plan: Safe Handling and Storage

Adherence to a strict operational plan is crucial for minimizing risks during handling and storage.

3.1. Engineering Controls

  • Chemical Fume Hood: All work with this compound, especially the handling of the solid powder, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: Ensure the laboratory is well-ventilated.[5] Local exhaust ventilation should be used if a fume hood is not available for certain procedures.[5]

  • Safety Showers and Eyewash Stations: These must be readily accessible and regularly tested.

3.2. Procedural Guidance

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area in the chemical fume hood by lining it with absorbent, disposable bench paper.

  • Weighing: When weighing the solid compound, use a containment balance or perform the task in a fume hood to avoid generating airborne dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, remove the outer pair of gloves and dispose of them in a designated hazardous waste container. Wash hands thoroughly with soap and water.[2][5] Decontaminate the work surface.

  • Do Not: Do not eat, drink, or smoke in the laboratory where this compound is handled.[2]

3.3. Storage

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2][12]

  • Keep it away from heat, sparks, and open flames.[12]

  • Store it separately from strong oxidizing agents and incompatible materials.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Type First Aid Measures
Inhalation Move the individual to fresh air immediately.[2][12] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2][12]
Skin Contact Immediately remove all contaminated clothing.[12] Wash the affected area with plenty of soap and water for at least 15 minutes.[12] Seek medical attention if irritation persists.[5]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[2][4] Continue rinsing and seek immediate medical attention.[12]
Ingestion Do NOT induce vomiting.[12] Rinse the mouth with water.[12] Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention.[2][12]

Spill Response:

  • Evacuate non-essential personnel from the area.

  • Wear appropriate PPE, including respiratory protection.

  • For small spills of solid material, carefully sweep or scoop it up, avoiding dust generation, and place it in a sealed container for disposal.

  • For liquid spills, cover with an inert absorbent material and collect it in a sealed container for disposal.

  • Clean the spill area thoroughly with a suitable decontamination solution.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Disposal Workflow

Disposal_Workflow Start Start: Waste Generation IdentifyWaste Identify Waste Type Start->IdentifyWaste SolidWaste Solid Waste: - Contaminated PPE - Unused Compound - Contaminated Labware IdentifyWaste->SolidWaste Solid LiquidWaste Liquid Waste: - Unused Solutions - Reaction Mixtures - Contaminated Solvents IdentifyWaste->LiquidWaste Liquid SegregateSolid Segregate in a Labeled, Sealed Hazardous Solid Waste Container SolidWaste->SegregateSolid SegregateLiquid Segregate in a Labeled, Sealed Hazardous Liquid Waste Container LiquidWaste->SegregateLiquid ProfessionalDisposal Arrange for Disposal by a Licensed Professional Waste Disposal Service SegregateSolid->ProfessionalDisposal SegregateLiquid->ProfessionalDisposal

Caption: Workflow for the disposal of waste containing the target compound.

  • Waste Segregation: Do not mix this waste with other waste streams.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Disposal Method: Disposal must be carried out by a licensed professional waste disposal service.[12] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a potential disposal method for related compounds.[12][13] All local, state, and federal environmental regulations must be followed.[12]

References

  • Personal protective equipment for handling 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide - Benchchem. (n.d.).
  • Personal protective equipment for handling 8-Fluoroquinoline-3-carboxamide - Benchchem. (n.d.).
  • Technical Support Center: Synthesis of Nitropyridines - Benchchem. (n.d.).
  • Personal Protective Equipment | US EPA. (2025, September 12).
  • Svensen, H. (2001). Synthesis and Functionalization of 3-Nitropyridines. Norwegian University of Science and Technology.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 23).
  • Personal protective equipment in your pharmacy. (2019, October 30).
  • Continuous Flow Synthesis of Nitropyridines: Application Notes and Protocols - Benchchem. (n.d.).
  • 4-Nitropyridine SDS, 1122-61-8 Safety Data Sheets - ECHEMI. (n.d.).
  • SAFETY DATA SHEET. (n.d.).
  • UNIT 7: Personal Protective Equipment - CTAHR. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Nitropyridines: Synthesis and reactions - ResearchGate. (2025, August 7).
  • Nitropyridines, Their Synthesis and Reactions - ResearchGate. (2025, August 9).
  • PRODUCTION, IMPORT, USE, AND DISPOSAL. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2024, December 9).
  • Method for preparing 3-aminopyridines from 3-nitropyridines - Google Patents. (n.d.).
  • Nitropyridine: Synthesis, reactions, applications, side effects and storage - Chempanda. (n.d.).
  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. (n.d.).
  • 2-Amino-5-nitropyridine Safety Data Sheet - Jubilant Ingrevia. (2024, February 19).
  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI - NIH. (n.d.).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.